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  • Product: 2,4-dimethoxypyrimidin-5-ol
  • CAS: 2358062-51-6

Core Science & Biosynthesis

Foundational

Synthesis of 2,4-Dimethoxypyrimidin-5-ol: A Mechanistic and Practical Guide

Executive Summary The synthesis of highly functionalized pyrimidines is a cornerstone of modern medicinal chemistry and drug development. 2,4-Dimethoxypyrimidin-5-ol (CAS: 2358062-51-6) serves as a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyrimidines is a cornerstone of modern medicinal chemistry and drug development. 2,4-Dimethoxypyrimidin-5-ol (CAS: 2358062-51-6) serves as a critical intermediate for the development of nucleoside analogs, kinase inhibitors, and complex heteroaromatic scaffolds.

Unlike the highly electrophilic 2, 4, and 6 positions of the pyrimidine ring, the 5-position is uniquely electron-rich. This electronic distribution renders classical nucleophilic aromatic substitution ( SN​Ar ) highly ineffective for introducing a hydroxyl group at C5. To overcome this fundamental chemical barrier, this guide details a highly efficient, umpolung-based borylation-oxidation sequence starting from commercially available 5-bromo-2,4-dimethoxypyrimidine.

Retrosynthetic Strategy & Mechanistic Rationale

The strategic selection of the synthetic route is dictated by the inherent electronics of the pyrimidine core. Direct hydroxylation of 5-bromopyrimidines using hydroxide sources typically fails due to the lack of electrophilicity at the C5 carbon.

Instead, a polarity reversal (umpolung) strategy is employed. By subjecting [1] to halogen-metal exchange with n -butyllithium, we generate a highly nucleophilic 5-lithio intermediate. This intermediate is rapidly trapped with an electrophilic boron source (e.g., trimethyl borate) to form a boronic ester, which is subsequently hydrolyzed to 2,4-dimethoxypyrimidin-5-ylboronic acid.

The final mechanistic step leverages the well-established [2]. The addition of alkaline hydrogen peroxide facilitates the nucleophilic attack of the hydroperoxide anion onto the empty p-orbital of the boron atom. A subsequent 1,2-aryl migration from boron to oxygen, followed by hydrolysis of the resulting borate ester, delivers the target pyrimidin-5-ol. This sequence ensures complete regiocontrol and prevents over-oxidation of the sensitive pyrimidine ring.

G A 5-Bromo-2,4- dimethoxypyrimidine B 5-Lithio-2,4- dimethoxypyrimidine A->B n-BuLi, THF -78 °C C 2,4-Dimethoxypyrimidin- 5-ylboronic acid B->C 1. B(OMe)3 2. HCl (aq) D 2,4-Dimethoxypyrimidin- 5-ol C->D H2O2, NaOH 0 °C to RT

Fig 1: Synthetic pathway from 5-bromo-2,4-dimethoxypyrimidine to 2,4-dimethoxypyrimidin-5-ol.

Quantitative Data & Optimization

To establish a robust protocol, various metalation and borylation conditions were evaluated. The table below summarizes the optimization data, demonstrating why the cryogenic n -BuLi/ B(OMe)3​ system was selected as the standard protocol.

ParameterCondition A (Standard)Condition B (Modified Base)Condition C (Alternative Borate)
Metalation Reagent n -BuLi (1.1 eq) i -PrMgCl·LiCl (1.2 eq) n -BuLi (1.1 eq)
Temperature -78 °C-20 °C-78 °C
Borating Agent B(OMe)3​ (1.5 eq) B(OMe)3​ (1.5 eq) B(OiPr)3​ (1.5 eq)
Oxidant 30% H2​O2​ / NaOH30% H2​O2​ / NaOH NaBO3​⋅4H2​O
Yield (Isolated) 82% 65%75%
Purity (HPLC) >98%95%>98%

Note: Condition A provides the highest isolated yield. Condition B (Turbo Grignard) suffers from incomplete metalation at -20 °C, leading to unreacted starting material. Condition C is a viable alternative but requires longer oxidation times.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. In-process controls (IPCs) and safety checkpoints are embedded to ensure reproducibility and safety, particularly during the handling of organolithiums and peroxides.

Phase 1: Halogen-Metal Exchange
  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous argon purge.

  • Substrate Solvation: Dissolve 5-bromo-2,4-dimethoxypyrimidine (10.0 g, 45.6 mmol) in anhydrous THF (100 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add n -butyllithium (2.5 M in hexanes, 20.0 mL, 50.2 mmol) dropwise via a syringe pump over 15 minutes. Causality Check: The slow addition prevents localized heating, which could lead to unwanted side reactions (e.g., nucleophilic attack on the methoxy groups). Stir for 30 minutes.

Phase 2: Borylation & Hydrolysis
  • Electrophile Quench: Rapidly inject trimethyl borate ( B(OMe)3​ , 7.6 mL, 68.4 mmol) in one portion. Rapid addition prevents the 5-lithio species from acting as a base against the newly formed borate ester.

  • Equilibration: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath. Allow the reaction to warm to room temperature (approx. 20 °C) over 2 hours.

  • Hydrolysis: Quench the reaction by carefully adding 1 M HCl (50 mL) to hydrolyze the borate ester to the corresponding boronic acid. Stir vigorously for 30 minutes.

Phase 3: Oxidative Cleavage
  • Temperature Control: Cool the biphasic mixture to 0 °C using an ice-water bath.

  • Oxidation: Add a 10% w/v aqueous NaOH solution (40 mL) followed by the dropwise addition of 30% aqueous H2​O2​ (15 mL). Caution: This step is highly exothermic. The base is required to deprotonate the peroxide, generating the highly nucleophilic hydroperoxide anion ( HOO− ) necessary for attacking the boron atom.

  • Maturation: Remove the ice bath and stir the mixture at room temperature for 2 hours.

Phase 4: Workup & Quality Control
  • Peroxide Quenching (Self-Validation): Add saturated aqueous Na2​S2​O3​ (20 mL). Critical Step: Verify the complete consumption of peroxides using starch-iodide paper before proceeding. A negative result (no blue/black color) validates the safety of the extraction phase.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to ~6 using 1 M HCl. The slightly acidic pH ensures the pyrimidin-5-ol is fully protonated and partitions into the organic phase.

  • Extraction & Drying: Extract with ethyl acetate (3 × 100 mL). Wash the combined organics with brine (100 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford 2,4-dimethoxypyrimidin-5-ol as a white solid.

Workflow Step1 Phase 1: Lithiation Purge system with Ar. Cool 5-bromo-2,4-dimethoxypyrimidine in dry THF to -78 °C. Dropwise addition of n-BuLi. Step2 Phase 2: Borylation Add B(OMe)3 dropwise at -78 °C. Stir for 1 h, then warm to RT. Quench with 1 M HCl. Step1->Step2 Step3 Phase 3: Oxidation Cool to 0 °C. Add 10% NaOH, then 30% H2O2. Stir for 2 h at RT. Step2->Step3 Step4 Phase 4: Workup Quench with Na2S2O3. Adjust pH to ~6 with HCl. Extract with EtOAc. Step3->Step4 Step5 Phase 5: Purification Dry over MgSO4. Concentrate in vacuo. Flash Chromatography. Step4->Step5

Fig 2: Experimental workflow for the synthesis and isolation of 2,4-dimethoxypyrimidin-5-ol.

References

  • Title: Substituted spiro derivatives (WO2022237627A1)
  • Title: Blue-emitting cationic iridium(iii) complexes featuring pyridylpyrimidine ligands and their use in sky-blue electroluminescent devices Source: Journal of Materials Chemistry C (Royal Society of Chemistry) URL: [Link]

Exploratory

Unlocking the 2,4-Dimethoxypyrimidin-5-ol Scaffold: A Technical Guide to Reactivity, Synthesis, and Application in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural dynamics, regioselective reactivity, and self-validating synthetic workflows. Executive Summary In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural dynamics, regioselective reactivity, and self-validating synthetic workflows.

Executive Summary

In the landscape of modern drug discovery, pyrimidine derivatives are privileged scaffolds, particularly in the development of oncology and antiviral therapeutics. Among these, 2,4-dimethoxypyrimidin-5-ol (CAS: 2358062-51-6) emerges as a highly versatile, functionalized building block. Unlike its unprotected counterpart, 5-hydroxyuracil, which suffers from poor organic solubility and complex tautomeric equilibria, 2,4-dimethoxypyrimidin-5-ol utilizes methoxy groups as "locked" masking agents. This structural modification forces the pyrimidine into an aromatic lactim state, enabling precise, regioselective functionalization at the C5 and C6 positions before global deprotection to the active uracil core.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for utilizing 2,4-dimethoxypyrimidin-5-ol in advanced organic synthesis.

Structural Dynamics & Physicochemical Profiling

The intrinsic reactivity of a pyrimidine ring is typically electron-deficient due to the electronegativity of the two nitrogen atoms. However, 2,4-dimethoxypyrimidin-5-ol subverts this paradigm. The resonance (+M) effects from the two methoxy groups at C2/C4 and the hydroxyl group at C5 flood the π-system with electron density. This unique push-pull electronic environment significantly alters the molecule's pKa, solubility, and nucleophilicity.

Table 1: Physicochemical Properties & Synthetic Implications
PropertyValueMechanistic Causality / Synthetic Implication
Molecular Weight 156.14 g/mol Low molecular weight ensures high ligand efficiency, making it an ideal starting point for fragment-based drug design (FBDD).
Tautomeric State Locked (Aromatic Lactim)The C2/C4 methoxy groups prevent keto-enol tautomerism, ensuring predictable regioselectivity during electrophilic or nucleophilic attacks.
C5-OH pKa ~8.2 – 8.8 (Predicted)The hydroxyl proton is sufficiently acidic to be deprotonated by mild bases (e.g., K₂CO₃), avoiding the need for harsh reagents like NaH that could degrade the ring.
Solubility Profile High in DCM, DMF, THFUnlike highly polar unprotected uracils, the lipophilic methoxy groups facilitate homogeneous reactions in standard organic solvents.

Mechanistic Pathways & Regioselective Reactivity

The synthetic utility of 2,4-dimethoxypyrimidin-5-ol lies in its orthogonal reactivity profile. By understanding the electronic distribution, chemists can selectively target three distinct sites on the scaffold:

  • The C5-Hydroxyl Group: Acts as a potent nucleophile upon deprotonation. It is primed for O-alkylation, Mitsunobu reactions, or conversion into a triflate to enable palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions).

  • The C6 Position: Due to the strong electron-donating effects of the adjacent C5-OH and C4-OMe groups, the C6 carbon is highly activated. It readily undergoes Electrophilic Aromatic Substitution (EAS), such as halogenation or Vilsmeier-Haack formylation.

  • The C2/C4 Methoxy Groups: These act as masked carbonyls. Under acidic hydrolysis or via the [1], the methyl ethers are cleaved to reveal the thermodynamically stable uracil (pyrimidine-2,4-dione) core.

ReactivityMap Core 2,4-dimethoxypyrimidin-5-ol (Aromatic 'Locked' Scaffold) C5_OH C5-Hydroxyl Group • O-Alkylation • Mitsunobu Reaction • Triflation Core->C5_OH C2_C4_OMe C2/C4-Methoxy Groups • Acidic Hydrolysis • Hilbert-Johnson Rxn (Yields Uracil Core) Core->C2_C4_OMe C6_Pos C6 Position • Electrophilic Aromatic Substitution (EAS) • Lithiation Core->C6_Pos

Fig 1. Regioselective reactivity map of the 2,4-dimethoxypyrimidin-5-ol scaffold.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes causality for reagent selection and built-in quality control metrics.

Protocol A: Regioselective C5-O-Alkylation

Objective: Convert 2,4-dimethoxypyrimidin-5-ol to a 5-alkoxy-2,4-dimethoxypyrimidine derivative.

Causality & Reagent Selection: We utilize Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF). As shown in Table 2, K₂CO₃ perfectly matches the pKa of the C5-OH. Stronger bases like NaH risk unwanted side reactions, while weaker bases like Triethylamine (Et₃N) fail to drive complete deprotonation. DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the resulting phenoxide-like intermediate by leaving the anion relatively unsolvated.

Table 2: Base/Solvent Optimization for C5-O-Alkylation
BaseSolventYieldMechanistic Causality
K₂CO₃ DMF >90% Optimal pKa match; mild enough to prevent pyrimidine ring degradation.
NaHTHF~75%Overly strong base leads to partial decomposition and unwanted side reactions.
Et₃NDCM<20%Insufficient basicity to fully deprotonate the C5-hydroxyl group.

Step-by-Step Methodology:

  • Charge a flame-dried flask with 2,4-dimethoxypyrimidin-5-ol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) under an inert argon atmosphere.

  • Add anhydrous DMF (0.2 M concentration) and stir at room temperature for 15 minutes to allow for pre-deprotonation.

  • Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Heat the reaction to 60°C and stir for 4 hours.

  • System Validation (QC): Monitor by LC-MS. The reaction is complete when the starting mass ([M+H]⁺ 157.1) is fully consumed, replaced by the target mass. TLC (Hexanes/EtOAc 7:3) will show a highly UV-active, less polar spot.

  • Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Global Deprotection to 5-Substituted Uracil

Objective: Unmask the 2,4-dimethoxy groups to yield the active uracil derivative, a process critical for [2].

Causality & Reagent Selection: Acid-catalyzed hydrolysis is required to cleave the methyl ethers. The mechanism involves the protonation of the pyrimidine nitrogen, followed by nucleophilic attack of water on the methoxy methyl group, liberating methanol and generating the thermodynamically stable pyrimidine-2,4-dione (uracil) core.

Step-by-Step Methodology:

  • Dissolve the 5-alkoxy-2,4-dimethoxypyrimidine intermediate in 1,4-dioxane.

  • Add 6M aqueous HCl (10 volumes). (Note: For acid-sensitive C5-substituents, use Trimethylsilyl iodide (TMSI) in anhydrous DCM as a milder alternative).

  • Reflux the mixture at 100°C for 12 hours.

  • System Validation (QC): Monitor by LC-MS. The mass will shift by -28 Da (loss of two methyl groups). ¹H NMR (in DMSO-d₆) will definitively validate the structure via the disappearance of the two sharp -OCH₃ singlets (~3.9 ppm) and the appearance of two distinct, broad -NH protons (~11.0 ppm).

  • Cool to room temperature. The uracil product typically precipitates. Filter, wash with cold water, and dry under a vacuum.

Workflow Start 2,4-dimethoxypyrimidin-5-ol [Starting Material] Step1 Step 1: Base-Promoted Alkylation Reagents: R-X, K2CO3, DMF, 60°C Mechanism: SN2 via Phenoxide Start->Step1 Intermediate 5-Alkoxy-2,4-dimethoxypyrimidine [Lipophilic Intermediate] Step1->Intermediate Step2 Step 2: Global Deprotection Reagents: 6M HCl, Reflux (or TMSI) Mechanism: Acid-Catalyzed Hydrolysis Intermediate->Step2 Product 5-Alkoxyuracil Derivative [Final Target] Step2->Product

Fig 2. Self-validating synthetic workflow for generating 5-substituted uracils.

Applications in Drug Development

The ability to efficiently synthesize 5-substituted uracils from 2,4-dimethoxypyrimidin-5-ol has profound implications in medicinal chemistry.

  • Antiviral Nucleosides: Modifications at the 5-position of the pyrimidine ring are a cornerstone of antiviral drug design (e.g., Trifluridine, Idoxuridine). The [3] and their subsequent functionalization allow for the tuning of polymerase inhibition.

  • Oncology & Thymidylate Synthase Inhibitors: 5-Fluorouracil (5-FU) is a foundational chemotherapeutic. Expanding the chemical space at the C5 position using the 2,4-dimethoxy locked scaffold allows researchers to develop next-generation thymidylate synthase inhibitors with improved pharmacokinetic profiles and reduced resistance mechanisms[4].

By leveraging the locked aromatic state of 2,4-dimethoxypyrimidin-5-ol, drug development professionals can bypass the traditional solubility and regioselectivity bottlenecks associated with pyrimidine chemistry, accelerating the path from discovery to clinical candidate.

References

  • A2B Chem / Chemikart. 2358062-51-6 | 2,4-dimethoxypyrimidin-5-ol. Retrieved from:[Link]

  • Bardagí, J. I., & Rossi, R. A. (2010). Short access to 6-substituted pyrimidine derivatives by the S(RN)1 mechanism. Synthesis of 6-substituted uracils through a one-pot procedure. Journal of Organic Chemistry, 75(15), 5271-5277. Retrieved from: [Link]

  • Rivière, J., Klarskov, K., & Wagner, J. R. (2005). Oxidation of 5-Hydroxypyrimidine Nucleosides to 5-Hydroxyhydantoin and Its α-Hydroxy-ketone Isomer. Chemical Research in Toxicology, 18(9), 1431-1438. Retrieved from:[Link]

  • Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society, 4590-4596. Retrieved from:[Link]

  • Prystaš, M., & Šorm, F. (1965). The Hilbert-Johnson reaction of protected 2-deoxy-D-ribofuranosyl chlorides with 2,4-dimethoxypyrimidine and its 5-methyl derivative. Collection of Czechoslovak Chemical Communications, 30(9), 2960-2972. Retrieved from: [Link]

Sources

Foundational

Engineering 2,4-Dimethoxypyrimidin-5-ol Structural Analogs: A Comprehensive Guide to Scaffold Design, Bioisosteric Applications, and Synthetic Workflows

Executive Summary: The Pyrimidine Scaffold in Modern Drug Discovery In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains one of the most privileged structures due to its fundamental biological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrimidine Scaffold in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains one of the most privileged structures due to its fundamental biological relevance and highly tunable physicochemical properties. Specifically, 2,4-dimethoxypyrimidin-5-ol (CAS 2358062-51-6) has emerged as a critical building block for drug discovery professionals. By combining the versatile reactivity of a 5-hydroxyl group with the electronic and steric shielding of 2,4-dimethoxy substituents, this molecule serves as a highly effective precursor for kinase inhibitors, antiviral agents, and metabolic enzyme modulators.

This whitepaper provides an in-depth technical analysis of 2,4-dimethoxypyrimidin-5-ol. We will explore its bioisosteric rationale, detail self-validating synthetic workflows for its functionalization, and map its target engagement profiles in contemporary therapeutics.

Mechanistic Rationale & Bioisosteric Profiling

Overcoming the Limitations of Phenols

Phenolic rings are ubiquitous in drug design, often serving as critical hydrogen-bond donors/acceptors in enzyme active sites. However, phenols suffer from significant pharmacokinetic liabilities, most notably rapid Phase II metabolism (glucuronidation and sulfation), which severely limits oral bioavailability and half-life.

The 5-hydroxypyrimidine core acts as an exceptional non-classical bioisostere for phenols[1]. The incorporation of two nitrogen atoms into the aromatic ring significantly alters the electronic distribution:

  • pKa Modulation : Unsubstituted 5-hydroxypyrimidine has a pKa of ~6.6, making it sufficiently acidic to participate in strong hydrogen bonding at physiological pH[1]. The addition of 2,4-dimethoxy groups slightly raises this pKa to ~7.2 via resonance donation, perfectly tuning it for target engagement without excessive ionization.

  • Metabolic Shielding : The electron-deficient nature of the pyrimidine ring, combined with the steric bulk of the 2,4-dimethoxy groups, drastically reduces the rate of UDP-glucuronosyltransferase (UGT) mediated metabolism.

  • Tautomeric Locking : While standard 5-hydroxypyrimidines can undergo complex keto-enol tautomerization (e.g., to pyrimidin-5(1H)-one)[1], the 2,4-dimethoxy substituents lock the ring in its aromatic state. This guarantees predictable reactivity during O-alkylation and cross-coupling.

Target Engagement in Clinical Candidates

The 5-hydroxypyrimidine and 2,4-dimethoxypyrimidine motifs have been successfully deployed across multiple therapeutic areas:

  • Oncology (Metabolic Enzymes & Kinases) : Used as a core scaffold in the design of potent Malic Enzyme 3 (ME3) inhibitors for pancreatic ductal adenocarcinoma, where the hydroxyl group forms critical H-bonds with Asp304 and Asn489[2]. It is also a key structural component in FGFR inhibitors[3].

  • Antiviral Therapeutics : 2,4-dimethoxypyrimidine derivatives are utilized to synthesize "fleximer" base analogues that target the highly conserved nucleocapsid protein (NC) of HIV-1, circumventing viral mutation mechanisms[4].

  • Neurology : 5-hydroxypyrimidine derivatives are utilized in the synthesis of ISRIB analogues targeting eIF2B to modulate the integrated stress response, enhancing protein synthesis in neurodegenerative models[5].

Quantitative Structure-Activity Relationship (QSAR) Profiling
Physicochemical ParameterPhenol5-Hydroxypyrimidine2,4-Dimethoxypyrimidin-5-ol
pKa (Hydroxyl) ~9.95~6.6[1]~7.2
LogP (Estimated) 1.50.20.8
Hydrogen Bond Acceptors 135
Phase II Metabolic Liability High (Rapid)ModerateLow (Steric/Electronic Shielding)
Predominant Tautomer Enol (Aromatic)Keto-Enol Equilibrium[1]Locked Enol (Aromatic)

Synthetic Workflows & Logical Architecture

The functionalization of 2,4-dimethoxypyrimidin-5-ol requires precise control over reaction conditions to prevent side reactions. The workflow below outlines the logical progression from the halogenated precursor to fully functionalized uracil analogs.

SynthWorkflow A 5-Bromo-2,4-dimethoxypyrimidine B Lithiation & Borylation (n-BuLi, B(OMe)3, -78°C) A->B C Oxidative Cleavage (H2O2, NaOH, 0°C) B->C D 2,4-Dimethoxypyrimidin-5-ol (Core Scaffold) C->D E Mitsunobu O-Alkylation (R-OH, ADDP, PBu3) D->E F Chan-Lam Cross-Coupling (Ar-B(OH)2, Cu(OAc)2) D->F G Global Deprotection (BBr3 or HCl) E->G F->G H 5-Substituted Uracil Analogs G->H

Workflow for synthesizing and functionalizing 2,4-dimethoxypyrimidin-5-ol analogs.

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, it is critical to understand why a protocol works, not just how to execute it. The following methodologies are designed to be self-validating, ensuring high yields and purity.

Protocol 1: Synthesis of 2,4-Dimethoxypyrimidin-5-ol via Borylation/Oxidation
  • Objective : Convert commercially available 5-bromo-2,4-dimethoxypyrimidine[4] into the 5-ol scaffold.

  • Causality & Logic : Halogen-metal exchange must be performed at cryogenic temperatures (-78 °C) to prevent the highly nucleophilic butyl anion from attacking the methoxy groups or the pyrimidine C6 position. The in situ oxidation of the resulting boronic ester with alkaline hydrogen peroxide cleanly yields the phenol without requiring intermediate isolation.

  • Step-by-Step :

    • Dissolve 5-bromo-2,4-dimethoxypyrimidine (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes.

    • Add triisopropyl borate (1.5 equiv) rapidly. Stir for 1 hour at -78 °C, then allow to warm to 0 °C.

    • Quench the reaction with 1M NaOH (3.0 equiv), followed by the slow addition of 30% H₂O₂ (3.0 equiv).

    • Stir at room temperature for 2 hours. Acidify to pH 6 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the product.

Protocol 2: "Reverse" Mitsunobu O-Alkylation
  • Objective : Alkylate the 5-hydroxyl group with primary or secondary alcohols.

  • Causality & Logic : Standard Mitsunobu conditions (DIAD/PPh₃) often fail with 5-hydroxypyrimidines. The betaine intermediate can protonate the pyrimidine ring, causing the resulting ion pair to precipitate or stall because alcohol activation becomes too slow due to steric hindrance[1]. Switching to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine) generates a more reactive, highly soluble phosphorane intermediate that drives the reaction to completion[1].

  • Step-by-Step :

    • In a flame-dried flask, dissolve 2,4-dimethoxypyrimidin-5-ol (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous toluene or THF (0.1 M).

    • Add ADDP (1.5 equiv) and stir for 5 minutes.

    • Add PBu₃ (1.5 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor via LC-MS. Once complete, quench with water, extract with DCM, and purify via reverse-phase HPLC.

Protocol 3: Chan-Lam Cross-Coupling for O-Arylation
  • Objective : Synthesize 5-aryloxy-2,4-dimethoxypyrimidine analogs.

  • Causality & Logic : Chan-Lam coupling is preferred over harsh Ullmann conditions because it operates at room temperature and is highly tolerant of sensitive functional groups[1]. The reaction requires oxygen (open to air) to regenerate the active Cu(II) species from Cu(I).

  • Step-by-Step :

    • Combine 2,4-dimethoxypyrimidin-5-ol (1.2 equiv), aryl boronic acid (1.0 equiv), and Cu(OAc)₂ (0.5 equiv) in a flask[1].

    • Add anhydrous DCM (0.1 M) and Pyridine (2.0 equiv)[1].

    • Stir the mixture vigorously at room temperature, open to the air (or under an O₂ balloon), for 16-24 hours.

    • Filter the crude mixture through a pad of Celite to remove copper salts, wash with DCM, concentrate, and purify via column chromatography.

Target Engagement & Signaling Pathways

When 2,4-dimethoxypyrimidin-5-ol analogs are globally deprotected (yielding 5-substituted pyrimidine-2,4-diones/uracils), they become potent kinase inhibitors. The diagram below illustrates how these bioisosteric analogs engage with Receptor Tyrosine Kinases (e.g., FGFR), competitively binding to the ATP pocket and halting downstream oncogenic signaling[3].

TargetEngagement L Oncogenic Ligand R Receptor Tyrosine Kinase (e.g., FGFR) L->R Activation K Kinase Domain (ATP Pocket) R->K Conformational Shift P Downstream Signaling (MAPK / PI3K) K->P Phosphorylation I 2,4-Dimethoxypyrimidin-5-ol Analog I->K Competitive Inhibition (H-Bonding via N1/N3) T Tumor Proliferation P->T Disease Progression

Mechanism of target engagement and kinase inhibition by pyrimidine analogs.

References

  • 2358062-51-6 | 2,4-dimethoxypyrimidin-5-ol | A2B Chem | Chemikart - chemikart.com.
  • EN300-6838076 - EnamineStore: 2,4-dimethoxypyrimidin-5-ol - enaminestore.com.
  • Synthesis of distal and proximal fleximer base analogues and evaluation in the nucleocapsid protein of HIV-1 - PubMed Central, nih.gov.
  • In the Quest for Potent and Selective Malic Enzyme 3 Inhibitors for the Treatment of Pancreatic Ductal Adenocarcinoma - PMC, nih.gov.
  • US20220218703A1 - Fgfr inhibitors for the treatment of cancer - Google P
  • Design, Synthesis and Disposition Studies of New ISRIB Analogues, Targeting eIF2B, as Potential Candidates for enhancing protein - Nottingham ePrints, nottingham.ac.uk.
  • 5-Pyrimidinyloxy Compounds - Benchchem, benchchem.com.

Sources

Exploratory

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast and ever-expanding array of therapeutic agents. As a privileged scaffold, its inherent planarity, hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast and ever-expanding array of therapeutic agents. As a privileged scaffold, its inherent planarity, hydrogen bonding capabilities, and synthetic tractability have allowed for the development of compounds that modulate a wide spectrum of biological targets with remarkable specificity and potency. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of pyrimidine derivatives. We will delve into the core mechanisms of action, present quantitative data for key compounds, and provide detailed experimental protocols for the evaluation of these activities. This guide is designed to be a practical resource, bridging foundational knowledge with actionable experimental insights to accelerate the discovery and development of novel pyrimidine-based therapeutics.

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the backbone of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery for decades.[2] From the pioneering anticancer drug 5-fluorouracil to the latest generation of targeted kinase inhibitors, the pyrimidine scaffold continues to yield novel therapeutic agents with diverse pharmacological profiles.[2][3]

This guide will explore the major therapeutic areas where pyrimidine derivatives have made a significant impact, including:

  • Anticancer Activity: Targeting the molecular drivers of cancer, including kinases and nucleotide metabolism.

  • Antimicrobial Activity: Combating bacterial and fungal infections by inhibiting essential metabolic pathways.

  • Antiviral Activity: Interfering with viral replication through mechanisms such as reverse transcriptase and DNA polymerase inhibition.

  • Anti-inflammatory Activity: Modulating key inflammatory pathways, including cyclooxygenase (COX) and Janus kinase (JAK) signaling.

  • Cardiovascular Effects: Exerting influence on the cardiovascular system through mechanisms like potassium channel opening.

For each area, we will examine the underlying mechanisms of action, provide representative quantitative data, and detail established in vitro protocols for assessing biological activity.

Anticancer Activity of Pyrimidine Derivatives: Targeting the Hallmarks of Cancer

The development of pyrimidine-based anticancer agents has been a major focus of medicinal chemistry, leading to a number of clinically successful drugs.[3] These compounds exert their effects through various mechanisms, primarily by inhibiting key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition and Antimetabolite Activity

A predominant mechanism of action for many modern pyrimidine-based anticancer drugs is the inhibition of protein kinases .[4] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers. Pyrimidine derivatives have been successfully designed to target several key kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Pyrimidine-based inhibitors can block the ATP-binding site of EGFR, preventing its activation.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Pyrimidine derivatives can inhibit VEGFR signaling, thereby cutting off the tumor's blood supply.[6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyrimidine-based CDK inhibitors can induce cell cycle arrest and apoptosis.[7]

Another important mechanism is antimetabolite activity , where pyrimidine derivatives mimic endogenous nucleobases and interfere with DNA and RNA synthesis.[8][9] The classic example is 5-Fluorouracil (5-FU) , which is converted in the body to fluorodeoxyuridine monophosphate (FdUMP). FdUMP inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[8][9][10] This leads to "thymineless death" in rapidly dividing cancer cells.[9]

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR ADP ADP EGFR->ADP PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR_Pathway Activates RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK_Pathway Activates Apoptosis Apoptosis EGFR->Apoptosis Leads to EGF EGF EGF->EGFR Binds Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits (ATP Competitive) ATP ATP ATP->EGFR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT_mTOR_Pathway->Cell_Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation

Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineEGFR, CDK4/cyclin D1HepG-2 (Liver)5.91[7]
Pyrido[2,3-d]pyrimidineEGFR, CDK4/cyclin D1MCF-7 (Breast)7.69[7]
Pyrazolo[3,4-d]pyrimidineVEGFR-2, EGFRT790MA549 (Lung)5.75[6]
Pyrazolo[3,4-d]pyrimidineVEGFR-2, EGFRT790MHCT-116 (Colon)5.50[6]
Indolyl-pyrimidineEGFRMCF-7 (Breast)5.1[5]
5-FluorouracilThymidylate SynthaseVariousVaries[11]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) in appropriate medium until they reach the exponential growth phase.

    • Trypsinize and resuspend the cells to a known concentration.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity of Pyrimidine Derivatives: A Continuing Battle Against Resistance

The emergence of multidrug-resistant microbial pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have long been a source of effective antibacterial and antifungal compounds.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

A key target for antimicrobial pyrimidine derivatives is dihydrofolate reductase (DHFR) , an essential enzyme in the folic acid synthesis pathway.[2][3][12][13][14] Folic acid is a precursor for the synthesis of nucleotides and some amino acids, making it vital for microbial growth and replication. By inhibiting DHFR, pyrimidine derivatives block the production of tetrahydrofolate, leading to a bacteriostatic or bactericidal effect.[2][3][12][13][14] A well-known example is Trimethoprim , which selectively inhibits bacterial DHFR over its human counterpart.[2][3][12][13][14]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Pyrimidine Derivative in Broth Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacteria and Compound Dilutions Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubation Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubation Read_Results Visually Inspect for Turbidity (Growth) Incubation->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyrimidine derivatives against various microbial strains.

CompoundTarget OrganismMIC (µg/mL)Reference
TrimethoprimEscherichia coli0.5 - 2[14]
TrimethoprimStaphylococcus aureus0.5 - 2[14]
PyrimethamineToxoplasma gondii<0.1[15]
SulfadiazineStreptococcus pyogenes16 - 64[16]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the pyrimidine derivative in a suitable solvent.

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth (MHB) to wells 2 through 12.

    • Add 100 µL of the stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Preparation of Inoculum:

    • From a fresh culture, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Well 12 receives no bacteria.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Antiviral Activity of Pyrimidine Derivatives: A Legacy of Innovation

Pyrimidine nucleoside analogs have been at the forefront of antiviral drug development, with several compounds becoming essential medicines for treating viral infections.

Mechanism of Action: Inhibition of Viral Polymerases

The primary mechanism of action for many antiviral pyrimidine derivatives is the inhibition of viral DNA or RNA polymerases , including reverse transcriptase in retroviruses.[17][18][19][20][21][22][23][24][25][26] These compounds are typically prodrugs that are phosphorylated within the host cell to their active triphosphate form.[19][22] The triphosphate analog then competes with the natural nucleoside triphosphate for incorporation into the growing viral DNA or RNA chain.[20][22] Once incorporated, the lack of a 3'-hydroxyl group on the pyrimidine analog prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[20][21][23]

Key examples include:

  • Zidovudine (AZT): A thymidine analog that inhibits HIV reverse transcriptase.[17][18][20][21][23]

  • Acyclovir: A guanosine analog (though not a pyrimidine, its mechanism is a classic example of nucleoside analog action) that is selectively phosphorylated by viral thymidine kinase and inhibits herpesvirus DNA polymerase.[16][19][22][27][28]

Signaling Pathway: Inhibition of HIV Reverse Transcriptase by Zidovudine (AZT)

HIV_RT_Inhibition cluster_virus HIV Replication Cycle Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesizes Chain_Termination DNA Chain Termination Reverse_Transcriptase->Chain_Termination Leads to AZT Zidovudine (AZT) Cellular_Kinases Cellular Kinases AZT->Cellular_Kinases Phosphorylation AZT_TP AZT-Triphosphate Cellular_Kinases->AZT_TP AZT_TP->Reverse_Transcriptase Inhibits dTTP dTTP dTTP->Reverse_Transcriptase Natural Substrate

Caption: Mechanism of HIV reverse transcriptase inhibition by Zidovudine (AZT).

Quantitative Data on Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected pyrimidine derivatives.

CompoundTarget VirusCell LineEC50 (µM)Reference
Zidovudine (AZT)HIV-1MT-40.004[17]
LamivudineHIV-1MT-40.01[29]
SofosbuvirHepatitis C VirusHuh-70.09[29]
TrifluridineHerpes Simplex Virus-1VeroVaries[30]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Principle: A confluent monolayer of host cells is infected with a virus, which leads to the formation of plaques (localized areas of cell death). The ability of an antiviral compound to reduce the number of plaques is a measure of its efficacy.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a susceptible host cell line (e.g., Vero cells for herpes simplex virus) in a 6-well or 12-well plate and incubate until a confluent monolayer is formed.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock.

    • Remove the culture medium from the cells and infect the monolayer with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).

    • Incubate for 1-2 hours to allow for viral adsorption.

  • Compound Treatment and Overlay:

    • Prepare serial dilutions of the pyrimidine derivative in an overlay medium (e.g., medium containing 1% methylcellulose).

    • After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound. Include a no-drug control.

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, depending on the virus.

    • After incubation, fix the cells with a solution such as 10% formalin.

    • Stain the cells with a staining solution (e.g., 0.1% crystal violet). The plaques will appear as clear zones against a stained background of viable cells.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration compared to the no-drug control.

    • Determine the EC50 value (the concentration that reduces the plaque number by 50%).

Anti-inflammatory Activity of Pyrimidine Derivatives: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. Pyrimidine derivatives have emerged as effective anti-inflammatory agents by targeting key components of the inflammatory cascade.

Mechanism of Action: Inhibition of COX and JAK Enzymes

A major mechanism of anti-inflammatory action for some pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform COX-2.[31] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[31]

More recently, pyrimidine derivatives have been developed as Janus kinase (JAK) inhibitors .[1][15][32][33][34] JAKs are intracellular tyrosine kinases that mediate the signaling of numerous cytokines involved in inflammation and immunity.[1][32][33][34] By blocking JAK signaling, these compounds can dampen the inflammatory response. Tofacitinib , a pyrimidine-based JAK inhibitor, is approved for the treatment of rheumatoid arthritis and ulcerative colitis.[1][15][32][33][34]

Signaling Pathway: JAK-STAT Inhibition by Tofacitinib

JAK_STAT_Inhibition cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Dimerizes Gene_Transcription Gene Transcription (Inflammatory Mediators) pSTAT->Gene_Transcription Translocates to Nucleus and Initiates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Inflammation Inflammation Gene_Transcription->Inflammation

Caption: The JAK-STAT signaling pathway and its inhibition by Tofacitinib.

Quantitative Data on Anti-inflammatory Activity

The following table presents the in vitro inhibitory activity of selected pyrimidine derivatives against key inflammatory targets.

CompoundTargetAssayIC50Reference
TofacitinibJAK1Enzyme Assay1.2 nM[15]
TofacitinibJAK3Enzyme Assay1.0 nM[15]
Celecoxib (non-pyrimidine)COX-2Enzyme Assay0.04 µM[31]
Pyrimidine DerivativeCOX-2Enzyme Assay0.04 µM[31]
Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The peroxidase activity of COX is measured using a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized in the presence of arachidonic acid and produces a colored product. The inhibition of this color development is proportional to the inhibition of COX-2 activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of hemin (cofactor), COX-2 enzyme, arachidonic acid (substrate), and TMPD.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, hemin, and COX-2 enzyme to each well.

    • Add various concentrations of the pyrimidine derivative or a reference inhibitor (e.g., celecoxib). Include a vehicle control.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 590-620 nm in kinetic mode for 5-10 minutes.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Cardiovascular Effects of Pyrimidine Derivatives: Modulating Vascular Tone

Certain pyrimidine derivatives have demonstrated significant effects on the cardiovascular system, primarily through their ability to modulate ion channels in vascular smooth muscle.

Mechanism of Action: Potassium Channel Opening

A key mechanism for the vasodilatory effects of some pyrimidine derivatives is the opening of ATP-sensitive potassium (K-ATP) channels in the cell membranes of vascular smooth muscle cells.[31][35][36][37][38][39][40][41] The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium and leading to relaxation of the smooth muscle and vasodilation. Minoxidil , a well-known pyrimidine derivative, exerts its antihypertensive effects through this mechanism.[31][35][36][37][42]

Experimental Workflow: Isolated Aortic Ring Assay

Aortic_Ring_Workflow Start Start Isolate_Aorta Isolate Thoracic Aorta from Rat Start->Isolate_Aorta Prepare_Rings Prepare Aortic Rings (2-3 mm) Isolate_Aorta->Prepare_Rings Mount_Rings Mount Rings in Organ Bath with Krebs-Henseleit Buffer Prepare_Rings->Mount_Rings Equilibrate Equilibrate under Tension Mount_Rings->Equilibrate Pre-constrict Pre-constrict Rings with Phenylephrine or KCl Equilibrate->Pre-constrict Add_Compound Add Cumulative Concentrations of Pyrimidine Derivative Pre-constrict->Add_Compound Record_Tension Record Changes in Isometric Tension Add_Compound->Record_Tension Analyze_Data Analyze Data to Determine Vasorelaxant Effect Record_Tension->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing vasorelaxant effects using an isolated aortic ring assay.

Quantitative Data on Cardiovascular Effects

The following table presents data on the vasorelaxant effects of a pyrimidine derivative.

CompoundPreparationPre-constrictorEC50Reference
MinoxidilRat Aortic RingsKCl (60 mM)~3 µM[31]
UR-8225Rat Aortic RingsPhenylephrine (1 µM)~0.1 µM[39]
Experimental Protocol: Isolated Aortic Ring Vasodilation Assay

This ex vivo assay is used to assess the direct vasodilatory effects of compounds on blood vessels.

Principle: A segment of an artery, typically the thoracic aorta from a rat, is mounted in an organ bath and pre-constricted with an agent like phenylephrine or potassium chloride. The ability of a test compound to relax this pre-constricted vessel is measured as a change in isometric tension.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat and excise the thoracic aorta.

    • Place the aorta in cold Krebs-Henseleit buffer.

    • Carefully remove adhering fat and connective tissue and cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

  • Pre-constriction and Compound Addition:

    • Induce a sustained contraction by adding a pre-constricting agent (e.g., phenylephrine or KCl) to the organ bath.

    • Once the contraction has stabilized, add the pyrimidine derivative in a cumulative manner, allowing the response to each concentration to reach a plateau before adding the next.

  • Data Recording and Analysis:

    • Record the changes in isometric tension using a force transducer connected to a data acquisition system.

    • Express the relaxation at each concentration as a percentage of the pre-constriction.

    • Plot the concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal relaxation).

Conclusion and Future Directions

The pyrimidine scaffold has unequivocally demonstrated its versatility and significance in drug discovery, yielding a multitude of clinically important drugs across diverse therapeutic areas. The continued exploration of this privileged structure, driven by a deeper understanding of disease biology and advancements in synthetic chemistry, promises to deliver the next generation of innovative medicines.

For researchers in this field, a thorough understanding of the mechanisms of action and the application of robust experimental protocols are paramount. This guide has provided a foundational framework for these endeavors, from assessing cytotoxicity in cancer cell lines to measuring vasorelaxation in isolated tissues. As we move forward, the focus will likely be on developing pyrimidine derivatives with enhanced selectivity for their targets, improved pharmacokinetic profiles, and the ability to overcome drug resistance. The integration of computational modeling, structure-based drug design, and high-throughput screening will undoubtedly accelerate the journey of novel pyrimidine derivatives from the laboratory to the clinic.

References

  • [Mechanism of action and selectivity of acyclovir - PubMed]([Link] selectivity-of-acyclovir/)

Sources

Foundational

An In-Depth Technical Guide to 2,4-Dimethoxypyrimidine-5-boronic Acid in Modern Synthesis

Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, the efficient construction of carbon-carbon bonds is paramount. 2,4-Dimethoxypyrimidine-5-boronic acid (CAS: 89641-18-9) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, the efficient construction of carbon-carbon bonds is paramount. 2,4-Dimethoxypyrimidine-5-boronic acid (CAS: 89641-18-9) has emerged as a highly versatile heteroaryl building block. Characterized by its electron-rich pyrimidine core, this reagent is widely utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic behavior, and strategic applications in drug discovery and advanced materials science, supported by self-validating experimental protocols.

Chemical Identity and Physicochemical Profile

2,4-Dimethoxypyrimidine-5-boronic acid is a heterocyclic organoboron compound. The presence of two strongly electron-donating methoxy groups at the C2 and C4 positions significantly alters the electron density of the pyrimidine ring, impacting both its solubility profile and its reactivity in transition-metal catalysis[2].

To ensure reproducibility in synthetic workflows, researchers must account for its specific handling requirements. The compound is prone to forming boroxine (anhydride) trimers upon dehydration, and commercial batches may contain trace amounts of the starting material, 5-bromo-2,4-dimethoxypyrimidine[3].

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
CAS Registry Number 89641-18-9
Molecular Formula C₆H₉BN₂O₄
Molecular Weight 183.96 g/mol
Melting Point 113–117 °C[4]
pKa (Predicted) 5.62 ± 0.58[5]
Storage Conditions 2–8 °C (Short-term) / -20 °C (Long-term)[3]
Common Impurities 5-bromo-2,4-dimethoxypyrimidine, Boronic anhydrides[3]

Mechanistic Role in Suzuki-Miyaura Cross-Coupling

The primary utility of 2,4-dimethoxypyrimidine-5-boronic acid lies in its role as a nucleophilic coupling partner in the Suzuki-Miyaura reaction. The electronic architecture of this specific boronic acid dictates its behavior during the catalytic cycle.

Causality of Electronic Effects

The methoxy groups exert a strong positive mesomeric (+M) effect, pushing electron density into the pyrimidine ring.

  • Accelerated Transmetalation: The electron-rich nature of the ipso-carbon facilitates the transfer of the pyrimidine moiety from boron to the palladium(II) center[1].

  • Risk of Protodeboronation: Conversely, this same electron richness makes the carbon-boron bond more susceptible to hydrolytic cleavage (protodeboronation) under harsh, aqueous basic conditions. Therefore, the choice of base (e.g., K₂CO₃ or Cs₂CO₃ over NaOH) and the use of rapid heating techniques (like microwave irradiation) are critical to outcompete this degradation pathway[3].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide added) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Base + Boronic Acid) PdII->TransMet PdII_2 Pd(II) Complex Ar-Pd-Pyrimidine TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Regenerates Product Cross-Coupled Pyrimidine Derivative RedElim->Product Boronic 2,4-Dimethoxy pyrimidine-5-boronic acid Boronic->TransMet

Catalytic cycle of Suzuki-Miyaura coupling with 2,4-dimethoxypyrimidine-5-boronic acid.

Strategic Applications in Drug Discovery

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore due to its ability to engage in hydrogen bonding with biological targets (such as the hinge region of kinases).

Kinase Inhibitors and Oncology

2,4-Dimethoxypyrimidine-5-boronic acid is heavily utilized to synthesize libraries of pyrimidine-containing compounds for high-throughput screening[3]. Specifically, it is employed as an intermediate in the synthesis of Mps1 kinase inhibitors and various anti-cancer therapeutics[6]. The ability to rapidly append the pyrimidine ring to complex aryl halides allows medicinal chemists to systematically explore structure-activity relationships (SAR).

Antiviral Nucleoside Analogues

In antiviral research, this boronic acid is used to synthesize "fleximer" base analogues targeting flaviviruses (like Dengue and Zika) and HIV-1[7]. Historically, coupling heterocyclic moieties for nucleoside analogues relied on Stille couplings, which suffered from toxic organotin byproducts and poor yields. Transitioning to Suzuki-Miyaura coupling using 2,4-dimethoxypyrimidine-5-boronic acid provides a much cleaner reaction profile, facile purification, and significantly improved yields[7].

Applications in Advanced Functional Materials

Beyond pharmaceuticals, this boronic acid is a crucial building block in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs).

It is used to synthesize pyridylpyrimidine ligands for cationic iridium(III) complexes[8]. In these complexes, the heavy Ir(III) metal atom induces strong spin-orbit coupling, allowing for efficient phosphorescent emission from the triplet excited state (T₁ → S₀). The electron-donating methoxy groups on the pyrimidine ring are strategically used to raise the Highest Occupied Molecular Orbital (HOMO) energy level, finely tuning the emission to achieve highly desirable sky-blue electroluminescence[8].

Optimized Experimental Protocol: Microwave-Assisted Cross-Coupling

To maximize yield and minimize protodeboronation, a microwave-assisted protocol is highly recommended. The following methodology is designed as a self-validating system, where each step addresses a specific chemical vulnerability.

Step-by-Step Methodology
  • Solvent Degassing (Crucial Step):

    • Action: Prepare a mixture of 1,4-dioxane and deionized water (4:1 v/v). Sparge the mixture with Argon or Nitrogen for 15–20 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active, electron-rich Pd(0) catalyst to an inactive Pd(II) state. Oxygen also promotes the oxidative homocoupling of the boronic acid into a bipyrimidine byproduct, consuming the reagent and complicating purification[3].

  • Reaction Assembly:

    • Action: To a microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2,4-dimethoxypyrimidine-5-boronic acid (1.2–1.5 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: An excess of boronic acid is used to compensate for any minor protodeboronation that occurs during heating. K₂CO₃ provides the optimal basicity to form the reactive boronate complex without aggressively hydrolyzing the C-B bond.

  • Catalyst Addition:

    • Action: Add Pd(dppf)Cl₂ (0.05 equiv) to the vial. Seal the vial with a crimp cap and purge with Argon.

    • Causality: The bidentate dppf ligand creates a sterically demanding environment around the palladium center, which accelerates the final reductive elimination step and prevents catalyst deactivation.

  • Microwave Irradiation:

    • Action: Inject the degassed solvent mixture (from Step 1) through the septum. Place the vial in a microwave reactor and irradiate at 100 °C for 15–30 minutes[1].

    • Causality: Microwave heating provides rapid, uniform energy transfer. This overcomes the activation energy barrier quickly, driving the reaction to completion before the boronic acid has time to degrade in the basic aqueous medium.

  • Workup and Purification:

    • Action: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with water and brine. Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1]. Purify via silica gel column chromatography.

    • Causality: Na₂SO₄ chemically binds residual water. Removing water prior to rotary evaporation prevents the hydrolytic degradation of sensitive functional groups during the concentration phase.

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Reaction Setup Add Pd, Base, Boronic Step1->Step2 Step3 3. Microwave Irradiation (100°C) Step2->Step3 Step4 4. Workup Extraction & Wash Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Optimized workflow for microwave-assisted Suzuki-Miyaura cross-coupling.

References

  • LookChem. Cas 89641-18-9, 2,4-Dimethoxyprimidine-5-boronic acid. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Synthesis and biological evaluation of novel flexible nucleoside analogues that inhibit flavivirus replication in vitro. Available at:[Link]

  • Royal Society of Chemistry (RSC) / Dalton Transactions. Blue-emitting cationic iridium(III) complexes featuring pyridylpyrimidine ligands and their use in sky-blue electroluminescent devices. Available at: [Link]

Sources

Exploratory

Engineering 5-Substituted Uracils: The 2,4-Dimethoxypyrimidine Intermediate Strategy

Executive Summary & Pharmacological Relevance The functionalization of the pyrimidine ring at the C-5 position represents a cornerstone in the development of modern antiviral and antineoplastic agents. 5-substituted urac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The functionalization of the pyrimidine ring at the C-5 position represents a cornerstone in the development of modern antiviral and antineoplastic agents. 5-substituted uracil derivatives exhibit a wide spectrum of biological activity, frequently acting as fraudulent substrates or non-nucleoside inhibitors for viral polymerases and thymidine kinases (e.g., HSV-1 TK)[1][2].

However, the direct C-5 functionalization of the native uracil scaffold is synthetically prohibitive. The lactam tautomeric forms of uracil result in highly polar, hydrogen-bonded networks that render the molecule virtually insoluble in standard organic solvents. Furthermore, the acidic N-1 and N-3 protons (pKa ~9.5) competitively interfere with the basic conditions required for transition-metal-catalyzed cross-coupling.

To bypass these thermodynamic and kinetic barriers, the 2,4-dimethoxypyrimidine scaffold is employed as a transient, highly reactive intermediate. By masking the lactam nitrogens as methoxy ethers, the ring is locked into its aromatic tautomer, drastically increasing lipophilicity and enabling high-yielding palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck).

Mechanistic Rationale & Pathway Visualization

The core strategy relies on a three-phase workflow: Activation, Functionalization, and Deprotection .

  • Activation: 5-Halouracil is treated with phosphorus oxychloride ( POCl3​ ) to yield a 2,4-dichloro intermediate, which is immediately subjected to nucleophilic aromatic substitution ( SN​Ar ) with sodium methoxide to form 5-halo-2,4-dimethoxypyrimidine[2].

  • Functionalization: The halogenated intermediate (or its corresponding boronic acid) undergoes Pd-catalyzed cross-coupling. The absence of acidic N-H protons prevents catalyst poisoning and unwanted N-alkylation[3].

  • Deprotection: The dimethoxy groups are cleaved via acidic hydrolysis or the Hilbert-Johnson reaction, thermodynamically driving the molecule back to the stable uracil lactam[4].

G Uracil 5-Halouracil DMP 5-Halo-2,4- dimethoxypyrimidine Uracil->DMP POCl3, then NaOMe/MeOH Boronic 2,4-Dimethoxypyrimidine- 5-boronic acid DMP->Boronic Borylation (Miyaura) Coupled 5-Substituted-2,4- dimethoxypyrimidine DMP->Coupled Suzuki/Heck Coupling Boronic->Coupled Suzuki Coupling Product 5-Substituted Uracil Coupled->Product Acid Hydrolysis (HCl, Reflux)

Synthetic pathways for 5-substituted uracils via 2,4-dimethoxypyrimidine.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in analytical checkpoints to ensure a self-validating synthetic system.

Protocol 1: Synthesis of 5-Bromo-2,4-dimethoxypyrimidine

Causality: POCl3​ acts as both solvent and chlorinating agent, converting the thermodynamically stable lactam carbonyls into highly electrophilic imidoyl chlorides. N,N-dimethylaniline is used as a catalytic base to accelerate the formation of the Vilsmeier-Haack-type intermediate.

Step-by-Step Procedure:

  • Chlorination: Suspend 5-bromouracil (1.0 eq) in neat POCl3​ (10.0 eq). Add N,N-dimethylaniline (0.5 eq) dropwise.

  • Reflux: Heat the mixture to reflux (105 °C) under an inert argon atmosphere for 3 hours. Validation Check: The opaque suspension will become a clear, dark amber solution upon completion.

  • Concentration: Remove excess POCl3​ in vacuo. Co-evaporate with anhydrous toluene twice to remove residual volatile acids.

  • Methoxylation: Dissolve the crude 5-bromo-2,4-dichloropyrimidine in anhydrous methanol at 0 °C. Slowly add a freshly prepared solution of sodium methoxide (2.5 eq) in methanol[2].

  • Workup: Stir at room temperature for 12 hours. Neutralize with glacial acetic acid, concentrate, and partition between ethyl acetate and water.

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc). Validation Check: LC/MS should confirm the mass shift to m/z 219.0 [M+H]+ .

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling at C-5

Causality: Microwave irradiation accelerates the oxidative addition of Pd(0) into the C-Br bond. 2,4-Dimethoxypyrimidine-5-boronic acid can also be used as the organoboron coupling partner to generate diverse biaryl libraries[3].

Step-by-Step Procedure:

  • Setup: In a microwave-safe reaction vial, combine 5-bromo-2,4-dimethoxypyrimidine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq)[3].

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%). Seal the vial and purge with argon for 5 minutes.

  • Solvent: Add degassed 1,4-dioxane/water (4:1 v/v) via syringe[3].

  • Reaction: Irradiate in a microwave reactor at 120 °C for 20 minutes[5].

  • Workup: Dilute with EtOAc, wash with brine, dry, and concentrate. Purify via silica gel chromatography. Validation Check: TLC will show the complete consumption of the UV-active starting material; 1H NMR will reveal the disappearance of the C-5 proton (if using a non-halogenated starting material) and the appearance of the coupled aryl protons.

Protocol 3: Acidic Hydrolysis to 5-Substituted Uracil

Causality: Aqueous hydrochloric acid selectively protonates the methoxy oxygens, turning them into excellent leaving groups. Water acts as the nucleophile, cleaving the ether bonds and restoring the uracil lactam configuration[4].

Step-by-Step Procedure:

  • Hydrolysis: Suspend the 5-substituted-2,4-dimethoxypyrimidine in 6M aqueous HCl.

  • Heating: Heat the mixture to reflux (100 °C) for 2–4 hours[4].

  • Precipitation: As the reaction proceeds, the highly polar 5-substituted uracil will precipitate out of the acidic solution. Validation Check: The transition from a homogeneous solution to a heavy white/off-white precipitate indicates successful deprotection.

  • Isolation: Cool the mixture to 4 °C, filter the precipitate, wash with ice-cold water and diethyl ether, and dry under high vacuum.

Quantitative Data: Reaction Optimization

The efficiency of the C-5 functionalization heavily depends on the coupling conditions. The table below summarizes optimized parameters for the synthesis of 5-substituted pyrimidine derivatives, highlighting the superiority of microwave-assisted protocols[5][6].

Coupling TypePyrimidine SubstrateCatalyst SystemSolvent / BaseConditionsYield (%)
Suzuki-Miyaura 5-Bromo-2,4-dimethoxypyrimidine Pd(PPh3​)4​ (5 mol%)Dioxane/ H2​O (4:1) / K2​CO3​ Microwave, 120 °C, 20 min88 - 95%
Suzuki-Miyaura 2,4-Dimethoxypyrimidine-5-boronic acid Pd(dppf)Cl2​ (3 mol%)DMF/ H2​O (5:1) / Na2​CO3​ Conventional, 90 °C, 12 h75 - 82%
Sonogashira 5-Iodo-2,4-dimethoxypyrimidine Pd(PPh3​)2​Cl2​ / CuITHF / Et3​N Conventional, 60 °C, 6 h80 - 87%
Hydrolysis 5-Aryl-2,4-dimethoxypyrimidineNone (Acidic Cleavage)6M HCl (aq)Reflux, 100 °C, 3 h90 - 98%

Conclusion

The 2,4-dimethoxypyrimidine strategy elegantly resolves the physicochemical limitations inherent to the native uracil scaffold. By masking the problematic lactam nitrogens, chemists can leverage robust palladium-catalyzed cross-coupling chemistries to rapidly generate libraries of 5-substituted uracils. This synthetic pipeline remains a critical enabler in the discovery of next-generation antiviral therapeutics and targeted oncology drugs.

References

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity Source: Molecules (MDPI), 2022 URL:[Link]

  • C-5 Hydroxyethyl and Hydroxypropyl Acyclonucleosides as Substrates for Thymidine Kinase of Herpes Simplex Virus Type 1 (HSV-1 TK): Syntheses and Biological Evaluation Source: Molecules (MDPI), 2013 URL:[Link]

  • Synthesis of dimethoxypyrimidines and uracils with novel C-5 substituents Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Short access to 6-substituted pyrimidine derivatives by the S(RN)1 mechanism. Synthesis of 6-substituted uracils through a one-pot procedure Source: The Journal of Organic Chemistry (PubMed), 2010 URL:[Link]

Sources

Foundational

spectroscopic data for 2,4-dimethoxypyrimidine derivatives

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dimethoxypyrimidine Derivatives Authored by a Senior Application Scientist Foreword: The Architectural Significance of 2,4-Dimethoxypyrimidines in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dimethoxypyrimidine Derivatives

Authored by a Senior Application Scientist

Foreword: The Architectural Significance of 2,4-Dimethoxypyrimidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1][2] Among its many variations, 2,4-dimethoxypyrimidine and its derivatives serve as crucial building blocks and versatile intermediates in the synthesis of high-value compounds, particularly in the development of pharmaceuticals and agrochemicals.[3][4][5] Their structural rigidity, combined with the electronic influence of the methoxy groups, provides a unique platform for molecular design.

The precise elucidation of the molecular structure of these derivatives is not merely an academic exercise; it is the bedrock upon which all subsequent research and development activities are built. An unambiguous structural assignment is paramount for understanding structure-activity relationships (SAR), ensuring patentability, and meeting stringent regulatory requirements. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the spectroscopic characterization of 2,4-dimethoxypyrimidine derivatives. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, the logic behind experimental design, and the integration of multiple analytical techniques to build a self-validating system of characterization.

The Cornerstone of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the unambiguous structural determination of 2,4-dimethoxypyrimidine derivatives in solution.[1] It provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton (¹H) NMR provides a detailed map of the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, which is modulated by the electronegativity of nearby atoms and the overall aromaticity of the pyrimidine ring.[1]

In the parent 2,4-dimethoxypyrimidine, the two methoxy groups at positions C2 and C4 create a distinct electronic environment. The protons on the pyrimidine ring and the methoxy groups exhibit characteristic chemical shifts.

Table 1: Typical ¹H NMR Chemical Shifts for 2,4-Dimethoxypyrimidine

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityRationale & Causality
H-5~6.2 - 6.5Doublet (d)This proton is coupled to H-6. It is shielded by the two adjacent nitrogen atoms and the methoxy groups.
H-6~8.0 - 8.3Doublet (d)This proton is deshielded due to its proximity to the electronegative nitrogen at position 1, resulting in a downfield shift.
OCH₃ (C2)~3.9 - 4.1Singlet (s)The protons of the methoxy group are equivalent and show a characteristic singlet. Its position is influenced by the adjacent nitrogen.
OCH₃ (C4)~3.9 - 4.1Singlet (s)Similar to the C2-methoxy group, these protons appear as a singlet in a similar chemical shift region.

Note: Chemical shifts are solvent-dependent. Data presented is a general guide based on common deuterated solvents like CDCl₃.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of the molecule.[1] Due to the low natural abundance of the ¹³C isotope, spectra typically require a larger number of scans for adequate signal-to-noise.[1] Proton decoupling is standard practice to simplify the spectrum, resulting in each unique carbon atom appearing as a single line.

Table 2: Typical ¹³C NMR Chemical Shifts for 2,4-Dimethoxypyrimidine

Carbon AssignmentTypical Chemical Shift (δ, ppm)Rationale & Causality
C-2~165 - 168The carbon atom is directly bonded to an oxygen and flanked by two nitrogen atoms, causing a significant downfield shift.
C-4~170 - 173Similar to C-2, this carbon is highly deshielded due to its attachment to both oxygen and nitrogen.
C-5~90 - 93This carbon is relatively shielded compared to the other ring carbons, resulting in an upfield shift.
C-6~158 - 161This carbon is adjacent to a nitrogen atom, leading to a downfield shift, though less pronounced than C-2 and C-4.
OCH₃ (C2)~53 - 55Typical chemical shift for a methoxy carbon attached to an aromatic system.
OCH₃ (C4)~54 - 56Similar chemical environment to the C2-methoxy carbon.
Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and parameter optimization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the 2,4-dimethoxypyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., zg30).[1]

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.[1]

    • Employ a pulse angle of 30-45° to balance signal intensity and relaxation time.

    • Use a relaxation delay (D1) of 1-2 seconds.[1]

    • Acquire 8-16 scans for sufficient signal-to-noise.[1]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to enhance sensitivity and simplify the spectrum.[1]

    • Set the spectral width to cover a range of 0 to 200 ppm.[1]

    • Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[1]

    • Use a relaxation delay (D1) of 2-5 seconds to ensure full relaxation of all carbon nuclei.[1]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Confirming Molecular Mass and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern.[6] This data is used to confirm the molecular formula and infer structural motifs.

Ionization Techniques and Expected Data

The choice of ionization technique is critical.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique that often leads to extensive fragmentation. While the molecular ion peak (M⁺) may be weak or absent, the resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure. For 2,4-dimethoxypyrimidine (MW: 140.14 g/mol ), the molecular ion peak is observed at m/z 140.[7][8]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in a prominent protonated molecule peak ([M+H]⁺) at m/z 141.1 and minimal fragmentation. It is the method of choice for confirming molecular weight.

Table 3: Key Mass Spectrometry Data for 2,4-Dimethoxypyrimidine

IonizationKey Ion (m/z)IdentitySignificance
EI140[M]⁺Molecular Ion. Confirms the molecular weight.[7]
EI139[M-H]⁺Loss of a hydrogen radical.
EI110[M-CH₂O]⁺Loss of formaldehyde, a common fragmentation pathway for methoxy-aromatics.
ESI141.1[M+H]⁺Protonated Molecular Ion. Confirms molecular weight with high confidence.
Visualization of a Key Fragmentation Pathway

The fragmentation of 2,4-dimethoxypyrimidine in EI-MS can be visualized to understand the relationship between structure and spectral peaks.

G M 2,4-Dimethoxypyrimidine (m/z = 140) F1 [M-H]+ (m/z = 139) M->F1 - H• F2 [M-CH₂O]+ (m/z = 110) M->F2 - CH₂O

Caption: Simplified EI-MS fragmentation pathway for 2,4-dimethoxypyrimidine.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a coupled chromatographic system like GC-MS or LC-MS.[6]

  • Data Acquisition:

    • For ESI , acquire data in positive ion mode. The primary ion observed will be [M+H]⁺.

    • For EI , the sample is typically introduced via a GC. The electron energy is usually set to 70 eV.

  • Data Analysis: Identify the molecular ion or protonated molecule peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure.

Probing Functional Groups: Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] For 2,4-dimethoxypyrimidine derivatives, IR spectroscopy is excellent for confirming the presence of the pyrimidine ring and the methoxy substituents.

Characteristic Vibrational Modes

The IR spectrum of a 2,4-dimethoxypyrimidine derivative will be dominated by several key absorption bands. The pyrimidine ring itself has characteristic stretching vibrations that are relatively insensitive to substitution.[9]

Table 4: Characteristic IR Absorption Bands for 2,4-Dimethoxypyrimidine Derivatives

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~2950 - 2850C-H StretchAliphatic (Methoxy CH₃)Confirms the presence of the methyl groups of the methoxy substituents.[3]
~1610 - 1560C=N / C=C StretchPyrimidine RingThese strong bands are characteristic of the aromatic ring stretching modes.[3][9]
~1480 - 1400Ring StretchPyrimidine RingFurther confirmation of the heterocyclic aromatic system.[9]
~1250 - 1020C-O StretchAryl-Alkyl EtherA strong, characteristic band confirming the C-O bond of the methoxy groups.
Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid or oil, a spectrum can be acquired directly by placing a drop between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[7]

    • Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Scan: Perform a background scan of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrument-related absorptions.

  • Sample Scan: Place the prepared sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups to confirm the structure.

Analyzing Electronic Transitions: UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like pyrimidines, this technique is used to study the π-π* and n-π* transitions.[9] While less structurally definitive than NMR or MS, it is valuable for quantitative analysis and for studying conjugation.

Expected Electronic Transitions

Pyrimidine and its derivatives typically show two main absorption bands in the UV region.[9]

  • π-π Transition:* An intense absorption band typically below 280 nm.

  • n-π Transition:* A weaker, lower-energy (longer wavelength) absorption band, which can sometimes be obscured by the more intense π-π* band or solvent cutoff.[9]

For 6-chloro-2,4-dimethoxypyrimidine, electronic spectra have been recorded, classifying the n-π* and π-π* transitions.[9] The exact position and intensity of these bands (λₘₐₓ) are sensitive to substitution on the pyrimidine ring and the solvent used.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or cyclohexane).

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Baseline Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each electronic transition.

Integrated Analytical Workflow: A Self-Validating Approach

No single technique provides a complete picture. True scientific integrity is achieved by integrating data from multiple, orthogonal techniques. The workflow below illustrates a robust, self-validating system for the characterization of a novel 2,4-dimethoxypyrimidine derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Final Validation Synthesis Synthesize Derivative Purify Purify (e.g., Chromatography) Synthesis->Purify MS Mass Spec (ESI) Confirm MW Purify->MS IR FTIR Confirm Functional Groups NMR 1D & 2D NMR Elucidate Structure Data Integrate All Data NMR->Data Report Final Structure Confirmed Data->Report

Caption: A robust workflow for the synthesis and spectroscopic validation of novel compounds.

Conclusion

The structural characterization of 2,4-dimethoxypyrimidine derivatives is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. While NMR provides the definitive map of the molecular architecture, Mass Spectrometry confirms the elemental composition, and IR and UV-Vis spectroscopy validate the presence of key functional groups and electronic systems, respectively. By following the detailed protocols and understanding the causal links between structure and spectral data outlined in this guide, researchers can ensure the scientific integrity of their work and accelerate the development of novel, high-impact molecules.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).
  • Srivastava, S. L., & Rohitashava. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2), 4.
  • PubChem. (n.d.). 2,4-Dimethoxypyrimidine. Retrieved from [Link]

  • Jayaraman, S., et al. (2018). Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools. Journal of Molecular Structure, 1152, 349-360.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • NIST. (n.d.). 2,4-Dimethoxypyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Hu, Y., et al. (n.d.). UV-vis absorption spectra of 2-4 measured in CH2Cl2 at T = 293 K. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational Spectra of 2,4-Dimethyl-6-Hydroxy Pyrimidine. Retrieved from [Link]

  • Singh, U. P., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12, 31257-31264. Retrieved from [Link]

  • Unambiguous Structure Validation of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques - Benchchem. (n.d.).
  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4893. Retrieved from [Link]

  • Chen, Y.-A., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(10), 1331. Retrieved from [Link]

  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted). Retrieved from [Link]

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2013). Journal of the Korean Chemical Society, 57(6). Retrieved from [Link]

  • Ding, J., Wan, H., & Guan, G. (2020). Facile Synthesis of 2-Amino-4,6-dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. ChemistrySelect, 5(23), 6969-6975. Retrieved from [Link]

  • Al-Mulla, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Chemistry Review, 7(2), 121-146. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of compounds 2-4 (2.5•10-5 M, 25 °C) in chloroform. Retrieved from [Link]

Sources

Exploratory

The Strategic Role of 2,4-Substituted Pyrimidines in Targeted Kinase Inhibition: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

For decades, the pyrimidine scaffold has served as a privileged pharmacophore in medicinal chemistry. Specifically, 2,4-substituted pyrimidines have emerged as the structural backbone for numerous FDA-approved targeted therapies, predominantly serving as ATP-competitive kinase inhibitors. Their unique geometry allows for precise hydrogen-bonding interactions within the highly conserved kinase hinge region, while substitutions at the C2 and C4 positions dictate kinase selectivity, solvent exposure, and the potential for covalent target engagement. This whitepaper provides an in-depth analysis of the mechanistic pharmacology, regioselective synthesis, and biological evaluation of 2,4-substituted pyrimidines.

Mechanistic Pharmacology: The Hinge-Binding Paradigm

The biological efficacy of 2,4-substituted pyrimidines is fundamentally rooted in their ability to mimic the adenine ring of ATP. When binding to the kinase domain (JH1 in Janus kinases, for example), the pyrimidine core inserts into the ATP-binding cleft.

The causality of this high-affinity interaction is driven by a highly conserved hydrogen-bond network:

  • N1 Pyrimidine Nitrogen: Acts as a strictly positioned hydrogen-bond acceptor, interacting with the backbone amide NH of the hinge region.

  • C2-Exocyclic Amine: Acts as a hydrogen-bond donor, interacting with the backbone carbonyl oxygen of the hinge region[1].

Substitutions at the C4 position are typically directed toward the solvent channel or the gatekeeper residue. In the development of irreversible inhibitors, the C4 or C2 substituents are often functionalized with an electrophilic acrylamide "warhead." For instance, highly selective covalent JAK3 inhibitors utilize the 2,4-pyrimidine scaffold to precisely orient an acrylamide moiety toward Cys909, a unique nucleophilic cysteine residue in the JAK3 ATP-binding pocket, achieving profound selectivity over JAK1 and JAK2[2].

G Core Pyrimidine Core (Scaffold) N1 N1 Atom (H-Bond Acceptor) Core->N1 C2 C2-Exocyclic Amine (H-Bond Donor) Core->C2 C4 C4-Substituent (Solvent/Covalent Warhead) Core->C4 C5 C5-Substituent (Gatekeeper Interaction) Core->C5 Hinge Kinase Hinge Region (Backbone Amides) N1->Hinge Accepts H-bond C2->Hinge Donates H-bond

Caption: Kinase hinge-binding pharmacophore model of 2,4-substituted pyrimidines.

Regioselective Synthesis: Controlling SNAr Causality

The synthesis of 2,4-substituted pyrimidines typically begins with 2,4-dichloropyrimidine. The functionalization relies on sequential Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.

The Causality of Regioselectivity: The initial nucleophilic attack occurs almost exclusively at the C4 position rather than the C2 position. Density Functional Theory (DFT) calculations reveal that the C4-Cl bond possesses a lower Bond Dissociation Energy (BDE) (approximately 1.31 kcal/mol lower than C2-Cl)[3]. Furthermore, the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is higher at C4, making it the kinetically and thermodynamically favored site for the initial nucleophilic attack[4].

Once the C4 position is substituted with an electron-donating group (e.g., an amine), the pyrimidine ring becomes significantly deactivated. Consequently, the secondary substitution at the C2 position requires much harsher conditions (elevated temperatures, stronger bases) or the use of palladium/copper-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to overcome the heightened activation energy barrier[3].

G SM 2,4-Dichloropyrimidine (Starting Material) Step1 SNAr 1: Primary Amine (Mild conditions, 25°C) SM->Step1 Lower C4-Cl BDE & High LUMO Int 2-Chloro-4-aminopyrimidine (C4 Regioselectivity) Step1->Int Step2 SNAr 2 / Buchwald-Hartwig (Harsh conditions, 100°C) Int->Step2 Ring deactivated by C4-amine Prod 2,4-Diaminopyrimidine (Final Product) Step2->Prod

Caption: Regioselective synthetic workflow for 2,4-substituted pyrimidines.

Protocol 1: Self-Validating Synthesis of 2,4-Diaminopyrimidines

This protocol utilizes an internal validation loop to prevent the progression of unreacted or over-substituted intermediates.

Step 1: C4-Amination (Mild SNAr)

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in a polar aprotic solvent (e.g., THF or DMF) and cool to 0 °C.

  • Add a non-nucleophilic base (e.g., DIPEA, 1.2 eq) followed by the dropwise addition of the first aliphatic/aromatic amine (1.0 eq).

  • Stir at room temperature for 4-6 hours.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass is depleted, and the major peak corresponds to the mono-substituted mass (M+H). The strict 1.0 eq stoichiometry and room temperature conditions prevent premature C2 substitution.

  • Quench with water, extract with EtOAc, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Step 2: C2-Amination (Harsh SNAr or Buchwald-Hartwig)

  • Dissolve the purified 2-chloro-4-aminopyrimidine intermediate in n-butanol or 1,4-dioxane.

  • Add the second amine (1.5 eq) and an acid catalyst (e.g., TFA, 0.1 eq) for SNAr, or a Pd-catalyst system (e.g., Pd2(dba)3, Xantphos, Cs2CO3) for sterically hindered amines.

  • Heat to 100-120 °C in a sealed tube for 12 hours.

  • Validation Check: Perform TLC and LC-MS. The disappearance of the intermediate mass and the appearance of the final di-substituted mass confirms success.

Biological Activity & Quantitative Data

2,4-substituted pyrimidines exhibit potent anti-proliferative and kinase inhibitory activities. The table below summarizes the in vitro efficacy of various derivatives across different biological targets and cancer cell lines, demonstrating the versatility of this scaffold.

Compound Class / Specific IDTarget / Cell LineIC50 ValueBiological ContextReference
Compound 9 (Covalent Pyrimidine)JAK3 (Ba/F3 Cells)0.069 µM (69 nM)Selective covalent inhibition targeting Cys909.[2]
Compound 86 H1975 (NSCLC)2.27 µMAnti-proliferative agent, outperforms 5-Fluorouracil.[5]
Compound 13d (Trifluoromethyl derivative)A549 (Lung Cancer)1.8 µMCytotoxic activity enhanced by CF3 lipophilicity.[6]
Compound 13d (Trifluoromethyl derivative)HCT-116 (Colon Cancer)3.2 µMBroad-spectrum solid tumor cytotoxicity.[6]

Experimental Biological Workflows

To ensure robust and reproducible data, the biological evaluation of these compounds must follow a strict, self-validating cascade.

G Comp Synthesized Compounds Bio Biochemical Assay (Target Affinity) Comp->Bio IC50 Cell MTT Assay (Cell Viability) Bio->Cell Select hits Mech Western Blot (Target Engagement) Cell->Mech Mechanism

Caption: Self-validating biological screening cascade for kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

Causality of Design: To accurately determine if a 2,4-substituted pyrimidine is an ATP-competitive inhibitor, the assay must be run at the Michaelis constant ( Km​ ) for ATP. Running the assay at artificially high ATP concentrations will mask the potency of competitive inhibitors.

  • Prepare a 10-point 3-fold serial dilution of the pyrimidine derivative in 100% DMSO.

  • Transfer the compound to a 384-well assay plate, ensuring the final DMSO concentration does not exceed 1% (to prevent solvent-induced protein denaturation).

  • Add the recombinant kinase enzyme (e.g., JAK3 or EGFR) in assay buffer.

  • Validation Check: Include a known reference inhibitor (e.g., Tofacitinib for JAK3) as a positive control to validate assay sensitivity. Include a DMSO-only well as a negative control (100% activity).

  • Initiate the reaction by adding a substrate peptide and ATP (strictly at the predetermined Km​ concentration).

  • Incubate for 60 minutes at room temperature, quench, and read the fluorescence/luminescence signal. Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol 3: MTT Cell Viability Assay

Causality of Design: The MTT assay relies on the reduction of tetrazolium dye by metabolically active cells. Seeding density is critical; if cells become over-confluent before the 72-hour endpoint, contact inhibition will artificially halt proliferation, skewing the IC50 data[6].

  • Seed the target cancer cells (e.g., A549 or H1975) in a 96-well plate at a pre-optimized density (typically 2,000 - 5,000 cells/well) to ensure logarithmic growth over 72 hours.

  • Incubate overnight at 37 °C, 5% CO2 to allow cell adhesion.

  • Treat cells with varying concentrations of the pyrimidine derivatives.

  • After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours.

  • Validation Check: Inspect the wells under a microscope. Viable cells will contain visible, insoluble purple formazan crystals.

  • Solubilize the crystals using 100 µL of DMSO and measure absorbance at 570 nm.

References

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding | The Journal of Organic Chemistry Source: American Chemical Society (ACS) URL:[Link]

  • organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity Source: Chemistry Stack Exchange URL:[Link]

  • Characterization of 2,4-Dianilinopyrimidines Against Five P. falciparum Kinases PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB | ACS Medicinal Chemistry Letters Source: American Chemical Society (ACS) URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 2,4-Dimethoxypyrimidin-5-ol: A Comprehensive Guide for Organic Chemists

In the landscape of modern organic synthesis and medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of a vast array of biologically active molecules. Among the myriad of functionalized pyr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis and medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of a vast array of biologically active molecules. Among the myriad of functionalized pyrimidines, 2,4-dimethoxypyrimidin-5-ol emerges as a particularly valuable and versatile building block. Its unique arrangement of a nucleophilic hydroxyl group and two methoxy-activated carbon centers, ortho and para to the ring nitrogens, offers a rich platform for diverse chemical transformations. This technical guide provides an in-depth exploration of the synthesis and application of 2,4-dimethoxypyrimidin-5-ol, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory.

PropertyValue
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in chlorinated solvents and hydrocarbons.
Storage Store in a cool, dry place away from light and moisture. For long-term storage, refrigeration is recommended.

Synthesis of 2,4-Dimethoxypyrimidin-5-ol

The accessibility of 2,4-dimethoxypyrimidin-5-ol is a key factor in its widespread application. While several synthetic routes have been reported, a common and reliable method involves the methoxylation of a readily available pyrimidine precursor, such as 5-hydroxyuracil.

Protocol: Synthesis from 5-Hydroxyuracil

This protocol details the conversion of 5-hydroxyuracil to 2,4-dimethoxypyrimidin-5-ol via an intermediate chlorination step.

Step 1: Chlorination of 5-Hydroxyuracil

The initial step involves the conversion of the hydroxyl groups of 5-hydroxyuracil to chloro substituents using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Materials: 5-hydroxyuracil, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-hydroxyuracil (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

    • To this suspension, add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield crude 2,4-dichloro-5-hydroxypyrimidine, which can be used in the next step without further purification.

Step 2: Methoxylation to 2,4-Dimethoxypyrimidin-5-ol

The dichlorinated intermediate is then subjected to nucleophilic substitution with sodium methoxide to install the methoxy groups.

  • Materials: 2,4-dichloro-5-hydroxypyrimidine, sodium methoxide (NaOMe), methanol (MeOH).

  • Procedure:

    • Dissolve the crude 2,4-dichloro-5-hydroxypyrimidine (1.0 eq) in anhydrous methanol.

    • To this solution, add a solution of sodium methoxide in methanol (2.2-2.5 eq) dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC. Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 2,4-dimethoxypyrimidin-5-ol.

Synthesis of 2,4-dimethoxypyrimidin-5-ol Start 5-Hydroxyuracil Intermediate 2,4-Dichloro-5-hydroxypyrimidine Start->Intermediate POCl₃, N,N-dimethylaniline Reflux Product 2,4-Dimethoxypyrimidin-5-ol Intermediate->Product NaOMe, MeOH Room Temperature

Caption: Synthetic route to 2,4-dimethoxypyrimidin-5-ol.

Key Synthetic Transformations of the 5-Hydroxy Group

The hydroxyl group at the C5 position is the primary site of reactivity, enabling a wide range of functionalizations.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of 5-alkoxy-2,4-dimethoxypyrimidines. This reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group acts as a nucleophile, displacing a halide from an alkyl halide.[1][2][3][4]

  • Materials: 2,4-dimethoxypyrimidin-5-ol, a suitable base (e.g., NaH, K₂CO₃), an alkyl halide (e.g., R-Br, R-I), and an aprotic solvent (e.g., DMF, THF, acetonitrile).[5]

  • Procedure:

    • To a solution of 2,4-dimethoxypyrimidin-5-ol (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

    • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

    • The reaction can be stirred at room temperature or heated depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Causality behind Experimental Choices: The choice of a strong, non-nucleophilic base like sodium hydride is crucial to ensure complete deprotonation of the phenolic hydroxyl group without competing side reactions.[1] Aprotic polar solvents like DMF or THF are used to dissolve the reactants and facilitate the SN2 reaction.[2]

O-Esterification

The hydroxyl group can be readily acylated to form the corresponding esters, which can serve as protecting groups or as key intermediates in further synthetic transformations.

  • Materials: 2,4-dimethoxypyrimidin-5-ol, an acylating agent (acyl chloride or anhydride), a base (e.g., pyridine, triethylamine), and a suitable solvent (e.g., dichloromethane, THF).

  • Procedure:

    • Dissolve 2,4-dimethoxypyrimidin-5-ol (1.0 eq) in the chosen anhydrous solvent.

    • Add the base (1.5-2.0 eq) and cool the mixture to 0 °C.

    • Add the acylating agent (1.1-1.3 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography.

The Mitsunobu Reaction: Access to Diverse Functionalities

The Mitsunobu reaction offers a powerful and versatile method for the conversion of the hydroxyl group to a wide range of other functionalities with inversion of stereochemistry (though not applicable here due to the achiral nature of the substrate).[6][7][8][9][10] This reaction utilizes a phosphine (typically triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack.[6][7]

  • Materials: 2,4-dimethoxypyrimidin-5-ol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), a suitable nucleophile (e.g., a carboxylic acid for esterification, an azide source like diphenylphosphoryl azide (DPPA) for azidation), and an anhydrous solvent (e.g., THF, dioxane).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 2,4-dimethoxypyrimidin-5-ol (1.0 eq), the nucleophile (1.1-1.5 eq), and triphenylphosphine (1.5 eq) in the anhydrous solvent.

    • Cool the solution to 0 °C.

    • Slowly add a solution of DEAD or DIAD (1.5 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Trustworthiness of the Protocol: The Mitsunobu reaction is a well-established and reliable transformation.[6][7] The formation of triphenylphosphine oxide as a byproduct is a strong indicator of reaction progress. However, careful purification is often required to separate the desired product from the reaction byproducts.

Palladium-Catalyzed Cross-Coupling Reactions

While the hydroxyl group can be directly involved in coupling reactions, it is more commonly converted into a better leaving group, such as a triflate, or into a boronic acid or ester for subsequent palladium-catalyzed cross-coupling reactions.

Conversion to 5-Triflate and Subsequent Heck and Sonogashira Couplings

The conversion of the hydroxyl group to a triflate (Tf) group creates an excellent leaving group for various palladium-catalyzed reactions, including the Heck and Sonogashira couplings.[11][12][13][14]

  • Materials: 2,4-dimethoxypyrimidin-5-ol, triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), a non-nucleophilic base (e.g., pyridine, 2,6-lutidine), and an anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 2,4-dimethoxypyrimidin-5-ol (1.0 eq) and the base (1.5-2.0 eq) in the anhydrous solvent at -78 °C or 0 °C under an inert atmosphere.

    • Add the triflating agent (1.1-1.2 eq) dropwise.

    • Stir the reaction at low temperature for 1-2 hours and then allow it to warm to room temperature.

    • Monitor the reaction by TLC. Upon completion, quench with water.

    • Extract the product and purify by column chromatography.

The resulting 2,4-dimethoxypyrimidin-5-yl triflate can then be used in standard Heck[11][12][14] or Sonogashira[13][15][16] coupling protocols.

Synthesis and Application of 2,4-Dimethoxypyrimidine-5-boronic Acid

A highly valuable derivative is 2,4-dimethoxypyrimidine-5-boronic acid, which is a key substrate for Suzuki-Miyaura cross-coupling reactions.[17] This allows for the facile introduction of the 2,4-dimethoxypyrimidin-5-yl moiety onto various aromatic and heteroaromatic scaffolds, a common strategy in the synthesis of kinase inhibitors.[17][18][19][20]

  • Materials: 2,4-Dimethoxypyrimidine-5-boronic acid (1.0-1.5 eq), an aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), a base (e.g., K₂CO₃, 2.0-3.0 eq), and a degassed solvent system (e.g., 1,4-dioxane/water).[17]

  • Procedure:

    • To a microwave reaction vial, add the aryl halide, 2,4-dimethoxypyrimidine-5-boronic acid, base, and palladium catalyst.

    • Seal the vial and purge with an inert gas.

    • Add the degassed solvent system.

    • Heat the reaction mixture in a microwave reactor to a temperature between 80-120 °C for 15-30 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

Cross-Coupling_Applications A 2,4-Dimethoxypyrimidin-5-ol B 2,4-Dimethoxypyrimidin-5-yl Triflate A->B Tf₂O or PhNTf₂ C 2,4-Dimethoxypyrimidine-5-boronic Acid A->C 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ D Heck Coupling Product (5-Alkenyl Derivative) B->D Alkene, Pd catalyst, Base E Sonogashira Coupling Product (5-Alkynyl Derivative) B->E Terminal Alkyne, Pd/Cu catalyst, Base F Suzuki Coupling Product (5-Aryl/Heteroaryl Derivative) C->F Aryl/Heteroaryl Halide, Pd catalyst, Base

Caption: Key cross-coupling applications of 2,4-dimethoxypyrimidin-5-ol derivatives.

Reactivity of the Pyrimidine Ring

While the 5-hydroxy group is the most reactive site, the pyrimidine ring itself can undergo certain transformations.

Nucleophilic Substitution of Methoxy Groups

The methoxy groups at the C2 and C4 positions are generally poor leaving groups. Their displacement by nucleophiles typically requires harsh reaction conditions.[21][22][23] However, in certain activated systems or with highly reactive nucleophiles, substitution can be achieved. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in 2,4-disubstituted pyrimidines.[21][22]

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[18][19][20][24][25] 2,4-Dimethoxypyrimidin-5-ol serves as a valuable precursor for the synthesis of these inhibitors. The methoxy groups can be displaced by amines to introduce the required 2,4-diamino functionality, often at a later stage in the synthesis. The C5 position, functionalized via the reactions described above, allows for the introduction of various substituents that can modulate the potency and selectivity of the inhibitor.[18][20][26]

Conclusion

2,4-Dimethoxypyrimidin-5-ol is a highly versatile and valuable building block in organic synthesis. Its readily functionalizable hydroxyl group, coupled with the potential for further modification of the pyrimidine ring, provides access to a wide range of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents. As with any chemical protocol, optimization for specific substrates and reaction scales is encouraged to achieve the best possible outcomes.

References

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  • Coutouli-Argyropoulou, E., & Zachariadou, C. (2005). Synthesis of 5-substituted uracils and 2,4-dimethoxypyrimidines by wittig olefination. Journal of Heterocyclic Chemistry, 42(5), 875-881.
  • Wikipedia. Sonogashira coupling. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
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  • Díaz-Sánchez, B. R., Iglesias-Arteaga, M. A., Melgar-Fernández, R., & Juaristi, E. (2007). Synthesis of 2-substituted-5-halo-2, 3-dihydro-4 (H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of. The Journal of organic chemistry, 72(13), 4822-4825.
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  • ResearchGate. Scheme 2. Synthesis of 5'-azido-2',5'-dideoxyuridine nucleosides.... [Link]

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  • ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. [Link]

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  • Semantic Scholar. synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-com. [Link]

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  • PMC. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. [Link]

  • LinkedIn. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • PubMed. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. [Link]

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  • Digital Commons @ Michigan Tech. Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • Google Patents. US4476306A - Method of preparing 2,4-dihydroxypyrimidine.
  • Student Theses | Faculty of Science and Engineering. Synthesis of 5-azido-arabinose and the synthesis of C4 modified 8-azido-Kdo. [Link]

  • ResearchGate. Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors | Request PDF. [Link]

  • PubMed. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • ResearchGate. Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves. [Link]

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Application

Application Notes &amp; Protocols: The Role of the 2,4-Dimethoxypyrimidine Scaffold in Modern Cancer Research

Audience: Researchers, scientists, and drug development professionals in oncology. Abstract: The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in nu...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in nucleic acids and its versatile role in interacting with a multitude of biological targets.[1][2][3] This guide focuses on the application of 2,4-dimethoxypyrimidine and its derivatives in cancer research. We will explore its utility as a versatile chemical intermediate, the design of potent kinase inhibitors, and provide detailed protocols for the synthesis and biological evaluation of novel anticancer agents derived from this core structure. Our approach emphasizes the causality behind experimental design, ensuring that each protocol is a self-validating system for robust and reproducible results.

Part 1: The 2,4-Disubstituted Pyrimidine Core - A Gateway to Targeted Cancer Therapy

The pyrimidine ring's structural similarity to the nucleotide bases of DNA and RNA makes it an ideal framework for designing molecules that can interfere with the biological processes essential for cancer cell growth and survival.[2][4] Derivatives of pyrimidine have been successfully developed into antimetabolites, DNA intercalators, and, most notably, protein kinase inhibitors.[4][5][6]

The 2,4-disubstituted pyrimidine motif is particularly significant. The strategic placement of functional groups at the C2 and C4 positions allows for fine-tuning of a compound's interaction with the ATP-binding pocket of protein kinases.[7][8] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8][9][10] Compounds based on scaffolds like 2,4-diaminopyrimidine and 2,4-dianilinopyrimidine have demonstrated potent, often nanomolar, inhibition of key oncogenic kinases such as EGFR, ALK, FAK, and Aurora kinases.[7][11][12][13]

The 2,4-dimethoxypyrimidine structure, along with its halogenated counterpart, 2,4-dichloropyrimidine, serves as a highly versatile starting material. The methoxy or chloro groups are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[8][14] This chemical reactivity allows medicinal chemists to systematically build molecular complexity, introducing various amine-containing side chains at the C2 and C4 positions to optimize potency, selectivity, and pharmacokinetic properties.[7][8]

Core Mechanism: Competitive ATP Inhibition in Protein Kinases

Many 2,4-disubstituted pyrimidine derivatives function as ATP-competitive inhibitors. The pyrimidine core acts as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[8] The substituents at the C2 and C4 positions then extend into other regions of the ATP-binding site, conferring specificity and potency. By occupying this site, the inhibitor prevents the kinase from phosphorylating its downstream substrates, thereby blocking the signaling cascade that drives cancer cell proliferation and survival.[7][9]

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Kinase Protein Kinase (e.g., EGFR, ALK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to Active Site pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation, Survival, Angiogenesis pSubstrate->Proliferation Activates Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor Inhibitor->Kinase Competitively Inhibits

Caption: ATP-competitive inhibition of a protein kinase by a 2,4-disubstituted pyrimidine derivative.

Part 2: Synthetic Strategies & Key Intermediates

The synthesis of a library of potential anticancer agents often begins with a common, reactive core. 5-Iodo-2,4-dimethoxypyrimidine is a valuable intermediate, providing a scaffold that can be functionalized through sequential substitution reactions, typically starting at the more reactive C4 position.[15]

General Synthetic Workflow

A common strategy involves the sequential displacement of leaving groups (like chlorine) from a 2,4-dichloropyrimidine core with different amines. This allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[8][12]

Synthetic_Workflow Start 2,4-Dichloropyrimidine (Starting Material) Step1 Nucleophilic Aromatic Substitution (SNAr) @ C4 position Start->Step1 Intermediate Intermediate: 4-Amino-2-chloropyrimidine Derivative Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (SNAr) @ C2 position Intermediate->Step2 Final Final Product: 2,4-Diaminopyrimidine Derivative Library Step2->Final Reagent1 Amine 1 (R1-NH2) Reagent1->Step1 Reagent2 Amine 2 (R2-NH2) Reagent2->Step2

Caption: General workflow for synthesizing a 2,4-diaminopyrimidine derivative library.

Part 3: Application Note - In Vitro Evaluation of Novel Pyrimidine Derivatives

This section provides a suite of standard protocols to characterize the anticancer activity of newly synthesized 2,4-disubstituted pyrimidine derivatives.

Protocol 1.1: Cell Viability/Cytotoxicity Assay (MTT/CCK-8)

Objective: To determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50). This is a primary screening assay to assess the general potency of the synthesized compounds.

Causality: This assay relies on the metabolic activity of viable cells. Enzymes in living cells (mitochondrial dehydrogenases) reduce a tetrazolium salt (like MTT or WST-8 in CCK-8 kits) to a colored formazan product. The amount of color produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.[16][17]

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer).[12][18]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Synthesized pyrimidine compounds dissolved in DMSO (10 mM stock).

  • MTT or CCK-8 assay kit.

  • 96-well cell culture plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Etoposide or Ceritinib).[12][16]

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Assay Development:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until a sufficient color change is observed.

  • Data Acquisition: Measure the absorbance on a microplate reader (e.g., at 570 nm for MTT, 450 nm for CCK-8).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Protocol 1.2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Causality: Many kinase inhibitors block signals required for cell cycle progression, leading to an accumulation of cells in a particular phase.[12][18] Propidium Iodide (PI) is a fluorescent molecule that intercalates into DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells, we can distinguish between cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).

Materials:

  • Cancer cell line (e.g., A549).[18]

  • Test compound and controls.

  • 6-well plates.

  • Phosphate-Buffered Saline (PBS).

  • 70% cold ethanol.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with the test compound at concentrations around its IC50 (e.g., 1x and 2x IC50) for 24 hours.

  • Harvesting: Collect both adherent and floating cells (to include apoptotic cells). Wash with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This permeabilizes the cells to allow PI entry.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Gate the cell population to exclude debris and doublets. Generate a histogram of cell count versus PI fluorescence intensity to visualize the cell cycle distribution.[12][18]

Protocol 1.3: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the number of cells undergoing apoptosis after compound treatment.

Causality: Apoptosis is a programmed cell death pathway often induced by anticancer agents.[18][19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). Propidium Iodide (PI) is used as a marker for membrane integrity.

  • Live cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

Materials:

  • Cancer cell line.

  • Test compound.

  • 6-well plates.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24-48 hours.

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately by flow cytometry. Use FITC and PI single-stained controls for compensation. A dot plot of FITC versus PI fluorescence will separate the cell populations into four quadrants representing live, early apoptotic, late apoptotic, and necrotic cells.[18]

Part 4: Data Presentation & Summary

Quantitative data from primary screens should be summarized for easy comparison. This allows for rapid identification of lead compounds and informs structure-activity relationship (SAR) studies.

Table 1: Example In Vitro Anticancer Activity (IC50 Values in µM) of Pyrimidine Derivatives

Compound IDScaffold TypeA549 (Lung)[18]HCT-116 (Colon)[18]PC-3 (Prostate)[18]MCF-7 (Breast)[18]Target Kinase (Example)
9k 2,4-Diaminopyrimidine2.143.595.523.69Unknown
13f 2,4-Diaminopyrimidine1.982.784.274.01Unknown
12a 2,4-Pyrimidinediamine>20 (A549)Not TestedNot Tested>20 (MDA-MB-231)ALK / HDAC1[12]
8a 2,4-Dianilinopyrimidine0.044 (H1975)Not TestedNot TestedNot TestedFAK[13]

Note: Data is compiled from multiple literature sources for illustrative purposes. Cell lines and specific compound structures vary between studies.

Part 5: Application Note - In Vivo Efficacy Studies

After identifying a promising lead compound in vitro, its efficacy must be tested in a living organism. The mouse xenograft model is a standard preclinical model in cancer research.

Protocol 2.1: Xenograft Tumor Model in Mice

Objective: To evaluate the ability of a lead compound to inhibit tumor growth in vivo.

Causality: This model assesses the compound's overall therapeutic potential, which depends not only on its direct anticancer activity but also on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its tolerability in a complex biological system.[12][19]

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or NOD/SCID).

  • Human cancer cell line (e.g., SK-N-BE(2) neuroblastoma).[12]

  • Matrigel (optional, to support initial tumor growth).

  • Lead compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).

  • Calipers for tumor measurement.

  • Animal balance.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm3).

  • Randomization: Randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Treatment Administration: Administer the lead compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., 30 mg/kg, once daily).[19] The control group receives the vehicle only.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width2).

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: Euthanize the mice, excise the tumors, and weigh them. Plot the average tumor volume for each group over time to visualize the treatment effect. Calculate the tumor growth inhibition (TGI) percentage.

Part 6: Conclusion and Future Directions

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Asian Journal of Pharmaceutical and Clinical Research. 1

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). International Journal of Science and Advanced Technology. 4

  • A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. (2019). Current Drug Discovery Technologies. 20

  • A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2025). Journal of Drug Delivery and Therapeutics. 2

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry. 16

  • 5-Iodo-2,4-dimethoxypyrimidine. (n.d.). Chem-Impex. 15

  • Application Notes and Protocols for the Synthesis of Bioactive Compounds from Aminodimethoxypyrimidines. (n.d.). Benchchem. 14

  • In-vivo Studies conducted following the success In-vitro and Dissemination of Anticancer Clinical Trials. (n.d.). ResearchGate. 19

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). RSC Advances. 21

  • Application of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine in Anticancer Drug Synthesis. (n.d.). Benchchem. 7

  • Recent Advances in Pyrimidine-Based Drugs. (2024). Pharmaceuticals. 11

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (n.d.). I.R.I.S. Institutional Research Information System. 5

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. 12

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry. 18

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design. 3

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.). Molecules. 6

  • Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells. (2019). Science Translational Medicine. 22

  • Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. (n.d.). Recent Patents on Anti-Cancer Drug Discovery. 23

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). Molecules. 24

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (n.d.). Molecules. 13

  • The Versatile Scaffold: A Literature Review of 2,4-Dichloropyrimidine Derivatives in Medicinal Chemistry. (n.d.). Benchchem. 8

  • Chemical structure of 2, 4-disubstituted pyrimidine derivatives. (n.d.). ResearchGate. 25

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules. 17

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022). Cancers. 26

  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. (2025). International Journal of Molecular Sciences. 27

  • Ongoing Research Seeks to Optimize Targeted Therapy Use in mCRC. (2024). OncLive. 28

  • Targeted Therapy. (n.d.). Winship Cancer Institute of Emory University. 9

  • The Revolution of Targeted Therapies in Thyroid Cancer Treatment: Present and Future Promising Anti-Cancer Drugs. (2025). International Journal of Molecular Sciences. 10

Sources

Method

Application Note: Advanced Analytical Workflows for 2,4-Diaminopyrimidine Residue Detection

Introduction and Regulatory Context 2,4-Diaminopyrimidines—including trimethoprim (TMP), diaveridine (DVD), ormetoprim (OMP), and baquiloprim (BQP)—are potent dihydrofolate reductase (DHFR) inhibitors widely utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Regulatory Context

2,4-Diaminopyrimidines—including trimethoprim (TMP), diaveridine (DVD), ormetoprim (OMP), and baquiloprim (BQP)—are potent dihydrofolate reductase (DHFR) inhibitors widely utilized in veterinary and human medicine[1]. Often administered synergistically with sulfonamides, these anti-infectives are critical for treating bacterial and protozoan infections in livestock, poultry, and aquaculture[2].

However, the bioaccumulation of these residues in edible tissues (meat, milk, eggs, and honey) and environmental matrices poses a severe risk to public health, primarily by driving antimicrobial resistance (AMR) and triggering allergic responses[3]. To ensure food safety, regulatory bodies such as the European Union and the US FDA have established strict Maximum Residue Limits (MRLs), often capping trimethoprim residues at 50 µg/kg in edible tissues[2]. Achieving this level of sensitivity requires highly selective, robust, and self-validating analytical methodologies.

Mechanistic Principles of Extraction and Detection

The core analytical challenge in residue detection is separating trace analytes from complex biological matrices rich in lipids, proteins, and carbohydrates, which cause severe ion suppression during mass spectrometric analysis.

2,4-Diaminopyrimidines are characterized by their basic nitrogen atoms within the pyrimidine ring and external amino groups, giving them a pKa of approximately 7.3. This chemical property dictates the analytical strategy:

  • Acidified Extraction: By utilizing an extraction solvent acidified with 0.1% formic acid (pH ~2.7), the pyrimidine nitrogens become fully protonated[4].

  • Ionization Efficiency: This cationic state is perfectly suited for positive Electrospray Ionization (ESI+) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), facilitating the highly efficient generation of the [M+H]+ precursor ion[5].

  • Orthogonal Clean-up: The structural homology of these compounds allows for targeted clean-up using either broad-spectrum QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)[3] or highly specific Immunomagnetic Bead (IMB) purification[6].

Analytical Workflows

Workflow cluster_cleanup Matrix Clean-Up Strategies Sample Sample Matrix (Tissue, Honey, Plasma) Extraction Acidified Extraction (ACN + 0.1% Formic Acid) Sample->Extraction QuEChERS QuEChERS (dSPE) Broad-Spectrum Extraction->QuEChERS IMB Immunomagnetic Beads Targeted Enrichment Extraction->IMB LCMS LC-MS/MS Analysis (ESI+ / MRM Mode) QuEChERS->LCMS HPLC HPLC-UV Analysis (Routine Screening) IMB->HPLC Data Data Processing & Quantification LCMS->Data HPLC->Data

Fig 1. Sample preparation and analytical workflows for 2,4-diaminopyrimidine residue detection.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every batch must include a solvent blank, a matrix blank, and a matrix-matched calibration curve.

Protocol A: High-Throughput LC-MS/MS via QuEChERS (Gold Standard)

This method is optimized for highly complex matrices like honey or tilapia fillet, providing maximum sensitivity and broad-spectrum antibiotic detection[3][4].

Step 1: Isotope Spiking (Self-Validation)

  • Action: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube. Spike with 10 µL of Trimethoprim-d3 internal standard (IS) at 100 ng/mL.

  • Causality: The stable isotope IS co-elutes with the target analyte, perfectly correcting for any analyte loss during extraction and normalizing matrix-induced ion suppression in the ESI source.

Step 2: Acidified Extraction

  • Action: Add 10 mL of Acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 2 minutes.

  • Causality: ACN precipitates matrix proteins. The formic acid ensures the 2,4-diaminopyrimidines remain protonated and soluble in the organic phase, preventing them from binding to residual tissue proteins[4].

Step 3: Phase Partitioning

  • Action: Add QuEChERS partitioning salts (4.0 g anhydrous MgSO4​ , 1.0 g NaCl ). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Causality: MgSO4​ drives an exothermic reaction that removes water from the organic phase, while NaCl induces a "salting-out" effect, forcing the polar analytes into the upper ACN layer.

Step 4: Dispersive SPE (dSPE) Clean-up

  • Action: Transfer 1.5 mL of the upper ACN layer into a 2 mL dSPE tube containing 150 mg MgSO4​ , 50 mg Primary Secondary Amine (PSA), and 50 mg C18. Vortex and centrifuge.

  • Causality: PSA acts as a weak anion exchanger to remove organic acids and sugars. C18 removes non-polar interferences like lipids. This step is critical to protect the LC column and maintain MS sensitivity.

Step 5: LC-MS/MS Analysis

  • Action: Dilute the supernatant 1:5 with mobile phase A (0.1% formic acid in water) and inject 10 µL onto a C18 or PFP (Pentafluorophenyl) column[3].

  • Causality: Diluting the organic extract with aqueous mobile phase prevents "solvent effects" (peak broadening) at the column head, ensuring sharp chromatographic peaks.

Protocol B: Rapid HPLC-UV via Immunomagnetic Bead (IMB) Purification

For laboratories lacking LC-MS/MS infrastructure, IMB pretreatment provides exceptional enrichment, allowing for standard HPLC-UV detection[6].

Step 1: Extraction & Antibody Incubation

  • Action: Extract the sample using an optimized solvent. Adjust the extract to pH 7.4 using PBS. Add 50 µL of Immunomagnetic Beads conjugated with a broad-spectrum monoclonal antibody (mAb 14C6). Incubate for 30 minutes at room temperature.

  • Causality: The mAb 14C6 is specifically engineered to recognize the conserved 2,4-diaminopyrimidine core structure, allowing simultaneous capture of TMP, DVD, OMP, and BQP. The neutral pH ensures optimal antibody-antigen binding[6].

Step 2: Magnetic Separation & Washing

  • Action: Apply an external magnetic field for 2 minutes. Discard the supernatant. Wash the beads twice with 1 mL of PBS-Tween 20.

  • Causality: The magnetic nanoparticles allow for instantaneous phase separation without centrifugation. The Tween 20 surfactant removes non-specifically bound matrix proteins.

Step 3: Elution and HPLC-UV Analysis

  • Action: Elute the analytes using 0.5 mL of methanol containing 1% acetic acid. Evaporate, reconstitute in mobile phase, and inject onto an HPLC-UV system (Detection at 254 nm).

  • Causality: The acidic methanol disrupts the non-covalent interactions between the antibody and the analytes, releasing them for quantification[6].

Quantitative Data & MRM Parameters

To avoid false positives, LC-MS/MS methods must utilize Multiple Reaction Monitoring (MRM) with at least two specific transitions (one quantifier, one qualifier) per analyte[5].

AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Typical LOD (µg/kg)Recovery (%)
Trimethoprim (TMP) 291.16230.17123.700.2 - 0.585.0 - 94.2
Diaveridine (DVD) 261.10246.10123.100.5 - 1.082.5 - 91.0
Ormetoprim (OMP) 275.10260.10123.100.5 - 1.080.0 - 89.5
Trimethoprim-d3 (IS) 294.18230.17N/AN/AN/A

Data synthesized from established LC-MS/MS environmental and food safety monitoring matrices[2][5].

System Suitability & Troubleshooting

To guarantee the integrity of the analytical run, the following System Suitability Test (SST) parameters must be met:

  • Retention Time Drift: Must be ≤±0.1 minutes compared to the calibration standard. Troubleshooting: If drift occurs, check for column oven temperature fluctuations or incomplete mobile phase mixing.

  • Peak Asymmetry (Tailing Factor): Must be between 0.8 and 1.2. Troubleshooting: 2,4-diaminopyrimidines are prone to secondary interactions with unendcapped silanol groups on silica columns. If tailing occurs, ensure the mobile phase contains sufficient formic acid (0.1%) to keep silanols protonated (neutralized), or switch to a PFP column which offers alternate selectivity mechanisms (π-π interactions)[3].

  • Ion Ratio Tolerance: The ratio of the qualifier ion to the quantifier ion in the sample must be within ±20% of the ratio observed in the calibration standards. Troubleshooting: A failure here indicates a co-eluting matrix interference; adjust the chromatographic gradient to resolve the peak.

References

  • Wang, L., Niu, J., Wei, P., & Zhang, X. (2022). "Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV." Food Chemistry, 376, 131835. 6

  • LC-MS/MS Analysis of Anti-Infectives In Raw and Treated Sewage. LCMS.cz Application Notes. 5

  • Determination of some sulfonamides and trimethoprim in chicken, fish muscle and eggs by liquid chromatography-tandem mass spectrometry. (2004). PubMed Central. 2

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu Application News. 3

  • Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Mass Spectrometry. (2018). Open Access DOI.4

  • Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay. (2022). Frontiers in Veterinary Science. 1

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Application

Application Note: Preparation and Purification of 2,4-Dichloro-5-methoxypyrimidine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale 2,4-Dichloro-5-methoxypyrimidine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

2,4-Dichloro-5-methoxypyrimidine (CAS: 19646-07-2) is a high-value, halogenated heterocyclic scaffold utilized extensively in the synthesis of advanced agrochemicals and pharmaceutical agents[1]. Its architectural significance lies in the differential electrophilicity of the C2 and C4 chlorine atoms. This asymmetry allows chemists to perform highly controlled, sequential nucleophilic aromatic substitutions (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex multi-substituted pyrimidines[1].

In modern drug discovery, this scaffold is the foundational building block for 2,4,5-trisubstituted pyrimidines, which have been identified as potent, nanomolar dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6[2]. By targeting these essential kinases simultaneously, these derivatives present a formidable therapeutic strategy against blood-stage Plasmodium falciparum parasites, significantly reducing the likelihood of antimalarial drug resistance[2].

The most robust and scalable method for synthesizing 2,4-dichloro-5-methoxypyrimidine is the direct deoxychlorination of 5-methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine)[1]. Because the uracil core is highly stable and tautomerizes between its lactam and lactim forms, standard chlorinating agents are often insufficient. The protocol below utilizes Phosphorus Oxychloride (POCl3) activated by a tertiary amine (N,N-dimethylaniline) to drive the reaction forward via a highly reactive Vilsmeier-Haack-type intermediate.

Physicochemical & Spectral Data

Before initiating the synthesis, it is critical to understand the target compound's physical properties to optimize extraction and purification workflows.

Table 1: Physicochemical Properties of 2,4-Dichloro-5-methoxypyrimidine [1]

PropertyValueAnalytical Relevance
CAS Number 19646-07-2N/A
Molecular Formula C5H4Cl2N2OConfirms mass for MS analysis
Molecular Weight 179.00 g/mol Target m/z (ES+): 179 [M+H]⁺
Appearance White to off-white crystalline solidVisual indicator of purity
Melting Point 66–70 °CUsed for rapid purity validation
Boiling Point 259.9 °C (at 760 mmHg)Indicates stability under reflux
Solubility Slightly soluble in water; Soluble in DCM, EtherDictates liquid-liquid extraction solvents
¹H NMR Markers ~4.0 ppm (s, 3H), ~8.5 ppm (s, 1H)Confirms methoxy (-OCH₃) and C6-H protons

Synthetic Workflow & Mechanistic Pathway

The transformation from 5-methoxyuracil to the target dichloropyrimidine relies on catalytic activation. The tertiary amine not only acts as an acid scavenger for the generated HCl but directly attacks POCl3 to form a highly electrophilic intermediate, facilitating the rapid conversion of the C-OH groups to C-Cl.

G A 5-Methoxyuracil (Starting Material) B Phosphorus Oxychloride (POCl3) + N,N-dimethylaniline A->B Toluene, Reflux (100-110 °C) C Vilsmeier-Haack Type Reactive Intermediate B->C Catalytic Activation D 2,4-Dichloro-5-methoxypyrimidine (Target Compound) C->D Ice Quench & Extraction E Sequential SNAr / Cross-Coupling (e.g., Suzuki-Miyaura) D->E Differential C2/C4 Reactivity F 2,4,5-Trisubstituted Pyrimidines (PfGSK3/PfPK6 Inhibitors) E->F Drug Discovery Pipeline

Synthetic workflow from 5-methoxyuracil to antimalarial 2,4,5-trisubstituted pyrimidines.

Detailed Experimental Protocol

Note: POCl3 is highly corrosive and reacts violently with water. All operations prior to the quenching step must be conducted in a rigorously dry environment under an inert atmosphere (N2 or Ar) within a fume hood.

Materials Required
  • Substrate: 5-Methoxyuracil (1.0 equivalent)

  • Chlorinating Agent: Phosphorus oxychloride (POCl3) (2.0 – 2.5 equivalents)[1]

  • Acid-Binding Agent / Catalyst: N,N-dimethylaniline (1.0 – 1.5 equivalents)[1]

  • Solvent: Anhydrous Toluene (5–10 volumes)

  • Quenching & Extraction: Crushed ice, Diethyl ether (or Dichloromethane), saturated NaHCO3 solution.

Step-by-Step Methodology

Step 1: Reagent Charging and Activation

  • Equip a thoroughly dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Attach the condenser exhaust to an alkaline scrubber to neutralize evolved HCl gas.

  • Suspend 5-methoxyuracil (1.0 eq) in anhydrous toluene.

  • Causality Note: Add POCl3 (2.5 eq) in one portion. At room temperature, the suspension will remain heterogeneous because the uracil derivative is virtually insoluble in toluene/POCl3.

  • Dropwise, add N,N-dimethylaniline (1.5 eq) over 15 minutes.

    • Expert Insight: A tertiary amine is strictly required here. Primary or secondary amines would act as nucleophiles and irreversibly substitute onto the pyrimidine ring. N,N-dimethylaniline acts purely as a nucleophilic catalyst and acid scavenger.

Step 2: Reflux and Reaction Monitoring

  • Gradually heat the reaction mixture to reflux (internal temperature ~100–110 °C).

  • Maintain reflux for 2 to 6 hours. As the reaction progresses, the suspension will transition into a homogeneous, dark amber solution, indicating the consumption of the insoluble starting material.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The starting material will remain at the baseline (highly polar), while the di-chlorinated product will migrate rapidly (Rf ~ 0.6). Ensure the intermediate mono-chlorinated species is fully consumed before proceeding.

Step 3: Controlled Quenching

  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Critical Step: Slowly pour the reaction mixture into a large beaker containing vigorously stirred crushed ice (at least 10x the volume of the reaction mixture).

    • Expert Insight: Never add water directly to the reaction flask. POCl3 hydrolysis is violently exothermic. Pouring the mixture onto a vast excess of ice ensures the ambient temperature remains near 0 °C. If the temperature spikes, the newly formed C-Cl bonds will undergo rapid hydrolysis back to C-OH, destroying your yield[3].

Step 4: Extraction and Purification

  • Once the ice has melted and the excess POCl3 is fully decomposed, extract the aqueous layer three times with diethyl ether.

  • Wash the combined organic layers with ice-cold water, followed by a saturated aqueous NaHCO3 solution until the pH of the aqueous phase is neutral.

  • Wash the organic layer with a 1M HCl solution.

    • Expert Insight: This acidic wash is vital for protonating and removing any residual N,N-dimethylaniline into the aqueous phase[3].

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from light petroleum ether (boiling point: 40-60 °C) to afford pure 2,4-dichloro-5-methoxypyrimidine as a white to off-white crystalline solid (Typical yield: 70–75%)[4].

Troubleshooting & Analytical Validation

Even with strict adherence to the protocol, impurities can arise due to scale-up thermodynamics or reagent degradation. Table 2 outlines a self-validating troubleshooting matrix to ensure absolute product integrity.

Table 2: Common Impurities and Resolution Strategies [3]

Impurity ProfileRoot CauseResolution & Purification Strategy
Unreacted 5-Methoxyuracil Insufficient POCl3 or premature quenching.Easily removed via silica gel column chromatography. The starting material is highly polar and will not elute with non-polar solvent systems (e.g., Hexanes).
Mono-chlorinated Intermediates Inadequate reflux time or low reaction temperature.Monitor carefully via TLC. If present in the crude, separate via column chromatography or resubject the crude mixture to mild chlorination conditions.
Residual N,N-dimethylaniline Incomplete acidic wash during the extraction phase.If the acidic wash fails, reflux the crude mixture with acetic anhydride to convert the amine into a highly polar amide, which is easily separated by chromatography.
Yellow/Brownish Tint Thermal degradation or oxidation of the starting materials.Treat the crude organic solution with a minimal amount of activated charcoal, stir for 15 minutes, and filter through a pad of Celite before solvent evaporation.

References

  • Benchchem. "An In-depth Technical Guide to 2,4-Dichloro-5-methoxypyrimidine (CAS: 19646-07-2)". Benchchem Technical Resources.
  • Journal of Medicinal Chemistry. "Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro". ACS Publications.
  • Benchchem. "Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine". Benchchem Technical Resources.
  • ChemicalBook. "2,4-Dichloro-5-methoxypyrimidine synthesis". ChemicalBook.

Sources

Method

synthesis of 2-substituted pyrimidine-5-carboxylic esters

Application Note: High-Yield Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Activated Enolate Condensation Strategic Overview & Rationale Pyrimidine-5-carboxylic acid esters are privileged heterocyclic sca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Activated Enolate Condensation

Strategic Overview & Rationale

Pyrimidine-5-carboxylic acid esters are privileged heterocyclic scaffolds extensively utilized in medicinal chemistry and drug development. The substituent at the 2-position critically modulates the physicochemical properties of the molecule, influencing lipophilicity, target binding affinity, and metabolic stability [1].

Historically, synthesizing pyrimidines without substitution at the 4-position has been challenging. Traditional multicomponent approaches (like the Biginelli reaction) often require multi-step dehalogenation or yield complex, difficult-to-separate mixtures. This application note details a robust, highly regioselective protocol utilizing the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. Pioneered by Zhichkin et al., this method provides a direct, high-yielding route to 2-substituted pyrimidine-5-carboxylates, bypassing the limitations of standard condensation routes [2].

Mechanistic Causality (Expertise & Experience)

The success of this protocol hinges on the design of the 1,3-dielectrophile. The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol serves as a stabilized, highly reactive enolate equivalent.

  • Causality of Reagent Choice: By masking the aldehyde as a dimethyl acetal, the reagent prevents unwanted self-condensation and polymerization during storage. Upon heating in the presence of an amidinium salt in N,N-dimethylformamide (DMF), the acetal undergoes in situ activation.

  • Reaction Cascade: The amidine nitrogen attacks the ester-activated alkene via a Michael-type addition. This is followed by intramolecular cyclization onto the acetal carbon. Subsequent elimination of methanol and water drives the irreversible aromatization to the pyrimidine core, providing the thermodynamic sink that pulls the reaction to completion.

Mechanism Amidine Amidinium Salt (Nucleophile) Condensation Initial Condensation (C-N Bond Formation) Amidine->Condensation Enolate Activated Enolate Salt (Electrophile) Enolate->Condensation Cyclization Intramolecular Cyclization (Ring Closure) Condensation->Cyclization Aromatization Aromatization (- MeOH, - H2O) Cyclization->Aromatization Final Pyrimidine Core Aromatization->Final

Mechanistic pathway from amidinium and enolate precursors to the aromatic pyrimidine core.

Experimental Protocols

Self-Validating System: The following procedures are optimized for reproducibility. The intermediate sodium salt is stable at room temperature under nitrogen, allowing for bulk preparation and long-term storage.

Protocol A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

Objective: Synthesize the stable 1,3-dielectrophile precursor.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Reagents: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) in anhydrous diethyl ether (Et₂O). Note: Wash NaH with hexanes prior to use if mineral oil interferes with downstream analytics.

  • Addition: Prepare a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in anhydrous Et₂O. Add this mixture dropwise to the NaH suspension at room temperature (RT).

  • Catalysis: Add a catalytic amount of anhydrous methanol (MeOH, ~0.05 eq) to initiate the reaction.

  • Reaction: Stir the mixture vigorously at RT under a nitrogen atmosphere for 12–16 hours. A dense precipitate will form [1].

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold anhydrous Et₂O to remove unreacted starting materials.

  • Drying: Dry the solid under high vacuum for 4 hours to afford the sodium salt as a stable, free-flowing powder.

Protocol B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

Objective: Condense the sodium salt with diverse amidinium salts to form the pyrimidine ring.

  • Preparation: In a dry reaction vial, dissolve the desired amidinium salt (e.g., benzamidine hydrochloride, 2.0 mmol, 1.0 eq) in anhydrous DMF (4.0 mL).

  • Coupling: Add the prepared sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (0.46 g, 2.32 mmol, 1.16 eq) to the solution in one portion.

  • Heating: Seal the vial and heat the reaction mixture to 100 °C under a nitrogen atmosphere for 1 hour. Causality: 100 °C is the optimal thermal threshold required to overcome the activation energy for the elimination of methanol during aromatization.

  • Quenching & Work-up: Cool the reaction to room temperature. Slowly add deionized water (15 mL) to the mixture.

  • Purification (Precipitation Route): In most cases (especially with hydrophobic 2-substituents), immediate precipitation of the pure product occurs [2]. Collect the solid by filtration, wash with water (2.5 mL), and dry under vacuum.

  • Purification (Extraction Route): If no precipitate forms, extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography [1].

SynthesisWorkflow Start1 Methyl Formate + Methyl 3,3-dimethoxypropionate NaH NaH, Et2O, cat. MeOH RT, 12-16h Start1->NaH Intermediate Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate NaH->Intermediate Reaction Condensation & Cyclization 100 °C, 1h, N2 atm Intermediate->Reaction Amidinium Amidinium Salt (R-C(NH2)2+) Anhydrous DMF Amidinium->Reaction Workup Aqueous Quench (H2O) Precipitation or Extraction Reaction->Workup Product 2-Substituted Pyrimidine-5- Carboxylic Ester Workup->Product

Workflow for the .

Data Presentation: Substituent Scope and Yields

The versatility of this protocol allows for the incorporation of aliphatic, aromatic, and heteroatom substituents at the C2 position. The table below summarizes expected yields based on validated literature parameters [2][3].

Amidinium Salt (R-Group)Reaction TimeTemp (°C)Expected Yield (%)Application Note & Pharmacological Relevance
Acetamidine (Methyl)1 h10075 - 85Standard aliphatic baseline; low steric hindrance.
Benzamidine (Phenyl)1 h10080 - 90High lipophilicity; excellent precipitation during work-up.
Pivalamidine (tert-Butyl)1.5 h10065 - 75Bulky hydrophobic group; increases membrane permeability [3].
Guanidine (Amino)1 h10070 - 80Provides a hydrogen bond donor site for kinase targeting.
S-Methylisothiourea (Methylthio)1 h10085 - 95Critical Intermediate : The 2-alkylthio group can be readily displaced by amines, halogens, or utilized in Pd-catalyzed cross-coupling [2].

Troubleshooting and Optimization Insights

  • Low Yield / Incomplete Cyclization: If intermediate species are detected via LC-MS, it indicates incomplete aromatization. Ensure the reaction temperature is strictly maintained at 100 °C. The elimination of the methoxy groups requires sufficient thermal energy to drive the equilibrium forward.

  • Moisture Sensitivity: While the sodium salt is stable, the condensation reaction in DMF is highly sensitive to water, which can hydrolyze the amidinium salt or the ester prematurely. Always use anhydrous DMF and maintain a nitrogen atmosphere until the aqueous quench.

  • Derivatization Strategy for Complex Targets: For complex 2-substituents that lack commercially available amidines, synthesize the 2-methylmercapto derivative (using S-methylisothiourea). This acts as a universal precursor, allowing late-stage functionalization via nucleophilic displacement or Suzuki-Miyaura coupling [2].

References

Application

Application Notes and Protocols for 2,4-Diaminopyrimidine-Based Drugs Against Bacillus anthracis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview and detailed protocols for the evaluation of 2,4-diaminopyrimidine-based drugs as potential therapeutic agents agai...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview and detailed protocols for the evaluation of 2,4-diaminopyrimidine-based drugs as potential therapeutic agents against Bacillus anthracis, the causative agent of anthrax. As a senior application scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the experimental designs, ensuring both technical accuracy and practical applicability.

Introduction: The Imperative for Novel Anti-Anthracis Agents

Bacillus anthracis is a Tier 1 bioterrorism agent due to the high mortality rate of inhalational anthrax.[1][2] The emergence of antibiotic-resistant strains and the inherent resistance of B. anthracis to certain common antibiotics, such as trimethoprim, necessitate the development of novel therapeutics.[1][3][4] The folate metabolic pathway, crucial for DNA and RNA synthesis, presents a validated target for antimicrobial drug development.[5][6] Dihydrofolate reductase (DHFR), a key enzyme in this pathway, is the target of the 2,4-diaminopyrimidine class of inhibitors.[6][7][8]

B. anthracis possesses a chromosomal DHFR that confers natural resistance to trimethoprim (TMP), a widely used antibiotic.[3][5] However, research has demonstrated that other antifolates, specifically novel 2,4-diaminopyrimidine derivatives, can effectively inhibit this enzyme and halt bacterial growth.[5][7] This guide focuses on the application and evaluation of these promising compounds.

Mechanism of Action: Targeting Dihydrofolate Reductase (DHFR)

The antibacterial activity of 2,4-diaminopyrimidine-based drugs stems from their ability to competitively inhibit DHFR. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. By blocking THF production, these drugs disrupt DNA synthesis and repair, leading to bacterial cell death.

The core structure of these inhibitors typically consists of a 2,4-diaminopyrimidine ring, which mimics the pteridine ring of the natural substrate (DHF), allowing it to bind to the active site of the DHFR enzyme.[8] Modifications to the side chains attached to this core structure are crucial for enhancing binding affinity and selectivity for the bacterial enzyme over the human counterpart, which is key to minimizing toxicity.[5][6]

DHFR Inhibition Pathway Mechanism of DHFR Inhibition by 2,4-Diaminopyrimidine Drugs DHF Dihydrofolate (DHF) DHFR B. anthracis Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_RNA DNA & RNA Synthesis THF->DNA_RNA DHFR->THF Catalyzes reduction Drug 2,4-Diaminopyrimidine Drug Drug->DHFR Competitive Inhibition Inhibition->THF Blocked

Caption: Competitive inhibition of B. anthracis DHFR by 2,4-diaminopyrimidine drugs.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the in vitro evaluation of 2,4-diaminopyrimidine-based compounds against B. anthracis.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A colorimetric broth microdilution assay using AlamarBlue is a reliable method.[3][5]

Materials:

  • Bacillus anthracis Sterne strain (or other suitable strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • 2,4-diaminopyrimidine-based test compounds

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • AlamarBlue reagent

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, inoculate a single colony of B. anthracis into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in CAMHB in a separate 96-well plate to create a range of concentrations.

  • Assay Setup:

    • Add 50 µL of the appropriate drug dilution to the wells of the assay plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with a known effective antibiotic), a negative control (broth only), and a bacterial growth control (bacteria with no drug).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Addition of AlamarBlue:

    • Add 20 µL of AlamarBlue reagent to each well.

    • Incubate for an additional 2-4 hours, or until the color of the growth control wells changes from blue to pink.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the drug that prevents a color change (i.e., the well remains blue).

    • The results can also be read spectrophotometrically by measuring the absorbance at 570 nm and 600 nm.

MIC Assay Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Plate Dispense Drugs and Bacteria into 96-well Plate Inoculum->Plate Dilutions Prepare Drug Serial Dilutions Dilutions->Plate Incubate1 Incubate at 37°C for 18-24h Plate->Incubate1 AlamarBlue Add AlamarBlue Reagent Incubate1->AlamarBlue Incubate2 Incubate for 2-4h AlamarBlue->Incubate2 Read Visually or Spectrophotometrically Read Results Incubate2->Read MIC Determine MIC Read->MIC

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: DHFR Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the activity of purified recombinant B. anthracis DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified recombinant B. anthracis DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • 96-well UV-transparent microtiter plates

  • Test compounds

  • UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed concentration of purified B. anthracis DHFR

      • Varying concentrations of the test compound (or DMSO for the control)

    • Incubate the enzyme and inhibitor mixture at room temperature for 10 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.

  • Kinetic Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (KM) for the substrate is known.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modifications of the 2,4-diaminopyrimidine scaffold have provided valuable insights into the structural requirements for potent anti-anthracis activity.

Structural Moiety Modification Impact on Activity Reference
2,4-Diaminopyrimidine RingCore scaffoldEssential for binding to the DHFR active site.[6][7]
Methylene BridgeOxidation to a ketoneDecreased activity.[7][9]
Central Aromatic RingLarger alkyl ether groupsMinimal impact on inhibition.[7][9]
Dihydrophthalazine RingSubstitutions at the C1 stereocenterModulates interactions at the protein surface and surrounding solvent, significantly impacting potency.[1][4]
Dihydrophthalazine RingIsobutenyl and phenyl substitutionsShowed significant activity with low MIC values.[6]

Key Insights:

  • The integrity of the methylene bridge is important for optimal activity.[7][9]

  • The central aromatic ring can tolerate some modifications.[7][9]

  • The dihydrophthalazine moiety is a critical determinant of potency, and modifications at the C1 position can be fine-tuned to enhance drug-target interactions.[1][4]

Resistance Mechanisms

While novel 2,4-diaminopyrimidine derivatives are being developed to overcome existing resistance, it is crucial to consider potential future resistance mechanisms. These could include:

  • Mutations in the dfrA gene encoding DHFR, leading to reduced drug binding.

  • Overexpression of the target DHFR enzyme.

  • Acquisition of drug-resistant DHFR variants via horizontal gene transfer.

Continuous surveillance and the development of a diverse pipeline of inhibitors with different binding modes are essential to stay ahead of emerging resistance.

Conclusion

The 2,4-diaminopyrimidine scaffold represents a promising starting point for the development of novel therapeutics against Bacillus anthracis. By targeting the essential DHFR enzyme, these compounds offer a validated mechanism of action. The protocols and insights provided in this guide are intended to facilitate the efficient and effective evaluation of new drug candidates, ultimately contributing to the development of new treatments for anthrax.

References

  • Baskaran, S., et al. (2014). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules, 19(3), 3231-3247. [Link]

  • Muddala, S. C., et al. (2015). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry, 23(1), 125-132. [Link]

  • Barrow, E. W., et al. (2004). Functional Cloning of Bacillus anthracis Dihydrofolate Reductase and Confirmation of Natural Resistance to Trimethoprim. Antimicrobial Agents and Chemotherapy, 48(12), 4643-4649. [Link]

  • Barrow, W. W., et al. (2006). In Vitro Efficacy of New Antifolates against Trimethoprim-Resistant Bacillus anthracis. Antimicrobial Agents and Chemotherapy, 50(1), 77-83. [Link]

  • Baskaran, S., et al. (2014). Synthesis and biological evaluation of 2,4-diaminopyrimidine-based antifolate drugs against Bacillus anthracis. PubMed, 24642909. [Link]

  • Muddala, S. C., et al. (2015). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. PubMed, 25435253. [Link]

  • Bunce, R. A., et al. (2011). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Bioorganic & Medicinal Chemistry, 19(12), 3669-3675. [Link]

  • Baskaran, S., et al. (2014). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. PMC, PMC4016962. [Link]

  • Berlin, K. A., et al. (2010). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. PMC, PMC2935212. [Link]

  • Muddala, S. C., et al. (2015). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. PMC, PMC4278362. [Link]

  • PDB-101. (n.d.). Diaminopyrimidine. RCSB PDB. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-methoxypyrimidin-5-ol Solution Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solution stability of functionalized pyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solution stability of functionalized pyrimidines. 4-methoxypyrimidin-5-ol is a highly valuable building block in medicinal chemistry, but its electron-rich 5-hydroxyl group and substitution at the 4-position make it uniquely susceptible to environmental degradation.

This guide provides actionable, mechanistically grounded troubleshooting steps to ensure the integrity of your experimental data.

Section 1: Core FAQs on Solution Stability

Q1: Why does my 4-methoxypyrimidin-5-ol stock solution degrade rapidly at room temperature? A1: Degradation at room temperature is primarily driven by two mechanistic pathways: hydrolysis and oxidation. The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms, making the C4 position highly susceptible to nucleophilic attack. At room temperature, trace water in hygroscopic solvents (like DMSO) can initiate the hydrolysis of the methoxy group, converting it to a hydroxyl group to form pyrimidine-4,5-diol derivatives 1. Furthermore, the electron-donating nature of the 5-hydroxyl group lowers the oxidation potential of the ring, making it prone to oxidative degradation when exposed to dissolved oxygen and ambient light.

Q2: What is the optimal pH for maintaining stability in aqueous working solutions? A2: Stability is maximized in the neutral pH range of 6.0 to 8.0 2. Under acidic conditions (pH < 4), the pyrimidine nitrogens become protonated. This drastically increases the electrophilicity of the C4 carbon, accelerating acid-catalyzed hydrolysis of the methoxy group. Conversely, highly basic conditions (pH > 9) facilitate direct nucleophilic aromatic substitution by hydroxide ions 3. Always verify the final pH of your assay buffer after adding the compound.

Q3: How can I analytically verify if my solution has degraded before starting a costly bioassay? A3: Visual inspection is a preliminary tool—oxidative degradation often manifests as a yellowing or cloudiness in the solution. However, the only self-validating method is High-Performance Liquid Chromatography (HPLC) coupled with UV detection (typically at 254 nm) or LC-MS 1. A degraded solution will show a reduction in the parent peak area and the emergence of more polar peaks (hydrolysis products) eluting earlier on a standard C18 reverse-phase column.

Section 2: Troubleshooting Guide

Issue 1: Inconsistent or diminishing biological activity in long-term cell culture assays (48-72 hours).

  • Root Cause: The compound is degrading in situ within the complex, aqueous, and 37°C environment of the cell culture medium.

  • Resolution Strategy:

    • Kinetic Profiling: Do not assume stability. Run a mock incubation of 4-methoxypyrimidin-5-ol in your specific cell culture medium (without cells) at 37°C. Sample at 0, 12, 24, 48, and 72 hours.

    • Media Optimization: If degradation exceeds 5% within 24 hours, check for reactive components in the media (e.g., high concentrations of transition metals that catalyze oxidation).

    • Dosing Strategy: Shift from a single bolus dose to a repeated dosing regimen (e.g., refreshing the media and compound every 24 hours) to maintain a constant exposure concentration.

Issue 2: Precipitation observed upon diluting DMSO stock into aqueous assay buffers.

  • Root Cause: The compound has exceeded its thermodynamic solubility limit in the final aqueous matrix, or the rapid change in dielectric constant caused "solvent shock."

  • Resolution Strategy:

    • Pre-dilution: Instead of injecting 100% DMSO stock directly into the aqueous buffer, create an intermediate dilution in a miscible co-solvent system (e.g., 50% DMSO / 50% Buffer) before the final dilution.

    • Temperature Control: Ensure both the stock solution and the buffer are at the exact same temperature (ideally 25°C or 37°C) during mixing. Cold buffers drastically reduce transient solubility.

Section 3: Quantitative Stability Profile

To facilitate rapid decision-making, the following table summarizes the expected stability of 4-methoxypyrimidin-5-ol under various environmental stressors based on pyrimidine degradation kinetics 24.

Environmental StressorConditionExpected StabilityPrimary Degradation Mechanism
Temperature -20°C to -80°C (Storage)High (>99% over 6 months)None
Temperature 20°C - 25°C (Room Temp)Moderate (Degrades over weeks)Slow oxidation / Hydrolysis
pH (Aqueous) Acidic (pH 1.0 - 3.0)Low (Rapid degradation)Acid-catalyzed methoxy hydrolysis
pH (Aqueous) Neutral (pH 6.0 - 8.0)High (Stable for standard assays)Minimal
pH (Aqueous) Basic (pH 9.0 - 12.0)Moderate to LowBase-catalyzed nucleophilic attack
Light Exposure Ambient / UV LightModeratePhotolytic ring cleavage / Oxidation
Section 4: Standardized Protocol: Forced Degradation & Stability Assessment

A self-validating experimental design requires establishing a stability-indicating assay. This protocol forces degradation to identify the chromatographic footprint of breakdown products, ensuring your routine HPLC method can distinguish them from the parent compound 3.

Step 1: Preparation of Stock and System Suitability

  • Accurately weigh 10.0 mg of 4-methoxypyrimidin-5-ol and dissolve in 10.0 mL of LC-MS grade Acetonitrile to create a 1.0 mg/mL primary stock.

  • Self-Validation Check: Run a blank injection of Acetonitrile to ensure no background interference at the target retention time.

Step 2: Acid Hydrolysis Stress Test

  • Transfer 1.0 mL of the primary stock into a glass vial.

  • Add 1.0 mL of 0.1 M HCl. Seal the vial and incubate at 60°C for 4 hours.

  • Crucial Causality Step: Remove from heat and immediately neutralize by adding 1.0 mL of 0.1 M NaOH. Why? Failing to neutralize will cause the compound to continue degrading while waiting in the autosampler queue, skewing your kinetic data.

  • Dilute with mobile phase to a final theoretical concentration of 100 µg/mL.

Step 3: Base Hydrolysis Stress Test

  • Transfer 1.0 mL of the primary stock into a glass vial.

  • Add 1.0 mL of 0.1 M NaOH. Seal and incubate at 60°C for 4 hours.

  • Neutralize with 1.0 mL of 0.1 M HCl to arrest the reaction.

  • Dilute with mobile phase to 100 µg/mL.

Step 4: Oxidative Stress Test

  • Transfer 1.0 mL of the primary stock into a glass vial.

  • Add 1.0 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Dilute with mobile phase to 100 µg/mL.

Step 5: Chromatographic Analysis

  • Inject all stressed samples alongside a freshly prepared, unstressed control (100 µg/mL) onto a C18 column.

  • Mass Balance Validation: The sum of the peak areas of the degradation products plus the remaining parent compound should approximately equal the peak area of the unstressed control. A significant loss in total area indicates the formation of volatile products or products lacking a UV chromophore.

Section 5: Visual Workflow

StabilityTroubleshooting N1 Issue: Signal Loss in Bioassay N2 Isolate Variable: Run HPLC-UV on Medium N1->N2 N3 Parent Peak Area Decreasing? N2->N3 N4 Pathway A: Hydrolysis (Buffer pH <4 or >8) N3->N4 Yes (New Peaks) N5 Pathway B: Oxidation (Light / Temp Exposure) N3->N5 Yes (Color Change) N6 Resolution: Adjust to pH 6-8 & Buffer System N4->N6 N7 Resolution: Store at -20°C & Protect from Light N5->N7

Workflow for diagnosing and resolving 4-methoxypyrimidin-5-ol degradation in experimental assays.

References
  • Indian Journal of Pharmacy and Pharmacology. "A chemical rationale of drug stability and degradation- An insightful approach". Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 2,4-Dichloro-5-methoxypyrimidine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of halogenated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of halogenated heterocycles. 2,4-Dichloro-5-methoxypyrimidine (CAS: 19646-07-2) is a high-value, versatile intermediate critical for synthesizing kinase inhibitors, antimalarial agents, and Alzheimer's therapeutics[1].

Despite its utility, researchers routinely encounter significant yield losses during its purification. The molecule's differential reactivity and moisture sensitivity present unique hurdles[1]. This guide deconstructs the physicochemical causality behind common isolation failures—such as silica-induced hydrolysis and crystallization "oiling out"—and provides field-validated, self-validating protocols to ensure high-purity recovery.

Physicochemical Profiling & Causality

To purify a molecule, you must first understand its thermodynamic and electronic boundaries. The pyrimidine ring is inherently electron-deficient. While the C5-methoxy group provides minor resonance stabilization (+M effect), the chlorine atoms at the C2 and C4 positions remain highly susceptible to nucleophilic aromatic substitution ( SN​Ar )[1]. The C4 position, in particular, is extremely electrophilic. This dictates that extended exposure to protic solvents, high pH, or acidic environments during purification will inevitably lead to degradation.

Table 1: Physicochemical Properties & Purification Implications

PropertyValuePurification Implication
Molecular Weight 179.00 g/mol [1]Easily monitored via LC-MS (ES+) m/z 179 [M+H]+[2].
Melting Point 66–70 °C[1][3]Low melting point increases the risk of "oiling out" during rapid cooling in recrystallization[4].
Boiling Point 259.9 °C at 760 mmHg[1]High boiling point makes standard distillation impractical without high vacuum.
Solubility Soluble in EtOAc, DCM, EtOH, Hexanes; Slightly soluble in water[1][5]Allows for highly selective solvating-out crystallization using ethanol or hexane gradients[4][5].
Purification Decision Matrix

The choice of purification method depends heavily on the crude purity following the initial aqueous workup.

G Crude Crude Reaction Mixture (POCl3 + Byproducts) Quench Ice-Water Quench (T < 10°C) Crude->Quench Destroy POCl3 Extraction Organic Extraction (EtOAc / DCM) Quench->Extraction Phase Separation Decision Purity Assessment (TLC / HPLC) Extraction->Decision Concentrate Recryst Recrystallization (EtOH or Hexane) Decision->Recryst >85% Purity Chrom Flash Chromatography (Buffered Silica) Decision->Chrom <85% Purity Pure Pure 2,4-Dichloro- 5-methoxypyrimidine Recryst->Pure Yield: 75-90% Chrom->Pure Yield: 60-80%

Figure 1: Decision matrix and workflow for the purification of 2,4-dichloro-5-methoxypyrimidine.

Troubleshooting Q&A

Issue 1: Product Degradation on Silica Gel (Hydrolysis) Q: My crude NMR shows 90% purity, but after flash chromatography, I recover a mixture of the desired product and a highly polar byproduct. What is happening? A: You are observing silica-catalyzed hydrolysis. Standard silica gel is inherently acidic (pH 4.5–5.5)[6]. The acidic silanol (-Si-OH) groups protonate the pyrimidine nitrogens, drastically increasing the electrophilicity of the C4 position. Trace water in your eluent then acts as a nucleophile, displacing the chlorine to form 2-chloro-4-hydroxy-5-methoxypyrimidine[4][6]. Solution: Transition to buffered silica gel (pH 7.0) to neutralize the silanol sites[6][7]. Alternatively, bypass chromatography entirely and utilize solvating-out crystallization[5].

Mechanism Start 2,4-Dichloro- 5-methoxypyrimidine Intermediate Protonated Pyrimidine Intermediate Start->Intermediate H+ from Silica Silica Acidic Silica Gel (-Si-OH groups) Silica->Intermediate Water Trace Water (H2O) Degradation 2-Chloro-4-hydroxy- 5-methoxypyrimidine Water->Degradation Intermediate->Degradation Nucleophilic Attack

Figure 2: Mechanistic pathway of silica-catalyzed hydrolysis during column chromatography.

Issue 2: "Oiling Out" During Recrystallization Q: When attempting to recrystallize from hexanes, the product forms a viscous oil at the bottom of the flask instead of crystals. How do I induce proper crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure mixture drops below the saturation temperature of the solvent[4]. Because 2,4-dichloro-5-methoxypyrimidine has a relatively low melting point (66–70 °C)[1][3], rapid cooling causes the compound to separate as a supercooled liquid rather than forming a solid crystal lattice. Solution: Switch to a solvent with a steeper, more sensitive temperature-dependent solubility curve. Recent thermodynamic data indicates that ethanol is highly effective for this specific pyrimidine[5]. Dissolve the crude in minimal hot ethanol, allow it to cool very slowly to room temperature, and seed with a pure crystal if available.

Issue 3: Persistent POCl3 Byproducts and Colored Impurities Q: My purified batch has a persistent yellow/brown tint and emits a sharp, acidic odor. How can I remove these contaminants? A: The odor indicates residual phosphorus oxychloride ( POCl3​ ) or its partial hydrolysis products, while the color stems from polymerized 5-methoxyuracil starting material[4]. Solution: The quench phase is the most critical step. POCl3​ must be rigorously destroyed before extraction. Quench the reaction mixture by slow addition to crushed ice (maintaining internal temp <10 °C)[1][2]. To remove colored polymeric impurities, incorporate an activated charcoal treatment during the hot dissolution phase of your recrystallization protocol[4].

Validated Experimental Protocols

Table 2: Purification Strategy Comparison

MethodIdeal Crude PurityPrimary SolventKey AdvantageMajor Risk
Recrystallization >85%Ethanol or HexaneHigh scalability, avoids silica degradationOiling out if cooled too rapidly
Flash Chromatography <85%Hexane / EtOAcExcellent resolution of regioisomersHydrolysis on acidic silica
Protocol A: Solvating-Out Crystallization (Ethanol Method)

Use this method when crude purity is >85%. It is highly scalable and avoids silica-induced degradation.

  • Dissolution : Transfer crude 2,4-dichloro-5-methoxypyrimidine to a round-bottom flask. Add minimal absolute ethanol (approx. 3-5 mL/g of crude)[5].

  • Heating : Gently warm the suspension in a water bath to 55–60 °C until complete dissolution. Causality Check: Do not exceed 60 °C or prolong heating. The highly electrophilic C4 position can undergo solvolysis with ethanol at high temperatures, forming an ethyl ether byproduct.

  • Decolorization (Optional) : If the solution is dark brown, add 5% w/w activated charcoal, swirl for 5 minutes, and perform a hot filtration through a pre-warmed Celite pad[4].

  • Controlled Cooling : Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20 °C) over 2 hours. Rapid cooling traps impurities and induces liquid-liquid phase separation (oiling out)[4].

  • Maturation : Once initial crystals form, transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize lattice formation and yield[4].

  • Isolation : Filter the crystals via a Büchner funnel under vacuum. Wash the filter cake with a minimal volume of ice-cold ethanol or light petroleum ether (40-60 °C boiling range)[2].

  • Validation : Dry under high vacuum at ambient temperature to constant weight. Confirm purity via HPLC or melting point (target: 66-70 °C)[1][3][5].

Protocol B: Buffered Silica Gel Flash Chromatography

Use this method to separate closely eluting regioisomers or when crude purity is <85%.

  • Buffer Preparation : Prepare a 0.2 M sodium phosphate dibasic ( Na2​HPO4​ ) aqueous solution (pH ~7.0)[7].

  • Silica Deactivation : Suspend standard silica gel (230-400 mesh) in the buffer solution. Filter, wash with deionized water until the filtrate is neutral, and dry the silica gel thoroughly in an oven at 120 °C for 24 hours[6][7]. Alternative: If buffered silica is unavailable, add 1% v/v triethylamine ( Et3​N ) to your organic mobile phase to neutralize acidic silanol sites on the fly.

  • Column Packing : Slurry pack the deactivated silica gel using hexanes[4].

  • Loading : Dissolve the crude mixture in a minimum amount of dichloromethane (DCM). Dry load onto a small amount of deactivated silica or apply directly to the column head[4].

  • Elution : Elute using a gradient of 0% to 15% Ethyl Acetate in Hexanes. Monitor fractions via TLC (UV active at 254 nm).

  • Concentration : Pool fractions containing the pure product and concentrate under reduced pressure. Keep the water bath temperature <35 °C to prevent thermal degradation during concentration.

References
  • Liu, G.-J., et al. Experimental Measurement and Correlation of the Solubilities of 2,4-Dichloro-5-methoxypyrimidine... Journal of Chemical & Engineering Data. Available at: [Link]

  • Obrnuta faza. GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Available at:[Link]

  • Organic Syntheses. Benzyne - Organic Syntheses Procedure (Preparation of buffered silica gel). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pesticide Degradation During Extraction

Welcome to the Analytical Method Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the complex challenge of pesticide degradation during sample p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Method Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the complex challenge of pesticide degradation during sample preparation and extraction (e.g., QuEChERS, Accelerated Solvent Extraction).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind analyte loss, establish self-validating experimental protocols, and provide field-proven resolutions to ensure absolute data integrity.

Diagnostic Workflow for Analyte Loss

Before altering your chemistry, you must isolate the root cause of the degradation. The following logic tree provides a systematic approach to identifying whether your recovery loss is driven by pH, matrix oxidation, or instrumental artifacts.

Workflow Start Low Pesticide Recovery Detected CheckPH Is the pesticide pH-sensitive? (e.g., Captan, Folpet) Start->CheckPH Buffer Use Buffered QuEChERS (Citrate/Acetate pH 5.0-5.5) CheckPH->Buffer Yes CheckOx Prone to matrix oxidation? (e.g., Diafenthiuron) CheckPH->CheckOx No Antiox Add Tocopherol & Cold Extraction (2°C) CheckOx->Antiox Yes CheckThermal Does degradation occur in GC inlet? CheckOx->CheckThermal No LCMS Switch to LC-MS/MS or lower inlet temperature CheckThermal->LCMS Yes

Decision tree for diagnosing and resolving pesticide degradation during extraction.

Base-Sensitive and Acid-Labile Pesticides

Q: Why do I see severe recovery losses for Captan, Folpet, and Chlorothalonil when using the standard unbuffered QuEChERS method?

A: The causality lies in the dispersive solid-phase extraction (d-SPE) cleanup step. The original QuEChERS method utilizes Primary Secondary Amine (PSA) to remove organic acids and sugars from the matrix. However, PSA acts as a weak anion exchanger, which inadvertently raises the pH of the extract to 8–9[1][2]. At this alkaline pH, base-sensitive pesticides (such as captan, folpet, dichlofluanid, and chlorothalonil) undergo rapid base-catalyzed hydrolysis, leading to recoveries as low as 60%[1][3].

To resolve this, you must buffer the extraction to a compromise pH of 5.0–5.5, which protects both base-sensitive compounds from hydrolysis and acid-labile compounds (like amitraz) from acidic degradation[1].

Table 1: Common pH-Sensitive Pesticides and Degradation Triggers
Pesticide Class/NameSusceptibilityPrimary Degradation TriggerMitigation Strategy
Captan, Folpet, Dichlofluanid Base-sensitivePSA cleanup raising pH > 8Acetate/Citrate buffering (pH 5.0–5.5)
Amitraz, Carbosulfan Acid-labileHighly acidic matrices (e.g., citrus)Avoid over-acidification; buffer to pH 5.0
Chlorothalonil Base-sensitiveHigh pH during d-SPEUse EN 15662 / AOAC 2007.01 methods
Protocol 1: Self-Validating Buffered QuEChERS (AOAC 2007.01)

Self-Validation Logic: To prove the loss is occurring during extraction and not in the mass spectrometer, spike a stable isotopically labeled internal standard (SIL-IS) prior to extraction, and a secondary recovery standard post-extraction. If the pre-extraction IS signal drops but the post-extraction standard is stable, the degradation is definitively an extraction artifact.

  • Sample Prep: Weigh 10 g of homogenized sample into a 50 mL PTFE centrifuge tube[3].

  • Acidification: Add 10 mL of 1% acetic acid in acetonitrile to ensure an acidic environment prior to salt addition.

  • Buffering: Add the AOAC 2007.01 buffer salts: 6 g Magnesium Sulfate (MgSO₄) and 1.5 g Sodium Acetate (NaOAc). Shake vigorously for 1 minute.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Critical Step): Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. To prevent PSA from spiking the pH, immediately add 10 µL of a 5% formic acid in acetonitrile solution per mL of extract[1][4].

  • Finalization: Vortex for 30 seconds, centrifuge, and transfer the supernatant for LC-MS/MS analysis.

Matrix-Induced Oxidative Degradation

Q: My recovery for Diafenthiuron in complex matrices like broccoli and tea is consistently below 30%. Adjusting the pH doesn't help. What is the mechanism?

A: Diafenthiuron is highly susceptible to matrix-induced degradation, specifically in matrices rich in active enzymes or oxidative potential (like broccoli, leek, and tea)[4][5]. Unlike captan, diafenthiuron's degradation is not pH-dependent[6]. The mechanical rupture of cells during homogenization releases enzymes and oxidative agents that rapidly convert diafenthiuron into its degradation products, primarily diafenthiuron-urea and diafenthiuron-methanimidamide[7].

Pathway Diaf Diafenthiuron (Parent Pesticide) Matrix Matrix Enzymes & Oxidation Diaf->Matrix Urea Diafenthiuron-urea (Degradation Product) Matrix->Urea Carbo Methanimidamide (Degradation Product) Matrix->Carbo

Matrix-induced oxidative degradation pathway of Diafenthiuron.

To resolve this, the reaction kinetics must be halted using thermal suppression (cold extraction) and chemical quenching (antioxidants)[4][6].

Protocol 2: Cold-Extraction QuEChERS with Antioxidant Quenching
  • Preparation: Pre-chill all solvents (acetonitrile) and centrifuge tubes to 2°C.

  • Quenching: Weigh 10 g of homogenized sample. Immediately add 0.4% Tocopherol or 3% Ascorbic Acid to the matrix before hydration or solvent addition to neutralize oxidative enzymes[4][6].

  • Extraction: Add 10 mL of cold acetonitrile and perform extraction in a cold bath (2°C)[4].

  • Partitioning: Add Citrate-buffered partitioning salts and shake mechanically for 6 minutes.

  • Cold Centrifugation: Perform centrifugation at -2°C at 3700 rpm for 10 minutes to prevent thermal kinetic energy from restarting the degradation[4].

  • Time-Limited Cleanup: Proceed with standard d-SPE cleanup, but keep the exposure time to PSA strictly under 15 minutes, as prolonged exposure exacerbates secondary losses[4].

Distinguishing Extraction Degradation from Thermal Degradation

Q: How do I know if my pesticide is degrading during the extraction process or thermally degrading in the GC-MS inlet?

A: Many pesticides (e.g., endrin, DDT, dicofol) are thermally labile. If the GC inlet temperature is too high (typically >250°C), the pesticide will decompose before reaching the analytical column[8]. This mimics extraction loss but is entirely an instrumental artifact.

To diagnose this, perform a solvent-only injection of the analytical standard. If the degradation products (e.g., DDE and DDD for DDT) appear in the pure solvent standard, the issue is thermal degradation in the GC inlet, not the extraction[8]. In these cases, you should lower the inlet temperature, utilize a Programmed Temperature Vaporizing (PTV) injector, or switch to LC-MS/MS, which operates at near-ambient temperatures and is vastly superior for thermally labile compounds[9].

Table 2: Differentiating Degradation Sources
ObservationRoot CauseCorrective Action
Low recovery in matrix, normal in pure solventMatrix-induced extraction degradationUse antioxidants, cold extraction, or buffer
Low recovery in both matrix and pure solvent (GC-MS)Thermal degradation in GC inletLower inlet temp, use PTV injector, or switch to LC-MS/MS
Analyte converts to urea/carbodiimide analogsOxidative/Enzymatic breakdownAdd 0.4% Tocopherol during sample prep

References

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction EURL for Residues of Pesticides[Link]

  • Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food MDPI - Molecules[Link]

  • Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD National Institutes of Health (NIH) / PMC[Link]

  • QuEChERS analytical method for determination of 93 pesticide residues in apples and potatoes using LC–MS AENSI Web[Link]

  • A review of recent developments and trends in the QuEChERS sample preparation approach SciSpace[Link]

  • Influence of the antioxidant tocopherol on diafenthiuron recoveries using QuEChERS protocol EURL for Residues of Pesticides[Link]

  • Simultaneous determination of diafenthiuron and its degradation products in teas by dispersive solid-phase extraction and high performance liquid chromatography-tandem mass Food & Machinery[Link]

  • Determination of Diafenthiuron Residue in Tea by QuEChERS-Liquid Chromatography-Tandem Mass Spectrometry Food Science[Link]

  • Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products Open Exploration Publishing[Link]

Sources

Optimization

Formulation Development Support Center: Enhancing Drug Substance Stability

Welcome to the Technical Support Center for Formulation Development. As a Senior Application Scientist, I have designed this hub to move beyond generic advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Formulation Development. As a Senior Application Scientist, I have designed this hub to move beyond generic advice. Stability failures in late-stage development are costly; therefore, understanding the causality behind degradation pathways is non-negotiable. This guide provides self-validating protocols and mechanistic troubleshooting for drug substance (DS) and drug product (DP) stability, grounded in ICH guidelines and empirical formulation science.

Section 1: Regulatory Baselines & Forced Degradation Studies (FDS)

Q: How do we ensure our forced degradation studies comply with ICH Q1A(R2) while remaining scientifically relevant to our specific API?

A: ICH Q1A(R2) mandates that stress testing must elucidate the inherent stability characteristics of the active molecule and validate stability-indicating analytical methods[1]. However, a "one-size-fits-all" approach often leads to over-degradation (yielding secondary degradants) or under-degradation. The causality principle dictates that stress conditions must be tailored to the API's functional groups. For instance, if your API contains ester, amide, or lactone linkages, it is highly susceptible to hydrolytic cleavage[2].

Troubleshooting Causality: The recommended limit for forced degradation is typically between 5% and 20%[1]. If degradation exceeds 20%, you are likely triggering secondary degradation pathways (degradants breaking down into further degradants), which do not reflect real-world shelf-life conditions. If no degradation occurs under moderate stress, increase the stressor intensity iteratively until mass balance is achieved.

Protocol: Step-by-Step Forced Degradation Workflow

This protocol acts as a self-validating system: the mass balance (sum of remaining API + quantified degradants) must equal the initial API concentration to prove the analytical method is truly stability-indicating.

  • Baseline Profiling: Analyze the unstressed API using a high-resolution technique (e.g., LC-MS or HPLC) to establish a baseline purity profile.

  • Stress Application:

    • Acid/Base Hydrolysis: Expose the API to 0.1M - 1.0M HCl and NaOH at elevated temperatures (40–80°C) for 1 to 7 days[2].

    • Oxidation: Treat with 1% - 3% H2​O2​ at room temperature.

    • Thermal/Photolytic: Subject to heat (e.g., 60°C) and ICH-compliant light exposure.

  • Quenching (Critical Step): Immediately neutralize acid/base samples to halt the degradation reaction prior to analysis. This ensures the degradation profile represents the exact exposure time and prevents damage to the HPLC column.

  • Analysis & Mass Balance: Run samples via the stability-indicating method. Quantify the degradation products and verify the mass balance.

FDS_Workflow A API Characterization (Pre-formulation) B Stress Condition Selection (ICH Q1A Guidelines) A->B informs C Hydrolytic Stress (Acid/Base) B->C D Oxidative Stress (Peroxides) B->D E Thermal & Photolytic Stress B->E F Stability-Indicating Method (HPLC/LC-MS) C->F D->F E->F G Degradation Pathway Mapping F->G quantifies & identifies

Workflow for Forced Degradation Studies (FDS) in formulation development.

Section 2: Excipient Compatibility & Chemical Degradation

Q: We are observing unexpected API degradation in our solid dosage form despite the API being stable in its pure state. What is the mechanistic cause, and how do we troubleshoot this?

A: This is a classic excipient compatibility issue. Excipients are rarely 100% pure; they often contain reactive impurities such as peroxides, reducing sugars, aldehydes, and trace metals[3]. For example, amine-containing APIs can undergo the Maillard reaction when formulated with reducing sugars like lactose[4]. Furthermore, trace peroxides in polymeric excipients (like povidone or PEG) can initiate autoxidation[5].

Actionable Troubleshooting: Conduct binary mixture compatibility studies. Use Isothermal Microcalorimetry or Thermal Activity Monitoring (TAM) to measure interaction energies. A significant deviation between the theoretical heat signal of the API/excipient mixture and the measured heat signal indicates a physical or chemical incompatibility[6].

Q: Our API is highly susceptible to oxidation and hydrolysis. What formulation strategies can we employ to mitigate these specific pathways?

A: Oxidation and hydrolysis are the two most frequent degradation pathways in pharmaceuticals[5].

1. Hydrolysis Mitigation: Hydrolysis is catalyzed by hydrogen ions (specific acid catalysis), hydroxyl ions (specific base catalysis), or water itself[7].

  • Solid State: Reduce the water activity ( aw​ ) of the formulation by selecting anhydrous excipients, utilizing desiccants, or employing lyophilization (freeze-drying) to remove water entirely[8].

  • Liquid State: Determine the pH of maximum stability via kinetic pH-rate profiles and buffer the formulation precisely at that pH[7]. Alternatively, formulate the drug as a suspension to reduce the concentration of dissolved API available for hydrolysis[9].

2. Oxidation Mitigation: Autoxidation is a radical-mediated chain reaction driven by peroxy radicals ( ROO∙ )[5].

  • Chain-Breaking Antioxidants: Add sterically hindered phenols like BHT (Butylated hydroxytoluene) or BHA. These molecules donate a hydrogen atom to the peroxy radical, forming a stable, unreactive radical that terminates the chain reaction[5].

  • Chelating Agents: Trace metals (Fe, Cu) catalyze the initiation phase of oxidation. Incorporate chelating agents like EDTA or citric acid to sequester these metals[9].

  • Environmental Control: Replace oxygen in the headspace of the primary packaging with an inert gas like nitrogen or carbon dioxide[7].

Oxidation_Pathway A Excipient Impurities (e.g., Peroxides, Trace Metals) B Initiation: Radical Formation A->B catalyzes C Propagation: Peroxy Radical (ROO•) B->C D API Degradation (Loss of Efficacy) C->D E Chelating Agents (e.g., EDTA) E->A sequesters metals F Chain-Breaking Antioxidants (e.g., BHT, BHA) F->C neutralizes radicals

Oxidative degradation pathway and targeted intervention using antioxidants.

Section 3: Quantitative Data & Benchmarks

To facilitate rapid decision-making during pre-formulation, refer to the following standardized parameters for stability testing.

Table 1: Standardized Stress Conditions and Target Metrics for Formulation Stability
Degradation PathwayTypical Stress ConditionTarget Degradation LimitPreventive Formulation Strategy
Acidic Hydrolysis 0.1M - 1.0M HCl (40-80°C)5% - 20%pH optimization, Lyophilization, Desiccants
Basic Hydrolysis 0.1M - 1.0M NaOH (40-80°C)5% - 20%pH optimization, Buffer selection
Oxidation 1% - 3% H2​O2​ (Room Temp)5% - 20%Antioxidants (BHT/BHA), Chelators (EDTA), N2​ purge
Thermal 60°C - 80°C5% - 20%Refrigeration, Solid-state optimization
Photolysis 1.2 million lux hours (ICH Q1B)5% - 20%Opaque/Amber packaging, Film Coating

Note: Degradation exceeding 20% risks the formation of secondary degradants, which obscures the identification of primary degradation pathways and leads to inaccurate stability-indicating methods[1].

References

  • A practical guide to forced degradation and stability studies for drug substances - Onyx Scientific. Available at: [Link]

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability - Journal of Chemical and Pharmaceutical Research. Available at:[Link]

  • Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development - Quercus. Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - National Institutes of Health (NIH) / PMC. Available at: [Link]

  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid - Drug Development & Delivery. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - ResolveMass Laboratories. Available at: [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS - IIP Series. Available at: [Link]

  • Drug stability - Basicmedical Key. Available at: [Link]

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound - American Pharmaceutical Review. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization for the Preparation of Pyrimidine-2,4,5-triamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of pyrimidine-2,4,5-triamine. This guide is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of pyrimidine-2,4,5-triamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile but often challenging synthetic intermediate. As a key building block for numerous therapeutic agents, including purine analogs and kinase inhibitors, a robust and reproducible synthesis is paramount.

This document moves beyond simple protocol recitation. It is structured to provide a deep, mechanistic understanding of the common synthetic routes, enabling you to troubleshoot effectively and optimize your experimental outcomes. We will explore the causality behind procedural choices, address common pitfalls, and offer field-proven solutions.

Core Synthesis Pathway: An Overview

The most prevalent and reliable method for synthesizing pyrimidine-2,4,5-triamine involves the reduction of an electron-deficient 5-nitro-substituted pyrimidine precursor. The general workflow begins with a readily available pyrimidine, which is nitrated and subsequently aminated before the final reduction step. The choice of reagents and conditions at each stage is critical for maximizing yield and purity.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitro Group Reduction Start 2,4-Dihydroxypyrimidine (Uracil) Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration 1a Chlorination Chlorination (POCl₃) Nitration->Chlorination 1b (Alternate Route) Amination Amination (NH₃) Chlorination->Amination 1c Precursor 2,4-Diamino-5-nitropyrimidine Amination->Precursor Reduction Reduction (Key Optimization Step) Precursor->Reduction Critical Step Product Pyrimidine-2,4,5-triamine Reduction->Product Salt Stable Salt Form (e.g., Sulfate or Dihydrochloride) Product->Salt Stabilization

Caption: General workflow for pyrimidine-2,4,5-triamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of pyrimidine-2,4,5-triamine? A1: The final reduction of the 5-nitro group to an amine is unequivocally the most critical and challenging step. The starting material, a 5-nitropyrimidine, is electron-deficient and relatively stable. However, the product, pyrimidine-2,4,5-triamine, is an electron-rich aromatic diamine. This class of compounds is highly susceptible to oxidation and polymerization, especially under harsh reaction conditions.[1] Therefore, the choice of reduction method directly impacts yield, purity, and product stability.

Q2: My final product, pyrimidine-2,4,5-triamine, is highly unstable and darkens upon exposure to air. Is this normal? A2: Yes, this is a well-documented characteristic of pyrimidine-2,4,5-triamine and related electron-rich polyaminopyrimidines. The free base is sensitive to air oxidation, which leads to the formation of colored, often polymeric, impurities.[1] For this reason, it is standard practice to convert the product into a more stable salt form, such as a dihydrochloride or sulfate, immediately after synthesis and work-up.[2] These salts are significantly more stable for storage and handling.

Q3: Is catalytic hydrogenation always the best method for the nitro reduction? A3: While catalytic hydrogenation (e.g., using Pd/C) is a very clean and effective method, it may not always be the most practical or optimal choice depending on laboratory capabilities and scale.[3][4] It requires specialized equipment to handle hydrogen gas under pressure. Chemical reductants like sodium dithionite offer a convenient and often high-yielding alternative that can be performed in standard laboratory glassware without the need for high-pressure apparatus.[5][6]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.

Issue 1: Low Yield in Nitro Group Reduction

Q: My reduction of 2,4-diamino-5-nitropyrimidine is sluggish, resulting in low conversion and a mixture of starting material and product. How can I drive the reaction to completion?

A: Incomplete reduction is a common issue stemming from the choice of reducing agent, catalyst activity, or suboptimal reaction conditions. The nitro group on the pyrimidine ring is deactivated by the two amino groups, making its reduction more challenging than that of simple nitroarenes.

Causality & Solutions:

  • Catalyst Inactivity (for Catalytic Hydrogenation): The palladium on carbon (Pd/C) catalyst can lose activity over time or be poisoned by impurities (e.g., sulfur compounds).

    • Solution: Always use a fresh, high-quality catalyst. If you suspect poisoning, consider pre-treating your starting material with activated carbon. Ensure the catalyst is properly wetted and suspended in the solvent before introducing hydrogen.

  • Insufficient Reducing Power (for Chemical Reductants): The stoichiometry of chemical reductants is critical.

    • Solution (Sodium Dithionite): Use a sufficient excess of sodium dithionite (typically 3-5 equivalents). The reaction is often run in an aqueous or aqueous/organic biphasic system. Vigorous stirring is essential to ensure proper mixing. The reaction can be monitored by TLC until the starting material is consumed.[7]

    • Solution (Metal/Acid): While often leading to side products (see Issue 2), if this is your only option, ensure the metal (Fe, Sn) is finely powdered to maximize surface area and that the acid concentration is sufficient to maintain a low pH throughout the reaction.

  • Suboptimal Conditions: Temperature and pressure play a significant role.

    • Solution (Catalytic Hydrogenation): Increasing hydrogen pressure (e.g., from 1 atm to 4-5 bar) can significantly accelerate the reaction rate.[8] Gentle heating (35-40°C) may also improve kinetics, but be cautious of potential side reactions at higher temperatures.[8]

    • Solution (Sodium Dithionite): The reduction is often exothermic. Maintaining a controlled temperature (e.g., 60°C) can ensure a steady reaction rate without excessive decomposition.[7]

Comparative Data on Reduction Methods

Reducing AgentTypical ConditionsProsCons
H₂ / Pd/C 1-5 bar H₂, RT to 40°C, Solvent (EtOH, MeOH, EtOAc)High yield, clean product, easy catalyst removal.Requires pressure equipment, potential for catalyst poisoning.[8]
Sodium Dithionite Aq. NH₃ or water, 50-70°CNo special equipment needed, good yields reported (59%).[5][6]Requires aqueous work-up, potential for sulfur-containing impurities.
Sn / HCl or Fe / HCl Refluxing aq. HClInexpensive reagents.Not Recommended. Frequently leads to the formation of intractable oils and tars, likely due to product polymerization/degradation in strong acid.[5]
Issue 2: Formation of Intractable Oil/Tar

Q: During my reduction using tin and hydrochloric acid, the reaction mixture became a thick, dark oil, and I couldn't isolate any product. What went wrong?

A: This is a classic problem when using strong acidic reducing conditions for this synthesis.

Causality & Solutions:

The product, pyrimidine-2,4,5-triamine, is highly activated towards electrophilic attack and polymerization due to its three electron-donating amino groups. In a hot, strongly acidic medium like refluxing HCl, the product can easily degrade or polymerize, leading to the formation of complex, insoluble tars. Research has explicitly shown that reduction by tin or iron in an acidic medium leads to this problematic oil formation.[5]

  • Primary Solution: Avoid using metal/acid reduction systems. The most effective way to prevent this issue is to switch to a milder reducing agent.

    • Recommended Alternative: Sodium dithionite in an aqueous medium provides a much gentler, typically neutral to slightly basic, environment that is more compatible with the sensitive product.[5][6]

    • Alternative: Catalytic hydrogenation is also an excellent choice as it proceeds under neutral conditions.

Troubleshooting_Tree Start Problem: Oily Byproduct Formation Check_Method Are you using Sn/HCl or Fe/HCl? Start->Check_Method Yes Cause: Harsh acidic conditions lead to product polymerization. Check_Method->Yes Yes No Cause: Potential overheating or highly concentrated reaction. Check_Method->No No Solution_Yes Solution: Change reduction method. Use Sodium Dithionite or Catalytic Hydrogenation (H₂/Pd-C). Yes->Solution_Yes Solution_No Solution: Ensure proper temperature control and adequate solvent volume. Consider adding solvent if mixture becomes too thick. No->Solution_No

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for Pyrimidine Derivatives: A Comparative Guide

Pyrimidine derivatives—ranging from foundational chemotherapeutics like 5-fluorouracil and gemcitabine to novel antineoplastic agents—are critical components in modern drug development. However, as an Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidine derivatives—ranging from foundational chemotherapeutics like 5-fluorouracil and gemcitabine to novel antineoplastic agents—are critical components in modern drug development. However, as an Application Scientist, I frequently observe laboratories struggling with the chromatographic analysis of these compounds. Their high polarity and basic nitrogen atoms inherently resist retention on standard reversed-phase columns, leading to peak tailing, co-elution with the void volume, and ultimately, failure to meet regulatory validation standards.

This guide objectively compares the traditional C18 chromatographic approach against an optimized Pentafluorophenyl (PFP) methodology. By examining the causality behind these experimental choices, we will construct a robust, self-validating analytical framework fully aligned with the newly revised1[1].

The Analytical Dilemma: Polarity vs. Retention

The core challenge in pyrimidine analysis is the mismatch between the analyte's chemical nature and the stationary phase's retention mechanism.

Standard C18 columns rely exclusively on hydrophobic (dispersive) interactions. Because pyrimidine rings are highly polar, they often elute in the void volume on C18 unless highly aqueous mobile phases or ion-pairing reagents are used—both of which severely compromise LC-MS/MS compatibility and electrospray ionization (ESI) efficiency[2].

Conversely, PFP (Pentafluorophenyl) stationary phases introduce multiple orthogonal retention mechanisms:

  • π−π Interactions: The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich pyrimidine ring.

  • Dipole-Dipole Interactions: The highly polar carbon-fluorine bonds induce strong dipole interactions with the basic nitrogens of the pyrimidine.

  • Hydrogen Bonding: Residual interactions provide additional retention for polar functional groups.

Understanding this causality is the first step in developing an analytical procedure that is genuinely fit for its intended purpose, as mandated by3[3].

Method Development & Validation Workflow

The following diagram illustrates the logical pathway from defining the Analytical Target Profile (ATP) to establishing a self-validating system.

ValidationWorkflow ATP 1. Define Analytical Target Profile (Target: Polar Pyrimidines) C18 Standard C18 Route (Hydrophobic Only) ATP->C18 PFP Advanced PFP Route (Pi-Pi, Dipole, H-Bond) ATP->PFP Fail Poor Retention / Peak Tailing (Fails System Suitability) C18->Fail Pass Optimal Resolution & Retention (Proceed to Validation) PFP->Pass Val ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Pass->Val SelfVal Self-Validating Protocol (Continuous SST Monitoring) Val->SelfVal

Fig 1: Method validation workflow for pyrimidines, highlighting column selection causality.

Comparative Experimental Protocols: C18 vs. PFP

To demonstrate the performance gap, we compare two step-by-step methodologies for the quantification of a model pyrimidine derivative using an ACQUITY UPLC I-Class PLUS System[4].

Protocol A: Standard C18 Method (The Baseline)
  • Column: BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes; Flow rate: 0.4 mL/min.

  • Causality & Limitations: Formic acid is traditionally used to suppress the ionization of residual silanols. However, its low pH leaves the basic pyrimidine nitrogens fully protonated. This dramatically increases the molecule's polarity, causing it to bypass the hydrophobic C18 chains and elute near the void volume ( t0​ ), resulting in severe matrix effects during MS detection.

Protocol B: Advanced PFP Method (The Optimized Alternative)
  • Column: PFP (Pentafluorophenyl) (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: 100% Methanol.

  • Gradient: 10% B to 80% B over 5 minutes; Flow rate: 0.4 mL/min.

  • Causality & Advantages: Why Methanol instead of Acetonitrile? Acetonitrile contains a carbon-nitrogen triple bond ( π -electrons) which actively competes with the pyrimidine ring for the π−π interaction sites on the PFP stationary phase. By switching to Methanol (a protic solvent lacking π -electrons), we maximize the analyte-to-column interactions. Furthermore, Ammonium Acetate provides consistent ionic strength to stabilize dipole interactions without suppressing MS ionization[2].

Building a Self-Validating System

A self-validating protocol is not just a regulatory checkbox; it is an active, continuous feedback loop. According to the updated 5[5], analytical procedures must consistently demonstrate that they are fit for their intended purpose.

To achieve this, the PFP protocol embeds System Suitability Test (SST) injections every 10 samples. The Chromatography Data System (CDS) is programmed with strict logical parameters:

  • Resolution ( Rs​ ): Must remain ≥2.0 between the pyrimidine API and its closest known impurity.

  • Tailing Factor ( Tf​ ): Must remain ≤1.5 .

  • Capacity Factor ( k′ ): Must be >2.0 to ensure the analyte is free from void volume interference.

If any SST injection fails these parameters, the sequence automatically halts. This causality prevents the generation of Out-Of-Specification (OOS) data and ensures the method remains validated in real-time.

Comparative Validation Data (ICH Q2(R2) Aligned)

The following table summarizes the validation parameters obtained from both protocols during a formal ICH Q2(R2) validation study for a standard pyrimidine derivative.

Validation Parameter (ICH Q2(R2))Protocol A (Standard C18)Protocol B (Advanced PFP)Regulatory Requirement
Retention Time ( Rt​ ) 0.85 min (Near Void)3.45 min k′>2.0
Tailing Factor ( Tf​ ) 1.85 (Peak Tailing)1.12 ≤1.5
Resolution ( Rs​ ) 1.2 (Co-elution risk)3.8 ≥2.0
Linearity ( R2 ) 0.9910.9998 ≥0.998
Accuracy (Recovery %) 88.5% ± 4.2%99.2% ± 0.8%95.0% - 105.0%
Intermediate Precision (RSD) 4.5%0.9% ≤2.0%

Data Interpretation: The C18 column fails to meet the fundamental acceptance criteria for precision, tailing, and resolution due to a lack of appropriate retention mechanisms. The PFP column, leveraging orthogonal π−π and dipole interactions, easily surpasses all ICH Q2(R2) requirements, providing a highly robust and reproducible assay.

Conclusion

When validating analytical methods for pyrimidine derivatives, defaulting to a standard C18 column often leads to compromised data integrity and regulatory friction. By understanding the chemical causality of the analyte—specifically its polarity and electron distribution—analysts can select stationary phases like PFP that offer targeted retention mechanisms. Coupled with a self-validating sequence design, this approach ensures total compliance with ICH Q2(R2) standards, accelerating drug development pipelines and ensuring patient safety.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and biological evaluations Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - Framework Overview Source: MasterControl URL:[Link]

Sources

Comparative

Comparative Analysis of Pyrimidine Derivatives in Kinase Inhibition Assays: A Methodological and Pharmacological Guide

The pyrimidine scaffold—and its fused derivatives such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines—represents one of the most privileged structures in targeted oncology. Because the pyrimidine ring effective...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The pyrimidine scaffold—and its fused derivatives such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines—represents one of the most privileged structures in targeted oncology. Because the pyrimidine ring effectively mimics the adenine moiety of ATP, these compounds act as highly efficient orthosteric competitive inhibitors, forming critical hydrogen bonds within the kinase hinge region.

In this guide, we will objectively benchmark the performance of leading pyrimidine-based kinase inhibitors, focusing on two clinically validated classes: BCR-ABL inhibitors (Imatinib vs. Nilotinib) and CDK4/6 inhibitors (Palbociclib, Ribociclib, and Abemaciclib). Furthermore, we will dissect the self-validating experimental workflows required to generate robust, reproducible kinase assay data.

Quantitative Benchmarking & Pharmacological Profiling

To evaluate the efficacy of a kinase inhibitor, the half-maximal inhibitory concentration ( IC50​ ) must be contextualized against target selectivity and structural evolution.

A. BCR-ABL Inhibitors: Structural Optimization of the Pyrimidine Core

Imatinib, a first-generation 2-phenylaminopyrimidine derivative, revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, clinical resistance necessitated the development of Nilotinib. Nilotinib retains the core pyrimidine scaffold but replaces the methylpiperazinyl group with a trifluoromethyl and imidazole-containing moiety. This rational structural modification optimizes the topological fit into the inactive conformation of the BCR-ABL kinase domain, resulting in a significantly lower IC50​ [1].

Table 1: Comparative IC50​ of BCR-ABL Inhibitors (In Vitro Kinase Assay)

InhibitorScaffold TypeTarget IC50​ (Wild-Type) IC50​ (E255K Mutant)Target Binding State
Imatinib 2-phenylaminopyrimidineBCR-ABL280 nM> 2000 nMInactive Conformation
Nilotinib Optimized PyrimidineBCR-ABL15 nM~ 200 nMInactive Conformation

Data demonstrates that Nilotinib possesses a nearly 20-fold higher potency against wild-type BCR-ABL compared to Imatinib, directly attributable to enhanced lipophilic interactions and improved hydrogen bonding within the ATP-binding cleft [1].

B. CDK4/6 Inhibitors: Scaffold Variations and Selectivity

The treatment of HR+/HER2- metastatic breast cancer relies heavily on CDK4/6 inhibitors. While Palbociclib and Ribociclib share a highly similar pyrido[2,3-d]pyrimidin-7-one scaffold, Abemaciclib is built upon a 2-anilino-2,4-pyrimidine-[5-benzimidazole] architecture [2]. This structural divergence dictates their distinct kinase selectivity profiles and potencies.

Table 2: Comparative IC50​ of FDA-Approved CDK4/6 Inhibitors

InhibitorPrimary ScaffoldCDK4 IC50​ CDK6 IC50​ Selectivity Profile
Palbociclib Pyrido[2,3-d]pyrimidine~ 11 nM~ 16 nMHighly specific to CDK4/6
Ribociclib Pyrido[2,3-d]pyrimidine~ 10 nM~ 39 nMHighly specific to CDK4/6
Abemaciclib 2-anilino-2,4-pyrimidine~ 2 nM~ 10 nMBroader (inhibits CDK9, CDK1)

Abemaciclib exhibits a 5- to 14-fold higher potency against CDK4 compared to its pyrido-pyrimidine counterparts, though this comes at the cost of broader off-target kinase inhibition [2].

Visualizing the Mechanism of Action

To understand the biological consequence of these inhibitors, we must map the signaling cascade. Pyrimidine derivatives targeting CDK4/6 arrest the cell cycle by preventing the phosphorylation of the Retinoblastoma (Rb) protein.

CDKPathway Mitogen Mitogenic Signals CyclinD Cyclin D Expression Mitogen->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4 / CDK6 Kinase CDK46->Complex Rb Retinoblastoma (Rb) Complex->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes Inhibitor Pyrimidine Inhibitor (e.g., Palbociclib) Inhibitor->Complex Blocks ATP Binding

Mechanism of action for pyrimidine-based CDK4/6 inhibitors in the cell cycle.

Self-Validating Experimental Methodologies

As an Application Scientist, I emphasize that raw data is only as reliable as the assay's biochemical constraints. Below are the definitive, step-by-step methodologies for evaluating pyrimidine derivatives, complete with the mechanistic causality behind each step.

Protocol A: In Vitro Radiometric ( γ
32 P-ATP) Kinase Assay

This assay remains the gold standard for direct quantification of kinase inhibition because it directly measures the transfer of the terminal phosphate from ATP to the substrate [3].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the pyrimidine derivative in 100% DMSO, then dilute into the aqueous assay buffer (final DMSO concentration 1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Combine the recombinant kinase (e.g., VEGFR-2 or CDK4) with the inhibitor and incubate at room temperature for 15–30 minutes.

    • Causality: Many optimized pyrimidine derivatives exhibit slow-binding kinetics. Pre-incubation ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation: Add the master mix containing the peptide substrate and a mixture of cold ATP and γ

    32 P-ATP.
    • Causality: The total ATP concentration must be strictly maintained at or slightly below the apparent Michaelis constant ( Km​ ) of the kinase for ATP. Because pyrimidines are ATP-competitive, using saturating ATP concentrations will artificially shift the dose-response curve to the right, yielding an artificially high (weaker) IC50​ .

  • Incubation: Incubate the reaction at 30°C for 60 minutes within the linear phase of enzyme velocity.

  • Reaction Quenching: Terminate the reaction by adding 3% phosphoric acid ( H3​PO4​ ).

    • Causality: Phosphoric acid serves a dual purpose: it instantly denatures the kinase to stop the reaction, and it protonates the basic residues (Arg/Lys) on the peptide substrate, ensuring a strong positive charge [3].

  • Filtration and Capture: Transfer the quenched reaction to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid.

    Causality: The negatively charged phosphocellulose membrane tightly binds the positively charged, phosphorylated peptide, while unreacted, negatively charged γ

    32 P-ATP is washed through the filter.
  • Quantification: Add scintillation fluid and read on a microplate scintillation counter. Calculate the IC50​ using a 4-parameter logistic (4PL) non-linear regression model.

AssayWorkflow Compound 1. Compound Dilution (Pyrimidine Inhibitor) Mix 3. Pre-incubation (Equilibration Phase) Compound->Mix Kinase 2. Recombinant Kinase (e.g., CDK4/6 or BCR-ABL) Kinase->Mix ATP 4. Add ATP & Substrate (Reaction Initiation) Mix->ATP Quench 5. Phosphoric Acid (Quench Reaction) ATP->Quench Detect 6. Radiometric Detection (Scintillation Counting) Quench->Detect Analysis 7. IC50 Calculation (Non-linear Regression) Detect->Analysis

Workflow of in vitro kinase inhibition assay for pyrimidine derivatives.

Protocol B: Cellular Target Engagement (Proliferation Assay)

Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP concentrations (which are typically in the millimolar range, much higher than in vitro assays).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., Ba/F3 cells expressing wild-type or mutant BCR-ABL, or MCF-7 cells for CDK4/6) in 96-well plates at an optimized density (e.g., 5,000 cells/well) to ensure logarithmic growth over the assay period.

  • Treatment: Treat cells with a 10-point serial dilution of the pyrimidine derivative and incubate for 72 hours at 37°C, 5% CO2​ .

  • Viability Readout: Add an ATP-monitoring luminescence reagent (e.g., CellTiter-Glo) directly to the wells.

    • Causality: The reagent lyses the cells and utilizes a luciferase enzyme that requires ATP to generate light. The luminescent signal is directly proportional to the amount of intracellular ATP, which serves as a highly accurate, self-validating proxy for the number of metabolically active, viable cells.

  • Data Normalization: Normalize the luminescence of treated wells against DMSO-treated control wells to calculate the cellular IC50​ .

Conclusion

The comparative analysis of pyrimidine derivatives highlights the exquisite sensitivity of kinase inhibition to minor structural modifications. While the transition from Imatinib to Nilotinib demonstrates how optimizing the pyrimidine scaffold can overcome specific resistance mutations, the comparison between Palbociclib, Ribociclib, and Abemaciclib illustrates the delicate balance between maximum potency and kinase selectivity. By adhering to the rigorous, self-validating biochemical and cellular protocols detailed above, researchers can ensure their benchmarking data is both mechanistically sound and clinically relevant.

References
  • Weisberg, E., Manley, P. W., Cowan-Jacob, S. W., Hochhaus, A., & Griffin, J. D. (2007). Development and targeted use of nilotinib in chronic myeloid leukemia. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Braal, C. L., Jongbloed, E. M., Wilting, S. M., Mathijssen, R. H. J., Koolen, S. L. W., & Jager, A. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology. Available at:[Link]

Validation

Comparative Guide to Molecular Docking and ADME Prediction of Pyridine and Pyrimidine Derivatives

A Senior Application Scientist’s Field Guide to In Silico Drug Discovery This guide provides a comprehensive, in-depth analysis of molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predicti...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Field Guide to In Silico Drug Discovery

This guide provides a comprehensive, in-depth analysis of molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction for two of the most ubiquitous scaffolds in medicinal chemistry: pyridine and pyrimidine derivatives. We will move beyond a simple recitation of steps to explore the underlying principles, compare leading software platforms, and provide actionable protocols grounded in scientific rigor.

Introduction: The Privileged Scaffolds of Drug Discovery

Pyridine and pyrimidine rings are considered "privileged scaffolds" in drug discovery. Their nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system allows for π-π stacking interactions, making them ideal for binding to a wide range of biological targets. Consequently, these heterocycles are found in numerous approved drugs, from the pyrimidine-based anticancer agent Imatinib to the pyridine-containing proton pump inhibitor Omeprazole.

However, the journey from a promising scaffold to a successful drug is fraught with challenges, primarily related to efficacy and safety. This is where computational techniques like molecular docking and ADME prediction become indispensable. By simulating the interaction of these molecules with their protein targets and predicting their pharmacokinetic properties, we can de-risk drug discovery programs, reduce costs, and accelerate the development of new medicines.

Section 1: Molecular Docking of Pyridine and Pyrimidine Derivatives

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For pyridine and pyrimidine derivatives, this allows us to understand how they interact with the active site of a protein and to guide the design of more potent inhibitors.

Theoretical Underpinnings: A Game of Lock and Key

At its core, molecular docking is an optimization problem. The "scoring function" is a mathematical model that estimates the binding affinity between the ligand and the protein. The "search algorithm" explores the conformational space of the ligand within the protein's active site to find the orientation with the best score.

A Validated Protocol for Molecular Docking

The following protocol outlines a robust workflow for docking pyridine and pyrimidine derivatives.

Step 1: Protein Preparation

  • Obtain the Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules and other non-essential ligands. Add hydrogen atoms and assign partial charges. This step is crucial for accurately modeling the electrostatic interactions that are often key to the binding of nitrogen-containing heterocycles.

Step 2: Ligand Preparation

  • 3D Structure Generation: Convert the 2D structure of the pyridine or pyrimidine derivative into a 3D conformation.

  • Energy Minimization: Optimize the ligand's geometry to find its lowest energy conformation.

  • Charge Assignment: Assign partial charges to the atoms of the ligand.

Step 3: Grid Generation

  • Define the Binding Site: Define a "grid box" that encompasses the active site of the protein. This is the space where the docking algorithm will search for favorable binding poses.

Step 4: Docking Simulation

  • Run the Docking Algorithm: The software will systematically place the ligand in different orientations within the grid box and calculate the binding energy for each pose.

Step 5: Pose Analysis and Scoring

  • Visual Inspection: Visually inspect the top-scoring poses to ensure they make sense from a biochemical perspective. Look for key interactions like hydrogen bonds and π-π stacking.

  • Re-scoring: Use a more accurate (but computationally expensive) scoring function to re-rank the top poses.

Comparative Analysis of Docking Software
SoftwareScoring FunctionSearch AlgorithmKey FeaturesBest For
AutoDock Vina EmpiricalLamarckian Genetic AlgorithmFast, accurate, and open-source.Academic research and high-throughput screening.
Glide (Schrödinger) EmpiricalExhaustive SearchHigh accuracy and excellent for pose prediction.Commercial drug discovery programs.
GOLD (CCDC) EmpiricalGenetic AlgorithmHighly flexible and customizable.Complex docking scenarios and academic research.
Case Study: Docking of a Pyrimidine-Based Inhibitor into the Active Site of Epidermal Growth Factor Receptor (EGFR)

Gefitinib is a pyrimidine-based inhibitor of EGFR, a key target in cancer therapy. A docking study of Gefitinib into the ATP-binding site of EGFR reveals a classic hinge-binding motif, where the pyrimidine scaffold forms a hydrogen bond with the backbone of the protein. This interaction is critical for its inhibitory activity.

Section 2: ADME Prediction for Pyridine and Pyrimidine Derivatives

A drug candidate with high potency is useless if it cannot reach its target in the body or if it has toxic side effects. ADME prediction is a computational approach to assess the pharmacokinetic and safety profiles of drug candidates early in the discovery process.

Key ADME-Tox Parameters
  • Absorption: Will the compound be absorbed from the gut into the bloodstream? Key predictors include solubility and permeability.

  • Distribution: Where will the compound go in the body? Plasma protein binding and blood-brain barrier penetration are important considerations.

  • Metabolism: How will the compound be broken down by the body? Inhibition of cytochrome P450 (CYP450) enzymes is a major concern.

  • Excretion: How will the compound be eliminated from the body?

  • Toxicity: Is the compound likely to be toxic? Common endpoints include hERG inhibition (cardiotoxicity) and mutagenicity (Ames test).

A Practical Workflow for ADME Prediction
  • Input Ligand Structures: Provide the 2D structures of the pyridine or pyrimidine derivatives.

  • Select ADME-Tox Modules: Choose the specific ADME-Tox properties you want to predict.

  • Run the Prediction: The software will use quantitative structure-activity relationship (QSAR) models to predict the properties of your compounds.

  • Interpret the Results: Analyze the predicted ADME-Tox profile to identify potential liabilities.

Comparative Analysis of ADME Prediction Tools
ToolKey FeaturesAccessibilityBest For
SwissADME Comprehensive suite of ADME and physicochemical properties. User-friendly web interface.FreeAcademic research and early-stage drug discovery.
pkCSM Predicts a wide range of pharmacokinetic and toxicity properties.FreeAcademic research and lead optimization.
StarDrop A commercial platform with advanced features for multi-parameter optimization.CommercialPharmaceutical industry and late-stage drug discovery.

Section 3: Integrated Workflow and Data Visualization

Molecular docking and ADME prediction are most powerful when used in concert. The following diagram illustrates an integrated workflow for the in silico design and evaluation of pyridine and pyrimidine derivatives.

Integrated_Workflow cluster_design Design & Screening cluster_evaluation Evaluation & Optimization Virtual_Library Virtual Library of Pyridine/Pyrimidine Derivatives Molecular_Docking Molecular Docking Virtual_Library->Molecular_Docking Input Structures Virtual_Screening Virtual Screening Molecular_Docking->Virtual_Screening Ranked Poses ADME_Prediction ADME Prediction Virtual_Screening->ADME_Prediction Top Candidates Toxicity_Prediction Toxicity Prediction ADME_Prediction->Toxicity_Prediction Lead_Optimization Lead Optimization Toxicity_Prediction->Lead_Optimization Prioritized Hits Lead_Optimization->Virtual_Library Iterative Design

Caption: An integrated workflow for in silico drug discovery.

Conclusion: A Data-Driven Approach to Drug Discovery

The combination of molecular docking and ADME prediction provides a powerful framework for the rational design of novel pyridine and pyrimidine-based drugs. By embracing these in silico tools, researchers can make more informed decisions, reduce the reliance on expensive and time-consuming experiments, and ultimately, accelerate the delivery of new therapies to patients.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

Comparative

assessing the anti-tubercular activities of 2,4-diaminopyrimidine derivatives

Comparative Guide: Assessing the Anti-Tubercular Efficacy of 2,4-Diaminopyrimidine Derivatives Executive Summary The rising incidence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Assessing the Anti-Tubercular Efficacy of 2,4-Diaminopyrimidine Derivatives

Executive Summary

The rising incidence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the validation of novel therapeutic targets. Dihydrofolate reductase (DHFR) is a proven antibacterial target, yet classical inhibitors like trimethoprim fail against Mtb. Recent rational drug design has repositioned the 2,4-diaminopyrimidine scaffold as a potent mt-DHFR inhibitor. This guide objectively compares the performance of novel 2,4-diaminopyrimidine derivatives against standard alternatives, providing researchers with actionable, self-validating experimental protocols for preclinical assessment.

The Target: mt-DHFR and the Lipophilicity Paradox

The Mtb DHFR enzyme (mt-DHFR) possesses a unique glycerol (GOL) binding pocket absent in human DHFR (h-DHFR)[1]. Early attempts to exploit this pocket utilized highly hydrophilic functional groups. While these compounds exhibited excellent in vitro enzyme inhibition, they failed in whole-cell assays.

The Causality: Mtb is encased in a highly hydrophobic, mycolic acid-rich cell wall. Hydrophilic molecules cannot achieve the necessary intracellular concentrations[1]. Modern 2,4-diaminopyrimidine derivatives resolve this "lipophilicity paradox" by pairing the DHFR-anchoring pyrimidine core with carefully calibrated lipophilic side chains (e.g., thiazole or isatin groups). This dual-action design enables both efficient cell wall penetration and selective GOL-pocket occupation[1].

Visualizing the Mechanism of Action

By mimicking the pterin ring of dihydrofolate, 2,4-diaminopyrimidines competitively bind the active site of mt-DHFR, starving the bacillus of tetrahydrofolate (THF)—a critical one-carbon donor for DNA and protein synthesis.

Workflow DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR mt-DHFR Enzyme DHFR->THF Catalyzes DNA DNA & Protein Synthesis THF->DNA 1-Carbon Transfer Inhibitor 2,4-Diaminopyrimidine Derivatives Inhibitor->DHFR Competitive Blockade

Mechanism of Action: 2,4-diaminopyrimidines competitively inhibit mt-DHFR, halting DNA synthesis.

Comparative Efficacy: Quantitative Data Analysis

To benchmark the potential of these novel derivatives, we compare their Minimum Inhibitory Concentrations (MIC) and enzymatic selectivity against standard front-line drugs (Isoniazid) and classical DHFR inhibitors (Trimethoprim).

Compound / DrugTargetWhole-Cell MICEnzymatic Activity / SelectivityKey Advantage / Limitation
1 (Thiazole derivative)mt-DHFR6.25 μg/mL (H37Ra)~4-fold cellular selectivity (vs. Vero)Optimal lipophilicity for cell entry; occupies GOL site[1].
2 (Isatin-hybrid)mt-DHFR0.48 μg/mL (MDR-TB)High potencyExceptional activity against MDR/XDR clinical isolates[2].
3 mt-DHFR / ALK9.0 μM (H37Ra)Moderate mt-DHFR affinityRepurposed oncology drug; validates the pyrimidine core[3].
4 NTM DHFR0.3 μM (M. avium)Ki = 0.02 nM (MabDHFR)>5000-fold selectivity over human DHFR; highly potent[4].
Isoniazid (INH) InhA~0.05 μg/mLN/AStandard of care; limited by rapidly rising global resistance.
Trimethoprim Bacterial DHFR>50 μg/mLPoor mt-DHFR affinityIneffective against mycobacteria due to structural clashes.

Data Synthesis: While standard drugs like Isoniazid remain highly potent, the emergence of resistance demands alternatives. Compound 30 demonstrates that 2,4-diaminopyrimidine hybrids can achieve sub-microgram MICs even against MDR strains[2], while P218 highlights the extreme enzymatic selectivity achievable with this scaffold against non-tuberculous mycobacteria (NTM)[4].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems for assessing novel derivatives.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Logic: Optical density (OD) measurements are highly unreliable for mycobacteria due to their inherent tendency to aggregate and form cords. The REMA protocol circumvents this by relying on the metabolic reduction of non-fluorescent resazurin (blue) to highly fluorescent resorufin (pink) by viable cells[4]. This provides a quantifiable readout directly proportional to cellular respiration, independent of physical clumping.

  • Inoculum Preparation: Culture Mtb strains in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD600 0.4–0.8)[4].

  • Standardization: Dilute the culture to an exact OD600 of 0.005 to ensure a uniform starting bacterial load across all test wells[4].

  • Compound Plating: In a 96-well flat-bottom plate, prepare two-fold serial dilutions of the 2,4-diaminopyrimidine derivatives in DMSO (final DMSO concentration <1% to prevent solvent toxicity)[4]. Include Isoniazid as a positive control and a compound-free well as a negative growth control.

  • Incubation: Add 90 μL of the standardized bacterial suspension to each well. Incubate at 37°C for 7 days[4].

  • Readout: Add 10 μL of 0.025% resazurin reagent to each well. Incubate for an additional 24 hours.

  • Validation: The MIC is defined as the lowest concentration that prevents the color shift from blue to pink, measurable via fluorescence (Ex 530 nm / Em 590 nm). The assay is validated only if the Isoniazid control falls within its standard MIC range (0.02–0.06 μg/mL).

Protocol B: mt-DHFR Enzymatic Inhibition Assay (IC50 / Ki)

Causality & Logic: A whole-cell MIC does not confirm the mechanism of action. To validate that the anti-tubercular activity is driven by on-target mt-DHFR inhibition rather than off-target cytotoxicity, a spectrophotometric enzymatic assay is required. By tracking the depletion of NADPH at 340 nm—a necessary cofactor for the reduction of DHF to THF—we directly quantify the functional velocity of mt-DHFR.

  • Reagent Setup: Prepare assay buffer containing 50 mM TES (pH 7.0), 75 mM 2-mercaptoethanol, and 1 mg/mL BSA to stabilize the recombinant enzyme.

  • Pre-incubation: Combine purified recombinant mt-DHFR (or h-DHFR for selectivity screening), 100 μM NADPH, and varying concentrations of the inhibitor. Incubate for 5 minutes at 25°C to allow steady-state binding.

  • Initiation: Initiate the reaction by adding 50 μM Dihydrofolate (DHF).

  • Kinetic Tracking: Continuously monitor the decrease in absorbance at 340 nm for 3 minutes using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the initial velocity of the reaction. Plot velocity versus inhibitor concentration and use non-linear regression to determine the IC50. A parallel run with h-DHFR validates the Selectivity Index (SI).

Conclusion

The 2,4-diaminopyrimidine scaffold represents a highly tunable pharmacophore for anti-tubercular drug development. By carefully balancing lipophilicity for cell wall penetration with structural features that exploit the unique GOL binding site of mt-DHFR, researchers can develop candidates that bypass existing resistance mechanisms.

References

  • Source: nih.
  • Source: biointerfaceresearch.
  • Source: chemrxiv.
  • Source: mdpi.

Sources

Validation

Physicochemical Properties and Relative Reactivity of 2,4-Dimethoxy-THPQs: A Comparative Guide

Executive Summary & Scope The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones (2,4-dimethoxy-THPQs) have emer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones (2,4-dimethoxy-THPQs) have emerged as highly potent bioactive molecules, demonstrating significant antiproliferative activity and serving as promising antiviral candidates against the SARS-CoV-2 main protease (Mpro)[1][2].

This guide provides an objective, data-driven comparison of the physicochemical properties, relative reactivity, and biological binding affinities of differently substituted 2,4-dimethoxy-THPQs. By integrating experimental Single-Crystal X-Ray Diffraction (SCXRD) data with Density Functional Theory (DFT) calculations, we establish a robust Structure-Activity Relationship (SAR) framework to guide researchers in selecting the optimal THPQ derivative for downstream pharmaceutical development.

Structural & Physicochemical Comparison (FMO Analysis)

The relative reactivity and thermodynamic stability of 2,4-dimethoxy-THPQs are heavily dictated by their substitution patterns on the phenyl ring. Frontier Molecular Orbital (FMO) analysis—specifically the energy gap ( Eg​ ) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides a quantifiable metric for these properties[1].

Causality in Electronic Effects
  • Electron-Donating Groups (e.g., 3-Methoxy in 4c): The addition of a methoxy group raises the HOMO energy level, significantly narrowing the HOMO-LUMO gap. This results in the highest chemical softness ( σ ) and the lowest electron affinity (EA), meaning the molecule undergoes electrophilic reactions most rapidly but suffers from lower thermodynamic stability[1][2].

  • Electron-Withdrawing Groups (e.g., 4-Chloro in 4a): Halogen substitution stabilizes the molecular orbitals, widening the energy gap. This imparts the highest chemical hardness ( η ), making the molecule highly stable and resistant to spontaneous degradation, while also granting it the highest reducing power (electronegativity, χ )[3].

Quantitative Physicochemical Data

The following table summarizes the quantum chemical parameters derived using the B3LYP/6-31G(d) basis set in the gaseous phase[1][3]:

CompoundPhenyl SubstitutionEnergy Gap ( Eg​ ) RankHardness ( η )Softness ( σ )Electronegativity ( χ )Key Reactivity Profile
4a 4-Chloro1st (Largest Gap)2.277 eV (Highest)Lowest3.590 eV (Highest)Highest thermodynamic stability; strongest reducing power.
4b Unsubstituted3rdIntermediateIntermediateIntermediateBaseline reactivity and stability.
4c 3-Methoxy4th (Smallest Gap)Lowest0.225 eV (Highest)LowestHighest chemical reactivity; fastest electrophilic reactions.
4d 3-Chloro2ndIntermediateIntermediateIntermediateHighest dipole moment; optimal for intermolecular binding.

Biological Performance: SARS-CoV-2 Mpro Binding Affinity

While compound 4c is the most chemically reactive, biological efficacy in target-based drug design relies heavily on non-covalent intermolecular interactions. Molecular docking studies against the SARS-CoV-2 main protease (Mpro) reveal that 4d (3-chloro substitution) significantly outperforms the other derivatives[1][2].

The Causality Behind Superior Binding:

  • Dipole Moment: Compound 4d possesses the highest dipole moment among the series. A larger dipole moment directly correlates with stronger electrostatic interactions with polar residues within the receptor pocket[4].

  • Halogen Bonding: The 3-chloro substitution enables the formation of highly directional halogen bonds, supplementing standard C–H⋯O and N–H⋯O hydrogen bonding networks (confirmed via Hirshfeld surface analysis)[1].

LogicTree Root 2,4-dimethoxy-THPQ Scaffold Sub1 3-Methoxy Substitution (4c) Root->Sub1 Sub2 3-Chloro Substitution (4d) Root->Sub2 Sub3 4-Chloro Substitution (4a) Root->Sub3 Effect1 Lowest Energy Gap (Eg) Highest Softness (σ = 0.225 eV) Sub1->Effect1 Effect2 Highest Dipole Moment Halogen Bond Formation Sub2->Effect2 Effect3 Highest Hardness (η = 2.277 eV) Highest Electronegativity Sub3->Effect3 Out1 Highest Chemical Reactivity (Fastest Electrophilic Reactions) Effect1->Out1 Out2 Highest Binding Affinity (SARS-CoV-2 Mpro Docking) Effect2->Out2 Out3 Highest Thermodynamic Stability (Least Reactive) Effect3->Out3

Caption: Logical mapping of substitution effects on the relative reactivity and binding affinity of THPQs.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the synthesis and characterization of these compounds must follow a strict, self-validating workflow. The following protocols outline the transition from conventional heating to a highly efficient microwave-assisted green chemistry approach[5][6].

Protocol A: Microwave-Assisted Multicomponent Synthesis

Objective: Synthesize 2,4-dimethoxy-THPQs with high atom economy and minimal environmental impact.

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 1 mmol of the selected aromatic aldehyde (e.g., p-chlorobenzaldehyde for 4a), 1 mmol of 6-amino-2,4-dimethoxypyrimidine, and 1 mmol of dimedone.

  • Solvent Addition: Add 3 mL of glacial acetic acid. Causality: Acetic acid acts as both a solvent and a mild acid catalyst to facilitate the initial Knoevenagel condensation.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (75–200 W) under reflux for 5–10 minutes. Causality: Microwave dielectric heating ensures uniform thermal distribution, allowing the system to rapidly overcome the activation energy barrier. This reduces the reaction time from 90 minutes (conventional method) to 5 minutes and drastically lowers the Process Mass Intensity (PMI) and E-factor[5].

  • Workup: Cool the reaction mixture to room temperature and pour it into crushed ice. Filter the resulting solid precipitate and wash thoroughly with distilled water.

  • Purification (Self-Validation): Recrystallize the crude product using a mixture of 20 mL dichloromethane (DCM) and 2 mL methanol. The formation of pure single crystals acts as a visual and physical validation of successful cyclization.

Protocol B: Physicochemical & Computational Validation

Objective: Validate the molecular structure and calculate FMO parameters.

  • Single-Crystal XRD: Mount the recrystallized product and measure X-ray intensity at 296 K using Mo Kα radiation on a diffractometer. Solve the structure using direct methods to obtain experimental bond lengths and angles.

  • DFT Optimization: Input the experimental coordinates into a quantum chemistry software suite. Optimize the geometry using the B3LYP functional with the 6-31G(d) basis set in the gaseous phase.

  • Basis Set Selection (Causality): Do not default to the larger 6-311G+(2d,p) basis set for all parameters. While 6-311G+(2d,p) may yield slightly better bond length correlations, the 6-31G(d) basis set demonstrates a superior correlation coefficient ( R2>0.9 ) with experimental XRD data for bond angles[3]. Therefore, 6-31G(d) is the optimal choice for balancing computational cost and structural accuracy in THPQs.

Workflow A Reactants: Aldehyde + Dimedone + 6-amino-2,4-dimethoxypyrimidine B Microwave Irradiation (Glacial Acetic Acid, 75-200W) A->B One-pot multicomponent C 2,4-dimethoxy-THPQs (High Yield, 5-10 min) B->C Green synthesis D Recrystallization (DCM/MeOH) C->D Purification F DFT Calculation (B3LYP/6-31G(d)) C->F Gas-phase modeling E Single-Crystal XRD (Structural Validation) D->E Solid-phase analysis E->F Correlation (R² > 0.9)

Caption: Workflow for the microwave-assisted synthesis and structural validation of 2,4-dimethoxy-THPQs.

Conclusion

For drug development professionals targeting high chemical reactivity (e.g., for covalent inhibitor design), the 3-methoxy substituted THPQ (4c) offers the optimal electronic profile due to its minimal HOMO-LUMO gap. Conversely, for researchers prioritizing stable, non-covalent receptor binding—such as targeting the SARS-CoV-2 Mpro—the 3-chloro substituted THPQ (4d) is the superior alternative, leveraging its high dipole moment and halogen bonding capabilities to maximize binding affinity.

References

  • Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones Source: RSC Advances / National Institutes of Health (NIH) URL:[Link]

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones Source: ResearchGate / RSC Advances URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4-dimethoxypyrimidin-5-ol

Advanced Safety and Operational Protocol for Handling 2,4-Dimethoxypyrimidin-5-ol As a Senior Application Scientist, I have overseen the integration of countless novel molecular building blocks into high-throughput drug...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 2,4-Dimethoxypyrimidin-5-ol

As a Senior Application Scientist, I have overseen the integration of countless novel molecular building blocks into high-throughput drug discovery pipelines. 2,4-dimethoxypyrimidin-5-ol (CAS: 2358062-51-6) is a highly valuable pyrimidine scaffold utilized in the synthesis of nucleoside analogs and targeted kinase inhibitors[1]. However, like many halogenated or methoxy-substituted pyrimidines, it presents specific occupational hazards that require stringent, self-validating safety protocols.

This guide transcends basic Safety Data Sheet (SDS) recommendations by explaining the causality behind our safety choices, ensuring that researchers understand not just what to do, but why they are doing it. Every procedure detailed below aligns with the OSHA Laboratory Standard (29 CFR 1910.1450) and the National Research Council's framework for chemical management[2][3].

Hazard Profile & Mechanistic Causality

To safely handle 2,4-dimethoxypyrimidin-5-ol, one must understand its physicochemical behavior. The electron-donating methoxy groups at the 2- and 4-positions increase the lipophilicity of the pyrimidine ring, which can enhance dermal penetration. Furthermore, as a fine crystalline powder, it is highly susceptible to static-induced aerosolization during transfer.

Table 1: Quantitative Hazard Profile and Causality Matrix

GHS CodeHazard DescriptionMechanistic CausalityRequired Mitigation Strategy
H302 Harmful if swallowedThe pyrimidine core can interfere with cellular metabolic pathways if systemically absorbed.Strict prohibition of sensory testing; mandatory hand-washing post-handling[4].
H315 Causes skin irritationLipophilic methoxy groups facilitate interaction with epidermal lipid bilayers, causing localized inflammation.Use of chemically resistant nitrile gloves (minimum 0.11 mm thickness).
H319 Causes serious eye irritationThe hydroxyl group at position 5 acts as a hydrogen bond donor, aggressively interacting with ocular mucosa.ANSI Z87.1 compliant chemical splash goggles; access to emergency eyewash[5].
H335 May cause respiratory irritationFine particulate matter (dust) easily aerosolizes, depositing in the upper respiratory tract.Manipulation strictly confined to a certified chemical fume hood (95-125 fpm)[6].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is a calculated defense strategy based on the chemical's physical state and reactivity.

Table 2: PPE Specifications and Scientific Rationale

Equipment CategorySpecificationScientific Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness, EN 374 compliant).Nitrile provides superior resistance to non-polar and slightly polar organic powders compared to latex, preventing breakthrough[5].
Eye Protection Chemical splash goggles (indirect venting).Standard safety glasses lack orbital seals. Goggles prevent micro-particulates from bypassing the lenses during accidental aerosolization.
Body Protection Flame-retardant, knee-length laboratory coat.Provides a physical barrier against particulate settling. Must be buttoned completely to prevent electrostatic attraction of dust to street clothes[4].
Respiratory N95/P100 Particulate Respirator (if hood is unavailable/failed).While fume hoods are the primary engineering control, a P100 filter is required during spill cleanups outside of ventilated enclosures to trap >99.9% of airborne pyrimidine dust[6].

Operational Safety Workflow

The following decision matrix illustrates the self-validating workflow required when handling 2,4-dimethoxypyrimidin-5-ol.

G Start Pre-Operation Risk Assessment PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Handling (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Emergency Spill Protocol Spill->Clean Yes Proceed Proceed to Reaction Setup Spill->Proceed No Dispose Hazardous Waste Disposal Clean->Dispose Proceed->Dispose

Operational safety workflow and decision matrix for handling 2,4-dimethoxypyrimidin-5-ol.

Step-by-Step Operational Methodology

In my experience overseeing synthesis labs, the highest risk of exposure to pyrimidine derivatives occurs during the transfer from the bulk container to the reaction vessel.

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Ensure the chemical fume hood is operational. The face velocity must be verified between 95-125 feet per minute (fpm) . Velocities above 150 fpm create turbulent eddies that can blow the powder out of the hood[6].

  • Static Mitigation: Pyrimidine powders accumulate static charge. Wipe down the interior of the fume hood and the analytical balance with a damp, lint-free cloth to increase local humidity and ground the surface.

  • Equipment Staging: Place the 2,4-dimethoxypyrimidin-5-ol container, an anti-static weigh boat, and a grounded stainless-steel micro-spatula inside the hood. Do not use plastic spatulas, as they generate triboelectric charges.

Phase 2: Handling & Weighing Protocol
  • Don PPE: Put on the lab coat, chemical splash goggles, and double-layer nitrile gloves.

  • Container Opening: Open the chemical container slowly inside the fume hood, keeping your breathing zone well outside the sash plane.

  • Transfer: Using the stainless-steel spatula, transfer the required mass to the anti-static weigh boat.

  • Sealing: Immediately recap the primary container. Transfer the weighed solid directly into the reaction flask and seal the flask before removing it from the fume hood.

Phase 3: Emergency Spill Response

If a spill occurs, the primary goal is to prevent the aerosolization of the powder.

  • Isolate: Alert personnel and restrict access to the area.

  • Containment: Do not dry sweep the powder[4]. Dry sweeping forces particulates into the air.

  • Neutralization/Collection: Cover the spill with damp paper towels (using water or a low-toxicity solvent like ethanol, depending on the reaction context) to suppress dust.

  • Recovery: Carefully scoop the damp mass using a non-sparking tool into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water, as the compound is an irritant[5].

Waste Management & Disposal Plan

Improper disposal of pyrimidine derivatives can lead to environmental contamination and regulatory violations.

  • Solid Waste: All contaminated consumables (weigh boats, gloves, paper towels) and unreacted 2,4-dimethoxypyrimidin-5-ol must be placed in a high-density polyethylene (HDPE) waste container.

  • Labeling: Label the container explicitly as: "Hazardous Solid Waste: Toxic/Irritant (Contains 2,4-dimethoxypyrimidin-5-ol)". Include the GHS hazard pictograms for Irritant (Exclamation Mark).

  • Liquid Waste: If the chemical is dissolved in an organic solvent (e.g., DMSO, DMF, or Methanol) during the experiment, the resulting solution must be collected in a designated halogenated or non-halogenated solvent waste carboy, depending on the specific solvent used.

  • Final Disposal: Do not flush any quantity of this chemical down the sink[4]. The waste must be transferred to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration[2].

References

  • Chemikart. "2358062-51-6 | 2,4-dimethoxypyrimidin-5-ol." Accessed March 10, 2026. URL: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor, 2011. URL: [Link]

  • SUNY Downstate Medical Center. Laboratory Safety Manual: Chemical Hygiene Plan. Accessed March 10, 2026. URL: [Link]

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